molecular formula C6H8N2O B1594479 2,5-Dimethylpyrimidin-4-ol CAS No. 67383-34-0

2,5-Dimethylpyrimidin-4-ol

Cat. No.: B1594479
CAS No.: 67383-34-0
M. Wt: 124.14 g/mol
InChI Key: HMOMINHDSCYPKH-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidin-4-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dimethylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dimethylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-5(2)8-6(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOMINHDSCYPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287445
Record name 2,5-Dimethylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67383-34-0, 3059-71-0
Record name 2,5-Dimethyl-4-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067383340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3059-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYL-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUL59DX82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic protocol for 2,5-dimethylpyrimidin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is primarily achieved through a well-established cyclocondensation reaction, a cornerstone of pyrimidine chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of 2,5-Dimethylpyrimidin-4-ol

2,5-Dimethylpyrimidin-4-ol, also known as 2,5-dimethyl-4-hydroxypyrimidine or 2,5-dimethylpyrimidin-4(1H)-one, is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific substitution pattern of 2,5-dimethylpyrimidin-4-ol makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Core Synthesis Strategy: The Principle of Cyclocondensation

The most prevalent and efficient method for the synthesis of 2,5-dimethylpyrimidin-4-ol is the cyclocondensation reaction between a β-ketoester and an amidine.[3] This powerful reaction forms the pyrimidine ring in a single, atom-economical step. For the target molecule, the specific precursors are ethyl 2-methylacetoacetate and acetamidine.

The underlying principle of this reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the β-ketoester, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

Mechanistic Pathway

The reaction mechanism can be visualized as a stepwise process, highlighting the key bond-forming events.

G reagents Ethyl 2-methylacetoacetate + Acetamidine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product 2,5-Dimethylpyrimidin-4-ol intermediate2->product Dehydration

Figure 1: A simplified workflow of the cyclocondensation reaction for the synthesis of 2,5-dimethylpyrimidin-4-ol.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the preparation of 4-hydroxypyrimidines.[3][4] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Ethyl 2-methylacetoacetate609-14-3C7H12O3Reagent grade, >98% purity.
Acetamidine hydrochloride124-42-5C2H7ClN2Reagent grade, >98% purity.
Sodium ethoxide (NaOEt)141-52-6C2H5NaOCan be prepared in situ or used as a solution.
Ethanol (anhydrous)64-17-5C2H5OHAnhydrous grade is crucial for the reaction.
Diethyl ether (anhydrous)60-29-7C4H10OFor washing and precipitation.
Hydrochloric acid (HCl)7647-01-0HClFor pH adjustment during workup.
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The amount of sodium should be stoichiometrically equivalent to the ethyl 2-methylacetoacetate.

    • Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Formation of the Amidine Free Base:

    • In a separate flask, dissolve acetamidine hydrochloride in a minimal amount of anhydrous ethanol.

    • To this solution, add a solution of sodium ethoxide in ethanol dropwise with stirring. This will precipitate sodium chloride and generate the free base of acetamidine in solution.

    • Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains the acetamidine free base.

  • Cyclocondensation Reaction:

    • To the stirred solution of sodium ethoxide in the primary reaction flask, add ethyl 2-methylacetoacetate dropwise via the dropping funnel at room temperature.

    • After the addition is complete, add the ethanolic solution of acetamidine free base to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of water.

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 6-7. This will cause the product, 2,5-dimethylpyrimidin-4-ol, to precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,5-dimethylpyrimidin-4-ol as a crystalline solid.

Visualizing the Experimental Workflow

G start Start step1 Prepare Sodium Ethoxide in Ethanol start->step1 step3 Add Ethyl 2-methylacetoacetate step1->step3 step2 Generate Acetamidine Free Base step4 Add Acetamidine Solution step2->step4 step3->step4 step5 Reflux for 4-6 hours step4->step5 step6 Solvent Removal step5->step6 step7 Aqueous Workup and Acidification step6->step7 step8 Precipitation and Filtration step7->step8 step9 Recrystallization step8->step9 end Pure 2,5-Dimethylpyrimidin-4-ol step9->end

Figure 2: A step-by-step experimental workflow for the synthesis of 2,5-dimethylpyrimidin-4-ol.

Causality Behind Experimental Choices

  • Use of a Strong Base (Sodium Ethoxide): The reaction requires a basic medium to deprotonate the α-carbon of the β-ketoester, facilitating the initial nucleophilic attack. Sodium ethoxide is a suitable base as it is compatible with the ethanolic solvent.

  • Anhydrous Conditions: The presence of water can lead to side reactions, such as the hydrolysis of the ester and the deactivation of the sodium ethoxide. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive sodium ethoxide with atmospheric oxygen and moisture.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.

  • Acidification during Workup: The product, 2,5-dimethylpyrimidin-4-ol, is soluble in its salt form under basic conditions. Acidification to a neutral or slightly acidic pH is necessary to protonate the molecule and cause it to precipitate from the aqueous solution.

Conclusion

The synthesis of 2,5-dimethylpyrimidin-4-ol via the cyclocondensation of ethyl 2-methylacetoacetate and acetamidine is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable heterocyclic compound in high yield and purity. This guide provides a solid foundation for the successful implementation of this synthetic protocol in a laboratory setting.

References

  • Process for preparing 4-hydroxypyrimidine.
  • Oakwood Chemical. 2,5-Dimethylpyrimidin-4-ol.
  • Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine.
  • PubChem. 2,5-Dimethylpyrimidin-4-ol. CID 242454.

Sources

physicochemical properties of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of therapeutic agents.[1] Its derivatives are explored for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this vital class of compounds, 2,5-Dimethylpyrimidin-4-ol serves as a representative molecule whose physicochemical characteristics are critical for its potential application in synthesis and drug development. Understanding these properties is paramount for researchers in designing synthetic routes, formulating delivery systems, and predicting metabolic fate.

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document elucidates the causal relationships behind its chemical behavior, with a particular focus on the pivotal role of tautomerism. We will explore its structural features, key physical parameters, and the established experimental methodologies required to characterize them, offering field-proven insights for scientists and drug development professionals.

Molecular Structure and Tautomeric Landscape

The fundamental identity of 2,5-Dimethylpyrimidin-4-ol is defined by its molecular structure and the dynamic equilibrium between its tautomeric forms. This equilibrium is arguably the most critical factor influencing its chemical and physical properties.

The compound, with the molecular formula C₆H₈N₂O, has a molecular weight of approximately 124.14 g/mol .[2] It is systematically named 2,5-Dimethylpyrimidin-4-ol, but due to its tautomeric nature, it is also frequently referred to by names that describe its keto form, such as 2,5-Dimethyl-4(3H)-pyrimidinone or 2,5-dimethyl-1H-pyrimidin-6-one.[2]

Keto-Enol Tautomerism:

Like many hydroxypyrimidines, this molecule exists as an equilibrium mixture of its "enol" (pyrimidin-4-ol) and "keto" (pyrimidin-4-one) forms.[3] The keto form is an amide, and the enol form is an aromatic alcohol. This is not a resonance phenomenon, as it involves the migration of a proton and a shift in the position of double bonds.[4] The predominant form can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[3] This dynamic equilibrium dictates the molecule's hydrogen bonding capacity, polarity, and reactivity.

Caption: Keto-enol equilibrium of the title compound.

Core Physicochemical Properties

The measurable properties of 2,5-Dimethylpyrimidin-4-ol are a direct consequence of its structure. The following table summarizes the key available data.

PropertyValueSource(s)
CAS Number 67383-34-0, 3059-71-0[2][5]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Melting Point 174 °C[5]
Boiling Point 219.7 °C (at 760 mmHg)[6]
XLogP3-AA (Computed) -0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Note: Some physical properties are reported by chemical suppliers and may not have been independently verified in peer-reviewed literature.

Solubility

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. While specific quantitative solubility data for 2,5-Dimethylpyrimidin-4-ol in various solvents is not extensively published, its behavior can be predicted from its structure and determined using standardized protocols. The presence of two nitrogen atoms and an oxygen atom allows for hydrogen bonding with protic solvents, suggesting at least moderate solubility in polar solvents like water, ethanol, and methanol.[7][8] Its solubility in aqueous media is expected to be pH-dependent due to its acidic and basic centers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate buffer at pH 7.4, DMSO) in a sealed glass vial. The presence of undissolved solid must be visually confirmed.[11]

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker.[12]

  • Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), cease agitation and allow the solid to sediment.[11]

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from any remaining solid particles. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[10]

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Equilibrium Confirmation: The solubility is determined when consecutive measurements show a plateau in concentration (e.g., less than 5% variation between time points).[11]

Caption: Workflow for Shake-Flask Solubility.

Acidity and Basicity (pKa)

The pKa value(s) define the extent of ionization of a molecule at a given pH. 2,5-Dimethylpyrimidin-4-ol is an amphoteric molecule:

  • Acidity: The N-H proton in the keto form or the O-H proton in the enol form can be donated, making it a weak acid.

  • Basicity: The lone pair of electrons on the non-protonated ring nitrogen can accept a proton, making it a weak base.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is particularly useful for compounds with a chromophore, like the pyrimidine ring system, where the UV-Vis absorbance spectrum changes upon ionization.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Measurement: Add a small, constant amount of the stock solution to each buffer solution. Record the full UV-Vis absorbance spectrum for each sample.

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

  • Sigmoid Plot: Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the ionized and neutral species are equal.[3][13]

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic data provides a fingerprint of a molecule's structure. While published spectra for 2,5-Dimethylpyrimidin-4-ol are scarce, we can predict the key features based on its tautomeric forms and data from analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • C2-CH₃ and C5-CH₃: Two sharp singlets are expected in the range of δ 2.0-2.5 ppm.

    • C6-H: A singlet corresponding to the single proton on the pyrimidine ring, expected in the aromatic region, likely between δ 7.5-8.5 ppm. Data for the analogous 2,5-dimethylpyridine shows aromatic protons in a similar region.[14]

    • N-H / O-H: A broad, exchangeable singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. This signal would disappear upon shaking the sample with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Methyl Carbons: Two signals expected in the aliphatic region, δ 15-25 ppm.

    • Ring Carbons: Signals for the sp² hybridized carbons of the ring would appear between δ 100-160 ppm.

    • C4 Carbon: The chemical shift of the C4 carbon is highly indicative of the dominant tautomer. In the enol form, it would be in the aromatic range (e.g., δ 150-160 ppm). In the keto form, it would exhibit a characteristic downfield shift typical of a carbonyl/amide carbon, likely > δ 160 ppm.[15]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be a composite of both tautomers, with key predicted bands:

    • Keto Form: A strong, prominent C=O stretching vibration between 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3100-3300 cm⁻¹. The IR spectrum of 2,5-Dimethyl-4-piperidinone shows a clear carbonyl peak in this region.[16]

    • Enol Form: A broad O-H stretching band from approximately 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.

    • Both Forms: C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

  • UV-Vis Spectroscopy: The pyrimidine ring is a chromophore that absorbs UV radiation. It is expected to exhibit π → π* transitions. The λmax (wavelength of maximum absorbance) would likely fall in the 200-300 nm range, but its exact position and intensity would be sensitive to the solvent and the pH, as these factors shift the keto-enol equilibrium.[17]

Relevance in Synthesis and Drug Discovery

The utility of 2,5-Dimethylpyrimidin-4-ol and its isomers is demonstrated by their application as key intermediates in the synthesis of complex pharmaceutical agents. For instance, the structurally related 2,4-dimethylpyrimidin-5-ol is a crucial building block in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.

Furthermore, the pyrimidinol core is a privileged scaffold in modern drug discovery. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma.[18] These examples underscore the importance of understanding the fundamental physicochemical properties of such molecules to enable their effective use in the development of next-generation therapeutics.

Conclusion

2,5-Dimethylpyrimidin-4-ol is a molecule whose physicochemical profile is dominated by a dynamic keto-enol tautomeric equilibrium. This guide has provided a detailed overview of its known physical properties, such as its melting and boiling points, and has offered a predictive analysis of its spectroscopic characteristics. Crucially, by detailing the authoritative, field-standard protocols for determining solubility and pKa, we have equipped researchers with the practical knowledge to generate the precise data needed for their work. A thorough understanding of these foundational properties is not merely academic; it is an essential prerequisite for unlocking the full potential of this and related pyrimidine scaffolds in the ongoing quest for novel and effective medicines.

References

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available at: [Link]

  • Kołodziejska, Z., et al. (2023). The Impact of Centrifugation Parameters on the Results of Drug Solubility Studies Using the Saturation Shake-Flask Method. Pharmaceutics, 15(11), 2552. Available at: [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 2-4 (2.5@BULLET10 -5 M, 25 °C) in chloroform. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

  • Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

  • Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 81(4), 1017–1038. Available at: [Link]

  • LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Available at: [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(9), 5537–5551. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. DiVA portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. Available at: [Link]

  • Pathak, P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6663. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • UCLA Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • SpectraBase. (n.d.). 2,5-Dimethyl-1-hepten-4-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethyl-4-piperidinone. Retrieved from [Link]

  • Kim, H. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Available at: [Link]

Sources

2,5-Dimethylpyrimidin-4-ol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,5-dimethylpyrimidin-4-ol. In the absence of a dedicated crystallographic study for this specific molecule, this guide synthesizes information from computational studies on analogous pyrimidin-4-one systems and spectroscopic data from related derivatives to present a robust theoretical model. The document elucidates the tautomeric equilibrium, predicted molecular geometry, and spectroscopic characteristics, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrimidin-4-one Scaffold

The pyrimidin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The substitution pattern on this heterocyclic system is crucial for its interaction with biological targets. 2,5-Dimethylpyrimidin-4-ol, with its specific methylation pattern, presents a unique case for understanding the interplay of electronic and steric effects on the overall molecular structure and conformation. An in-depth comprehension of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Tautomerism: The Predominance of the Pyrimidin-4-one Form

A critical aspect of the molecular structure of 2,5-dimethylpyrimidin-4-ol is its potential for keto-enol tautomerism. The molecule can exist in two primary tautomeric forms: the enol form (2,5-dimethylpyrimidin-4-ol) and the keto form (2,5-dimethylpyrimidin-4(1H)-one or 2,5-dimethyl-1H-pyrimidin-6-one).

Extensive computational and experimental studies on the parent 4-hydroxypyrimidine and its derivatives have consistently shown that the keto form is significantly more stable.[1][2] This preference is attributed to the greater resonance stabilization of the amide-like keto form compared to the aromatic, but less stabilized, enol form. The introduction of a nitrogen atom in the ring of 2-hydroxypyridine to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the ketonic form.[1][3][4][5][6]

Therefore, it can be confidently predicted that 2,5-dimethylpyrimidin-4-ol exists predominantly in its keto tautomeric form, 2,5-dimethylpyrimidin-4(1H)-one. The IUPAC name provided by PubChem, 2,5-dimethyl-1H-pyrimidin-6-one, further supports the predominance of the keto tautomer.[2]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Diffraction synthesis Synthesis of 2,5-Dimethylpyrimidin-4-ol purification Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure

References

A Spectroscopic Guide to 2,5-Dimethylpyrimidin-4-ol: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dimethylpyrimidin-4-ol (C₆H₈N₂O), a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this paper will leverage high-fidelity predictive algorithms to present a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical and pharmaceutical sciences, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, revealing intricate details about its atomic connectivity and chemical environment. For a molecule like 2,5-Dimethylpyrimidin-4-ol, a thorough spectroscopic analysis is essential to confirm its identity and purity, which are critical prerequisites for any subsequent biological or chemical studies.

A crucial aspect to consider for 2,5-Dimethylpyrimidin-4-ol is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl form (2,5-Dimethylpyrimidin-4-ol) and the keto form (2,5-Dimethyl-4(3H)-pyrimidinone). This dynamic equilibrium can significantly influence the observed spectroscopic data, and therefore, both tautomers will be considered in our analysis.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of both tautomers of 2,5-Dimethylpyrimidin-4-ol are numbered as follows:

Caption: Tautomeric forms of 2,5-Dimethylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for both tautomers are presented below. These predictions are based on established computational models and provide a strong foundation for spectral interpretation.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2,5-Dimethylpyrimidin-4-ol Tautomers

Proton AssignmentPredicted δ (ppm) ('-ol' form)Predicted δ (ppm) ('-one' form)MultiplicityIntegration
C2-CH₃~2.4~2.3Singlet3H
C5-CH₃~2.1~2.0Singlet3H
C6-H~7.8~7.5Singlet1H
OH/NHVariable (broad)Variable (broad)Singlet (broad)1H

Interpretation:

  • Methyl Protons: Two distinct singlets are expected for the two methyl groups at positions 2 and 5. The downfield shift of the C2-CH₃ protons compared to the C5-CH₃ protons can be attributed to the proximity of the electron-withdrawing nitrogen atoms in the pyrimidine ring.

  • Aromatic/Vinylic Proton: A singlet corresponding to the proton at C6 is anticipated in the downfield region, characteristic of protons attached to sp²-hybridized carbons in a heterocyclic ring.

  • Labile Proton (OH/NH): The chemical shift of the hydroxyl proton in the '-ol' form and the amine proton in the '-one' form is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and its integration would confirm the presence of one labile proton. Deuterium exchange studies (addition of D₂O) would result in the disappearance of this signal, confirming its assignment.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2,5-Dimethylpyrimidin-4-ol Tautomers

Carbon AssignmentPredicted δ (ppm) ('-ol' form)Predicted δ (ppm) ('-one' form)
C2~160~158
C4~165~168
C5~115~112
C6~140~138
C2-CH₃~22~21
C5-CH₃~15~14

Interpretation:

  • Ring Carbons: Four distinct signals are expected for the four carbons of the pyrimidine ring. The carbons directly bonded to nitrogen and oxygen (C2 and C4) are expected to be the most downfield due to the strong deshielding effect of these electronegative atoms. The presence of a carbonyl group in the '-one' tautomer would likely shift the C4 signal further downfield.

  • Methyl Carbons: Two signals in the upfield region are predicted for the two methyl carbons.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) nmr_acq Acquire ¹H and ¹³C NMR Spectra dissolve->nmr_acq process Fourier Transform, Phase Correction, Baseline Correction nmr_acq->process integrate Integration of ¹H Signals process->integrate assign Assign Peaks to Protons and Carbons process->assign integrate->assign compare Compare with Predicted Spectra assign->compare

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2,5-Dimethylpyrimidin-4-ol Tautomers

Wavenumber (cm⁻¹)VibrationTautomer
3200-3600 (broad)O-H stretch'-ol' form
3100-3500 (medium)N-H stretch'-one' form
2850-3000C-H stretch (aliphatic)Both
~1650-1700C=O stretch (amide)'-one' form
~1550-1650C=N and C=C stretch (ring)Both
~1400-1500C-H bend (methyl)Both
~1000-1300C-O stretch'-ol' form

Interpretation:

The most significant difference between the IR spectra of the two tautomers would be the presence of a strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region for the '-ol' form, versus a medium N-H stretching band in the 3100-3500 cm⁻¹ region and a strong C=O stretching band around 1650-1700 cm⁻¹ for the '-one' form. The presence or absence of the strong carbonyl absorption is often the most definitive diagnostic feature in determining the predominant tautomer in the solid state (if using KBr pellet or ATR-FTIR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 124, corresponding to the molecular weight of C₆H₈N₂O.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z = 109.

    • Loss of carbon monoxide (-CO) from the pyrimidinone ring (in the '-one' tautomer) to yield a fragment at m/z = 96.

    • Retro-Diels-Alder type fragmentation of the pyrimidine ring can also be anticipated, leading to various smaller fragments.

ms_workflow cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Spectrum Generation ionize Introduce Sample into Mass Spectrometer (e.g., Electron Ionization - EI) analyzer Separate Ions based on Mass-to-Charge Ratio (m/z) ionize->analyzer detect Detect Ions and Generate Mass Spectrum analyzer->detect interpret Analyze Molecular Ion Peak and Fragmentation Pattern detect->interpret

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

While experimental data is not publicly available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethylpyrimidin-4-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer (typically 300-600 MHz) for the chosen solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 2,5-Dimethylpyrimidin-4-ol sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Acquire the infrared spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 2,5-Dimethylpyrimidin-4-ol, a molecule of significant interest in medicinal chemistry. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, including considerations for its tautomeric forms, serves as a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data in a laboratory setting. By synthesizing theoretical predictions with practical methodologies, this guide aims to empower researchers and drug development professionals in their work with this important pyrimidine derivative.

References

  • PubChem. 2,5-Dimethylpyrimidin-4-ol. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ChemDoodle Web Components. [Link]

An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4(1H)-one (CAS 3059-71-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrimidin-4(1H)-one, with the CAS number 3059-71-0, is a heterocyclic organic compound belonging to the pyrimidinone family. The pyrimidinone scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules, including nucleobases and various therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 2,5-Dimethylpyrimidin-4(1H)-one, compiled to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2,5-Dimethylpyrimidin-4(1H)-one are summarized in the table below. It exists in tautomeric forms, primarily as the pyrimidin-4(1H)-one, but can also be represented as 2,5-Dimethylpyrimidin-4-ol.[3]

PropertyValueSource
CAS Number 3059-71-0[3]
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
IUPAC Name 2,5-dimethylpyrimidin-4(1H)-one[3]
Synonyms 2,5-Dimethylpyrimidin-4-ol[3]
Boiling Point 219.7 °C at 760 mmHg
XLogP3 -0.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 41.5 Ų[3]

Synthesis and Purification

The synthesis of pyrimidinone derivatives can be achieved through various established methods. A common and efficient approach for the synthesis of substituted pyrimidin-4(1H)-ones is the Biginelli reaction or similar condensation reactions.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,5-Dimethylpyrimidin-4(1H)-one involves the condensation of ethyl 2-methylacetoacetate with acetamidine.

Synthesis of 2,5-Dimethylpyrimidin-4(1H)-one reagent1 Ethyl 2-methylacetoacetate reaction Condensation (e.g., in Ethanol, Reflux) reagent1->reaction + reagent2 Acetamidine reagent2->reaction + product 2,5-Dimethylpyrimidin-4(1H)-one reaction->product

Caption: Proposed synthesis of 2,5-Dimethylpyrimidin-4(1H)-one.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 2-methylacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid (e.g., HCl) and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

Experimental Protocol: Purification

Purification of the synthesized 2,5-Dimethylpyrimidin-4(1H)-one can be effectively achieved through recrystallization.

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents may include ethanol, methanol, or a mixture of solvents like DMF/DCM.[4]

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure 2,5-Dimethylpyrimidin-4(1H)-one.

Analytical Characterization

The structural confirmation and purity assessment of 2,5-Dimethylpyrimidin-4(1H)-one are crucial. This is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the vinyl proton on the pyrimidinone ring. The chemical shifts would be influenced by their positions on the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyrimidinone ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,5-Dimethylpyrimidin-4(1H)-one, the molecular ion peak [M]+ would be expected at m/z 124.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6][8][9]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry (LRMS, HRMS) synthesis->ms Molecular Weight Confirmation purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity final_product final_product purity->final_product Characterized Compound

Caption: A typical analytical workflow for synthesized compounds.

Reactivity and Stability

The pyrimidinone ring is a relatively stable aromatic system. The reactivity of 2,5-Dimethylpyrimidin-4(1H)-one is influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Electrophilic substitution is generally difficult and tends to occur at the C5 position, which is the most electron-rich carbon. Nucleophilic substitution reactions are more facile, particularly at the C2, C4, and C6 positions if appropriate leaving groups are present. The N-H proton of the pyrimidinone ring can be deprotonated by a strong base, allowing for N-alkylation or other modifications. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Drug Development

The pyrimidinone scaffold is a key pharmacophore in many approved drugs and clinical candidates. Derivatives of pyrimidinones have shown a wide range of biological activities, making 2,5-Dimethylpyrimidin-4(1H)-one a valuable building block for the synthesis of novel therapeutic agents.

Kinase Inhibitors

A significant number of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and other protein kinases implicated in cancer, incorporate the pyrimidinone core.[10][11][12] The structural features of 2,5-Dimethylpyrimidin-4(1H)-one, including its hydrogen bonding capabilities and the potential for further functionalization, make it an attractive starting point for the design of novel kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, pyrimidinone derivatives have been investigated for their potential in treating a variety of diseases, including viral infections, inflammation, and neurological disorders. The specific biological activity of 2,5-Dimethylpyrimidin-4(1H)-one has not been extensively reported, presenting an opportunity for further research and screening in various disease models.

Safety and Toxicology

Conclusion

2,5-Dimethylpyrimidin-4(1H)-one is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and an outline for its analytical characterization. While specific experimental data for some properties are yet to be widely published, the information presented here, based on the known chemistry of pyrimidinones and related compounds, offers a solid foundation for researchers and scientists working with this molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

  • Supporting Information. (n.d.). ScienceOpen. Retrieved January 2, 2026, from [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Supplementary Information. (n.d.). Preprints.org. Retrieved January 2, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 2,5-Dimethylpyrimidin-4-ol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). Bioorganic & Medicinal Chemistry, 30, 115876.
  • 1H-Pyrrole-2,5-dione. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

  • Mohamadpour, F., & Feilizadeh, M. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives.
  • Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Inhibitory Potential of Furanocoumarins Against Cyclin Dependent Kinase 4 Using Integrated Docking, MD and ONIOM Methods. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367–4377.
  • 2,6-Dimethoxy-N,N-dimethyl-pyrimidin-4-amine. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • 4,5-Dimethyl-pyrimidin. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • Matos, L. H. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779–1789.

Sources

An In-depth Technical Guide to the Synthesis of Pyrimidine Derivatives from β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and cardiovascular treatments.[1][2][3] This guide provides a comprehensive technical overview of the principal synthetic routes to pyrimidine derivatives originating from the versatile β-keto ester scaffold. We will delve into the mechanistic intricacies of classical methodologies, such as the Biginelli and Pinner reactions, and explore contemporary advancements that leverage microwave and ultrasound technologies to enhance reaction efficiency and align with the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this critical heterocyclic motif.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery.[4] Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[4] This inherent biocompatibility, coupled with the scaffold's capacity for diverse functionalization, has made it a focal point for the development of novel therapeutics. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[5][6] The synthetic accessibility of pyrimidines from readily available starting materials, such as β-keto esters, further enhances their appeal in medicinal chemistry.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[7][8] This acid-catalyzed reaction has remained a robust and widely utilized method for accessing this class of compounds.[7]

Reaction Mechanism

The mechanism of the Biginelli reaction has been the subject of extensive study. The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is generally considered the rate-determining step.[7] The β-keto ester then adds to the iminium ion via its enol form. Subsequent intramolecular cyclization through nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidine product.[7]

Biginelli_Mechanism cluster_0 Step 1: N-Acyliminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde R-CHO Acyliminium [R-CH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Protonation H⁺ KetoesterEnol β-Keto Ester (Enol) Acyliminium->KetoesterEnol Rate-determining step Adduct Intermediate Adduct KetoesterEnol->Adduct CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate DHPM Dihydropyrimidine CyclizedIntermediate->DHPM - H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Methodological Enhancements

While the classical Biginelli reaction provides a straightforward route to dihydropyrimidines, it often suffers from long reaction times and modest yields. Consequently, numerous modifications have been developed to improve its efficiency.

  • Lewis and Brønsted Acid Catalysis: A wide range of Lewis acids (e.g., ZnCl₂, InCl₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been employed to accelerate the reaction.[9][10] These catalysts enhance the electrophilicity of the aldehyde and the resulting N-acyliminium ion, thereby increasing the reaction rate.[9]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically reduced reaction times from hours to minutes, often with a significant improvement in product yields.[11][12][13] Microwave energy efficiently heats the polar reactants and intermediates, leading to a rapid increase in the reaction rate.

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting the Biginelli reaction. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.[14][15]

  • Solvent-Free Conditions: Conducting the Biginelli reaction under solvent-free conditions is an environmentally friendly approach that can also lead to improved yields and simplified work-up procedures.[16]

Representative Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The following protocol is a general example of a classical Biginelli synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis offers a complementary approach to pyrimidine derivatives, typically involving the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with an amidine.[17][18][19] This method is particularly useful for accessing pyrimidines with different substitution patterns compared to the Biginelli reaction.

Reaction Mechanism

The Pinner synthesis is generally carried out under acidic or basic conditions.[18] The mechanism involves the initial condensation of one of the carbonyl groups of the β-keto ester with one of the amino groups of the amidine to form an enamine intermediate. This is followed by an intramolecular cyclization where the second amino group of the amidine attacks the remaining carbonyl group of the β-keto ester. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.[17]

Pinner_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Ketoester β-Keto Ester Enamine Enamine Intermediate Ketoester->Enamine + Amidine Amidine Amidine CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Pyrimidine Pyrimidine CyclizedIntermediate->Pyrimidine - H₂O

Caption: Generalized mechanism of the Pinner pyrimidine synthesis.

Modern Variations

Similar to the Biginelli reaction, the Pinner synthesis has been adapted to incorporate modern synthetic techniques to improve its efficiency and scope.

  • Ultrasound-Assisted Pinner Synthesis: The use of ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols in shorter reaction times.[20][21]

  • Use of Guanidine: Guanidine and its salts are commonly used as the amidine component in Pinner-type syntheses to produce 2-aminopyrimidine derivatives.[3][22][23]

Representative Experimental Protocol: Synthesis of a 2-Aminopyrimidine using Guanidine Hydrochloride
  • Reaction Setup: To a solution of the β-keto ester (1.0 eq) in a suitable solvent such as ethanol, add guanidine hydrochloride (2.0 eq).[3]

  • Base Addition: Add a base, such as potassium hydroxide (2.0 eq), to the mixture.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.

  • Work-up: After completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

  • Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular pyrimidine derivative depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table provides a comparative overview of the key features of the discussed methodologies.

Method Reactants Typical Conditions Advantages Limitations
Classical Biginelli β-Keto Ester, Aldehyde, Urea/ThioureaAcid catalysis, Reflux in ethanolOne-pot, atom economicalLong reaction times, moderate yields
Microwave-Assisted Biginelli β-Keto Ester, Aldehyde, Urea/ThioureaMicrowave irradiation, often solvent-freeRapid reaction times, high yieldsRequires specialized equipment
Ultrasound-Assisted Biginelli β-Keto Ester, Aldehyde, Urea/ThioureaSonication, various solventsImproved yields and reaction timesRequires specialized equipment
Pinner Synthesis β-Keto Ester, Amidine/GuanidineAcid or base catalysisAccess to different substitution patternsMay require anhydrous conditions
Ultrasound-Assisted Pinner β-Keto Ester, Amidine/GuanidineSonication, often in waterGreen solvent, good to excellent yieldsSubstrate scope may be limited

Conclusion

The synthesis of pyrimidine derivatives from β-keto esters remains a cornerstone of heterocyclic chemistry, with profound implications for drug discovery and development. The classical Biginelli and Pinner reactions provide robust and versatile platforms for accessing a wide range of pyrimidine scaffolds. Modern advancements, including the use of microwave and ultrasound irradiation, have significantly enhanced the efficiency and environmental friendliness of these transformations. As the demand for novel therapeutic agents continues to grow, the development of innovative and sustainable methods for the synthesis of pyrimidine derivatives will undoubtedly remain a key area of research.

References

  • Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Barkule, A. B., Gadkari, Y. U., Salim, S. S., Lomte, S. B., & Telvekar, V. N. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. ChemistrySelect, 8(21).
  • Biginelli reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Bartrum, H. E., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676.
  • Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • Vidal, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799.
  • Robinson Annulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Amino pyrimidinones 3 a–i. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Merugu, R., Garimella, S., Balla, D., & Sambaru, K. (2014). Synthesis and biological activities of pyrimidines: A review.
  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). ResearchGate. Retrieved from [Link]

  • Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acet
  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate. Retrieved from [Link]

  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. (2019). Royal Society of Chemistry.
  • Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PubMed Central. Retrieved from [Link]

  • Robinson Annulation-Mechanism and Shortcut. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. (n.d.). Royal Society of Chemistry.
  • Robinson annulation. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Biginelli reaction via bis-ureide intermediate in low melting mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). Royal Society of Chemistry.
  • Solvent-Free Heterocyclic Synthesis. (2007). Chemical Reviews.
  • Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry.
  • de Souza, F. C., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105683.
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). OUCI. Retrieved from [Link]

  • Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • The effect of various amounts of the catalyst for Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of catalytic activities in the Biginelli condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry.
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PubMed Central. Retrieved from [Link]

  • The Pyrimidines. (n.d.). Internet Archive. Retrieved from [Link]

  • Synthesis Problem #1: Robinson Annulation. (2020, July 15). YouTube. Retrieved from [Link]

  • A Review on the Synthetic Routes to β-Keto Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrimidinol compounds represent a versatile class of heterocyclic molecules with a broad spectrum of demonstrated biological activities, including but not limited to, anticancer[1][2][3][4], antiviral[5][6][7][8], and anti-inflammatory properties[9][10][11][12]. The strategic screening of novel pyrimidinol derivatives is a critical step in the drug discovery pipeline, enabling the identification of lead compounds with therapeutic potential. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the systematic screening of these compounds. We will delve into the core methodologies, from initial high-throughput screening to detailed mechanistic studies, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols. This document is designed to serve as a practical, hands-on resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Promise of Pyrimidinols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and natural products.[3] Its nitrogen-containing heterocyclic ring system allows for diverse functionalization, leading to a wide array of pharmacological activities. Pyrimidinol derivatives, a subset of this class, have garnered significant attention due to their ability to modulate various biological targets. The hydroxyl group provides a key interaction point, often acting as a hydrogen bond donor or acceptor, which can be critical for target binding and subsequent biological response. The successful identification of clinically relevant pyrimidine-based drugs underscores the importance of a rigorous and well-designed screening cascade.[2][3]

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel pyrimidinol compounds follows a logical, multi-tiered progression. This approach, often termed a "screening cascade," is efficiently designed to identify promising candidates from a large library of compounds while minimizing false positives and negatives.[13]

Figure 1: A generalized screening cascade for novel pyrimidinol compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of the screening process involves high-throughput screening (HTS) of the pyrimidinol compound library against a chosen biological system.[13][14][15][16][17] The primary goal is to identify "hits"—compounds that exhibit a desired biological effect.[15]

Assay Selection and Development

The choice of the primary assay is paramount and is dictated by the therapeutic area of interest. For oncology-focused screens, cell viability assays are a common starting point.[13]

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 10,000-100,000 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with the pyrimidinol compounds at a single, high concentration (e.g., 10 µM) for a desired period.[19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals and incubate for 4 hours at 37°C.[18]

  • Absorbance Reading: Mix each sample and measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered hits.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20] It is a robust, cost-effective, and scalable method for HTS.

Tier 2: Secondary and Confirmatory Assays - From Hits to Leads

Hits identified in the primary screen require further validation to eliminate false positives and to characterize their biological activity more thoroughly. This stage focuses on confirming the initial observation and gaining a deeper understanding of the compound's effects.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the hits in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response studies to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Representative Dose-Response Data for a Lead Pyrimidinol Compound

Concentration (µM) % Cell Viability (Mean ± SD)
0.01 98.2 ± 3.1
0.1 85.7 ± 4.5
1 52.3 ± 2.8
10 15.1 ± 1.9

| 100 | 5.6 ± 0.8 |

IC50 Value: 1.2 µM

Orthogonal Assays

To ensure the observed phenotype is not an artifact of the primary assay, it is crucial to employ orthogonal assays that measure a different biological endpoint. For anticancer screening, this could involve assays for apoptosis or cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the lead pyrimidinol compound at its IC50 concentration for the desired time.

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

  • Staining: Wash cells with cold 1X PBS, then resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[21][22]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour.[21] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[23][24] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells. This provides a more specific measure of apoptosis induction compared to a general viability assay.[23][25][26]

Tier 3: Mechanistic and In-depth Studies - Unraveling the Mode of Action

Once a lead compound with confirmed activity is identified, the focus shifts to elucidating its mechanism of action (MoA). This is a critical step in drug development, as a well-defined MoA is often a prerequisite for clinical translation.

Target Identification and Validation

Identifying the molecular target of a novel compound can be a challenging but essential endeavor. Various approaches can be employed, including affinity-based pull-down methods and label-free techniques such as the cellular thermal shift assay (CETSA).[27] For pyrimidinol compounds, which are known to often target kinases, a kinase profiling screen can be highly informative.[28][29][30][31][32]

Figure 2: A workflow for identifying and validating the molecular target of a lead compound.

Signaling Pathway Analysis

Once a target is validated, the next step is to understand how the compound's interaction with its target affects downstream signaling pathways.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

  • Cell Lysis: Treat cells with the lead compound for various time points, wash with 1X PBS, and lyse the cells in 1X SDS sample buffer.[33]

  • Protein Quantification and Preparation: Sonicate the lysate to shear DNA and reduce viscosity.[33] Heat the samples to 95-100°C for 5 minutes, then centrifuge.[33]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis and then transfer the separated proteins to a nitrocellulose membrane.[33]

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein or a key downstream effector (e.g., p-Akt, p-ERK) overnight at 4°C.[33]

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[34]

Rationale: Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a snapshot of the activity of key signaling pathways.[34][35][36]

Conclusion

The biological activity screening of novel pyrimidinol compounds is a systematic and multi-faceted process that requires careful planning and execution. By following a tiered approach, from broad primary screening to in-depth mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The integration of robust assays, orthogonal validation, and rigorous MoA studies is essential for the successful translation of these versatile molecules into next-generation therapeutics.

References

  • Agilent Technologies. (2021). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Cyprotex. Apoptosis & Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Dudhe, R., & Sharma, P. K. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17.
  • Eurofins Discovery. Kinase Panel Screening Services. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 6(1), 1-8.
  • Hoffmann, P. R., & Kenchappa, P. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (52), 2795.
  • Kumar, A., & Sharma, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences, 5(3), 209-215.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification of small molecules. ACS chemical biology, 4(11), 949-959.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. Kinase Panel Screening Services. Retrieved from [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Singh, U. P., & Srivastava, V. K. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Heterocyclic Chemistry, 16(4), 389-394.
  • UCL. Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Verma, A., & Singh, D. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 245-257.
  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its prevalence in biologically active molecules underscores the importance of exploring novel pyrimidine derivatives for therapeutic potential. This guide focuses on 2,5-Dimethylpyrimidin-4-ol, a member of this versatile class of compounds. While direct pharmacological data on this specific molecule is limited, its structural features suggest plausible interactions with several well-established therapeutic target families. This document synthesizes information from related pyrimidine analogs to propose and technically evaluate potential therapeutic targets for 2,5-Dimethylpyrimidin-4-ol, providing a strategic framework for its investigation in drug discovery. We will explore protein kinases and metabolic enzymes as primary target classes, detailing the scientific rationale and providing comprehensive, actionable protocols for experimental validation.

Introduction to 2,5-Dimethylpyrimidin-4-ol: An Investigational Overview

2,5-Dimethylpyrimidin-4-ol belongs to the pyrimidine family, a class of heterocyclic aromatic compounds integral to nucleic acids (thymine, cytosine, and uracil) and various clinically significant drugs.[2][3] The inherent biological relevance of the pyrimidine core makes its derivatives prime candidates for drug discovery programs.[1]

Chemical Structure and Properties:

  • Molecular Formula: C₆H₈N₂O[4]

  • Molecular Weight: 124.14 g/mol [4]

  • Structure: A pyrimidine ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 4. The molecule can exist in tautomeric forms, as 2,5-dimethylpyrimidin-4-ol and 2,5-dimethyl-1H-pyrimidin-6-one.[4]

The structural characteristics of 2,5-Dimethylpyrimidin-4-ol—a heterocyclic core with hydrogen bond donors and acceptors—provide a basis for its potential to interact with the active sites of various enzymes and receptors. Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] This broad bioactivity stems from the ability of the pyrimidine scaffold to act as a bioisostere for other aromatic systems, such as purines or phenyl groups, enabling it to bind to diverse biological targets.[2][5]

Proposed Therapeutic Target Class 1: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug development.[6] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][7]

Rationale for Kinase Inhibition

Many successful kinase inhibitors, such as Imatinib and Palbociclib, feature heterocyclic cores that mimic the adenine ring of ATP, the natural substrate for kinases. The pyrimidine ring is considered a bioisostere of the purine analog of ATP, which can facilitate its entry into the ATP-binding pocket of kinases and disrupt their function.[5] Given this precedent, it is plausible that 2,5-Dimethylpyrimidin-4-ol could function as a scaffold for kinase inhibitor discovery.

Specific Target Proposal: Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a receptor tyrosine kinase that has emerged as a promising therapeutic target in hepatocellular carcinoma (HCC).[3] Aberrant FGFR4 signaling can drive cancer cell proliferation and survival. Notably, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been successfully developed as selective FGFR4 inhibitors.[8][9][10] The structural similarity of 2,5-Dimethylpyrimidin-4-ol to these known inhibitors provides a strong rationale for investigating it as a potential FGFR4 antagonist.

Proposed Mechanism of Action

It is hypothesized that 2,5-Dimethylpyrimidin-4-ol could act as a Type I kinase inhibitor, binding to the ATP-binding site of the FGFR4 kinase domain in its active conformation. The pyrimidine core would occupy the adenine-binding region, with the methyl and hydroxyl substituents forming key interactions with the surrounding amino acid residues, thereby preventing ATP binding and subsequent receptor autophosphorylation and downstream signaling.

Experimental Validation Workflow

A tiered approach is recommended to validate FGFR4 as a target for 2,5-Dimethylpyrimidin-4-ol, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

This assay directly measures the binding of the test compound to the kinase of interest.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site by a competitive inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,5-Dimethylpyrimidin-4-ol in 100% DMSO.

    • Serially dilute the compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare the assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare the FGFR4 kinase-Europium-anti-tag antibody solution and the Alexa Fluor™ 647-labeled tracer solution in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the serially diluted compound.

    • Add 4 µL of the FGFR4 kinase/antibody solution.

    • Add 4 µL of the tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, with an excitation at 340 nm and emission at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Causality and Trustworthiness: This assay provides a direct measure of target engagement, confirming that the compound can physically bind to the FGFR4 active site. The use of a well-validated commercial platform like LanthaScreen™ ensures reproducibility and reliability.

This assay assesses the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on FGFR4 signaling.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Hep3B cells (an HCC cell line with high FGFR4 expression) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2,5-Dimethylpyrimidin-4-ol (e.g., 100 µM to 1 nM) for 72 hours.

  • Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcomes: A potent compound would exhibit a low nanomolar IC₅₀ in the binding assay and a corresponding low micromolar or high nanomolar GI₅₀ in the cell-based assay.

Assay Parameter Expected Potency for an Active Compound
LanthaScreen™ Kinase BindingIC₅₀< 100 nM
Hep3B Cell ProliferationGI₅₀< 1 µM

Proposed Therapeutic Target Class 2: Metabolic Enzymes

Pyrimidine derivatives are also known to interact with enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and degradation.[11] These enzymes are often crucial for the survival and proliferation of rapidly dividing cells, such as cancer cells or pathogens.

Rationale for Metabolic Enzyme Inhibition

Antimetabolites, which are structurally similar to endogenous metabolites, can inhibit key enzymes in metabolic pathways, leading to cell death.[11] The pyrimidine structure of 2,5-Dimethylpyrimidin-4-ol makes it a candidate for inhibiting enzymes that process pyrimidine-based substrates.

Specific Target Proposal: Dihydropyrimidine Dehydrogenase (DPYD)

DPYD is the initial and rate-limiting enzyme in the catabolism of the pyrimidine bases uracil and thymine. It is also responsible for the degradation of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU). Inhibition of DPYD can increase the efficacy and alter the toxicity profile of these drugs.

Proposed Mechanism of Action

2,5-Dimethylpyrimidin-4-ol may act as a competitive inhibitor of DPYD, binding to the active site and preventing the binding of its natural substrates, uracil and thymine.

Experimental Validation Workflow

This assay measures the enzymatic activity of DPYD in the presence of the test compound.

Principle: A spectrophotometric assay that monitors the oxidation of the NADPH cofactor, which is consumed during the reduction of uracil by DPYD.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,5-Dimethylpyrimidin-4-ol in DMSO.

    • Prepare the assay buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM dithiothreitol.

    • Prepare solutions of recombinant human DPYD, NADPH, and uracil in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, DPYD enzyme, and varying concentrations of 2,5-Dimethylpyrimidin-4-ol.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding NADPH and uracil.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the reaction rate for each compound concentration.

    • Plot the percentage of DPYD inhibition against the compound concentration to determine the IC₅₀ value.

Causality and Trustworthiness: This biochemical assay provides a direct functional readout of the compound's effect on the target enzyme's activity. Using a purified recombinant enzyme ensures that the observed inhibition is due to a direct interaction with DPYD.

Visualizations: Pathways and Workflows

Signaling Pathway

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K FGF19 FGF19 FGF19->FGFR4 Binds & Activates Compound 2,5-Dimethyl- pyrimidin-4-ol Compound->FGFR4 Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the FGFR4 signaling pathway by 2,5-Dimethylpyrimidin-4-ol.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Generation invitro Tier 1: In Vitro Biochemical Assays (e.g., LanthaScreen™ Kinase Binding) start->invitro decision1 Active? invitro->decision1 cell_based Tier 2: Cell-Based Functional Assays (e.g., Hep3B Proliferation) decision2 Active? cell_based->decision2 invivo Tier 3: In Vivo Models (e.g., Xenograft Tumor Models) decision3 Efficacious? invivo->decision3 end End: Lead Optimization decision1->cell_based Yes stop Stop/Redesign decision1->stop No decision2->invivo Yes decision2->stop No decision3->end Yes decision3->stop No

Caption: Tiered experimental workflow for target validation and compound progression.

Summary and Future Directions

This guide has outlined a scientifically grounded, albeit speculative, approach to identifying and validating potential therapeutic targets for 2,5-Dimethylpyrimidin-4-ol. By leveraging the extensive literature on pyrimidine derivatives, we have proposed protein kinases (specifically FGFR4) and metabolic enzymes (specifically DPYD) as high-priority targets for investigation.

Summary of Proposed Targets and Assays:

Target Class Specific Target Primary Validation Assay Secondary Validation Assay
Protein KinasesFGFR4In Vitro Kinase Binding (TR-FRET)Cell-Based Proliferation (Hep3B)
Metabolic EnzymesDPYDIn Vitro Enzyme Inhibition (Spectrophotometric)Cellular Thermal Shift Assay (CETSA)

Future Directions:

  • Synthesis and Screening: The first step is to synthesize or procure a high-purity sample of 2,5-Dimethylpyrimidin-4-ol to perform the proposed assays.

  • Broader Kinase Profiling: If activity against FGFR4 is confirmed, the compound should be screened against a panel of other kinases to assess its selectivity.

  • Structural Biology: Co-crystallization of the compound with its target protein would provide invaluable insights into the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

  • Pharmacokinetic Profiling: If cellular activity is promising, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic studies will be necessary to evaluate its drug-like properties.

The exploration of 2,5-Dimethylpyrimidin-4-ol represents a rational step in the ongoing search for novel therapeutics. The framework provided herein offers a clear and actionable path for its investigation, with the potential to uncover new treatments for diseases with unmet medical needs.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • 2,5-Dimethylpyrimidin-4-ol | C6H8N2O. PubChem. [Link]

  • Pyridopyrimidine analogues as novel adenosine kinase inhibitors. PubMed. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH). [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Institutes of Health (NIH). [Link]

  • Pyridopyrimidine analogues as novel adenosine kinase inhibitors. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. PubMed. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • pyrido[2,3-d]pyrimidine Derivatives: Synthesis and in Vitro Study of Their Activity Against Platelet Aggregation. PubMed. [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. PubMed. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. [Link]

  • 2,5-Dimethylpyrimidin-4-ol. Oakwood Chemical. [Link]

  • 2,5-Dimethylpyrimidin-4-Amine | C6H9N3. PubChem. [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Broad-spectrum antimicrobial activity of volatile organic compounds from endophytic Pseudomonas putida BP25 against diverse plant pathogens. ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Bioactive Phyto-Compounds with Antimicrobial Effects and AI: Results of a Desk Research Study. MDPI. [Link]

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,5-Dimethylpyrimidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

To the researchers, scientists, and drug development professionals who navigate the complex landscape of pharmaceutical sciences, the solubility of a compound is not merely a physical property; it is a cornerstone of a molecule's journey from a laboratory curiosity to a life-changing therapeutic. Poor solubility can be the shoal upon which a promising drug candidate founders, leading to challenges in formulation, bioavailability, and ultimately, clinical efficacy. This guide is presented to provide a deep and practical understanding of the solubility of 2,5-Dimethylpyrimidin-4-ol, a heterocyclic compound of interest, in a range of organic solvents. By elucidating the theoretical underpinnings of its solubility and providing robust experimental protocols, we aim to empower you to make informed decisions in your research and development endeavors.

Unveiling 2,5-Dimethylpyrimidin-4-ol: A Physicochemical Portrait

2,5-Dimethylpyrimidin-4-ol, with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , is a substituted pyrimidine derivative.[1] Its structure, featuring both hydrogen bond donors (-OH and N-H in its tautomeric form) and acceptors (N and C=O), dictates its interactions with various solvents.

Tautomerism: A Key Consideration

It is crucial to recognize that 2,5-Dimethylpyrimidin-4-ol can exist in tautomeric forms: the -ol form (enolic) and the -one form (ketonic). The predominant form in a given state or solvent can significantly influence its physicochemical properties, including solubility. The more polar keto form, 2,5-Dimethylpyrimidin-4(1H)-one, is often the more stable tautomer. This dynamic equilibrium is a critical factor in understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Melting Point 174 °C[2]
XLogP3 -0.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Table 1: Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol.

The negative XLogP3 value suggests a degree of hydrophilicity, while the presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with polar and protic solvents.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" remains a powerful guiding principle in predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: As 2,5-Dimethylpyrimidin-4-ol possesses both hydrogen bond donors and acceptors, it is expected to have favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar nature of the pyrimidinone ring will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents.

The interplay of these forces determines the extent to which 2,5-Dimethylpyrimidin-4-ol will dissolve in a particular organic solvent.

Shake_Flask_Protocol A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Add excess solute to solvent C 3. Phase Separation B->C Shake at constant temperature D 4. Quantification C->D Centrifugation/Filtration E Solubility Value D->E UV-Vis Spectroscopy

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology: Shake-Flask with UV-Vis Quantification

This protocol provides a robust framework for determining the solubility of 2,5-Dimethylpyrimidin-4-ol.

Materials and Equipment:

  • 2,5-Dimethylpyrimidin-4-ol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge or syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,5-Dimethylpyrimidin-4-ol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A temperature of 25 °C is standard, but other temperatures can be used depending on the experimental requirements.

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm filter to remove any fine particles. This is a critical step to avoid artificially high solubility readings.

  • Quantification using UV-Vis Spectroscopy:

    • Preparation of a Calibration Curve:

      • Prepare a stock solution of 2,5-Dimethylpyrimidin-4-ol of a known concentration in the same organic solvent.

      • Perform a series of serial dilutions to create a set of standard solutions with at least five different known concentrations. [3] * Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,5-Dimethylpyrimidin-4-ol in that specific solvent. [4] * Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The R² value should be ≥ 0.99 for a reliable curve. [5] * Sample Analysis:

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at the same λmax.

      • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of 2,5-Dimethylpyrimidin-4-ol in that solvent at the specified temperature.

Conclusion: From Prediction to Practical Application

This guide has provided a comprehensive overview of the solubility of 2,5-Dimethylpyrimidin-4-ol in organic solvents, from theoretical predictions to a detailed experimental protocol. While the qualitative predictions offer a valuable starting point for solvent selection, it is the rigorous experimental determination that provides the definitive data required for critical applications in drug development. By understanding the underlying principles and meticulously executing the described methodologies, researchers can confidently characterize the solubility of this and other compounds, paving the way for successful formulation and development.

References

  • Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. [Link]

  • HunterLab. (2023, August 1). What Is a Calibration Curve in a Spectrophotometer?[Link]

  • PubChem. 2,5-Dimethylpyrimidin-4-ol. [Link]

  • Exclusive Chemistry Ltd. 2,5-Dimethylpyrimidin-4-ol supplier - CAS 67383-34-0. [Link]

Sources

The Quantum Lens: A Technical Guide to Investigating Pyrimidine Derivatives with Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical framework for the theoretical investigation of pyrimidine derivatives using Density Functional Theory (DFT). Moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices and provides a self-validating workflow to ensure scientific integrity.

Introduction: The Significance of Pyrimidines and the Predictive Power of DFT

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA. Its derivatives are a prolific source of pharmacologically active agents, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic success of pyrimidine-based drugs, such as 5-fluorouracil, has cemented this scaffold as a "privileged structure" in medicinal chemistry.

The development of novel pyrimidine-based therapeutics, however, is a complex, time-consuming, and expensive endeavor. This is where computational chemistry, specifically Density Functional Theory (DFT), has emerged as an indispensable tool.[5][6][7] DFT allows for the investigation of the electronic structure and properties of molecules from first principles, providing profound insights into their reactivity, stability, and potential biological interactions at a fraction of the cost and time of traditional experimental methods.[8][9][10] This guide will navigate the theoretical and practical aspects of applying DFT to the study of pyrimidine derivatives, empowering researchers to harness its predictive power in their drug discovery efforts.

The DFT Workflow: A Self-Validating System

A robust DFT investigation is not a "black box" calculation but a systematic process with built-in checks and balances. The following workflow is designed to ensure the reliability and reproducibility of the obtained results.

DFT_Workflow A 1. Molecular Structure Input (e.g., from ChemDraw, Avogadro) B 2. Geometry Optimization (Finding the energy minimum) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirming a true minimum) B->C Optimized Geometry G Validation (e.g., vs. X-ray data) B->G Compare Bond Lengths/Angles C->B Imaginary Frequencies? Re-optimize D 4. Single-Point Energy Calculation (Higher accuracy electronic properties) C->D No Imaginary Frequencies (True Minimum Confirmed) E 5. Property Calculations (HOMO-LUMO, MEP, NBO, etc.) D->E F 6. Data Analysis & Interpretation E->F Docking_Workflow DFT_Opt DFT-Optimized Ligand (Pyrimidine Derivative) Docking Molecular Docking (e.g., AutoDock Vina) DFT_Opt->Docking PDB Protein Structure (from PDB) PDB->Docking Analysis Analysis of Binding Poses (Interactions, Scoring) Docking->Analysis Result Predicted Binding Mode & Affinity Analysis->Result

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Antimicrobial Evaluation of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2,5-Dimethylpyrimidin-4-ol as a potential antimicrobial agent. This document provides not only detailed, step-by-step protocols for essential antimicrobial assays but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible investigation.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The structural diversity of pyrimidine derivatives allows for fine-tuning of their therapeutic potential.[4][5] This guide will use 2,5-Dimethylpyrimidin-4-ol, a specific pyrimidine derivative, as a case study to outline the critical path for assessing the antimicrobial efficacy and preliminary safety profile of a novel chemical entity.

While specific antimicrobial data for 2,5-Dimethylpyrimidin-4-ol is not extensively documented in publicly available literature, the protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] Adherence to these standards is paramount for generating reliable and comparable data.[8][9]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a novel compound is to determine its Minimum Inhibitory Concentration (MIC).[10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a widely accepted and robust technique for determining the MIC of a novel compound against a panel of clinically relevant microorganisms.[12]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the MIC of 2,5-Dimethylpyrimidin-4-ol using the broth microdilution method.

I. Rationale and Experimental Design:

The broth microdilution assay is a quantitative method that exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[11] The visual assessment of growth inhibition allows for a precise determination of the MIC. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended by both CLSI and EUCAST for the testing of most non-fastidious bacteria.[6]

II. Materials and Reagents:

  • 2,5-Dimethylpyrimidin-4-ol (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer or plate reader (optional)

III. Step-by-Step Protocol:

  • Preparation of the Test Compound Stock Solution:

    • Accurately weigh a known amount of 2,5-Dimethylpyrimidin-4-ol and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.[12]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • In a sterile 96-well plate, perform two-fold serial dilutions of the 2,5-Dimethylpyrimidin-4-ol stock solution in CAMHB to achieve the desired concentration range.

    • Typically, this involves adding a volume of the compound to the first well and then transferring half of the volume to the subsequent wells containing fresh broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Positive Control: Wells containing bacteria and a known effective antibiotic.

      • Negative (Growth) Control: Wells containing bacteria and broth (with the same concentration of DMSO as the test wells) but no test compound.

      • Sterility Control: Wells containing only uninoculated broth.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of 2,5-Dimethylpyrimidin-4-ol at which there is no visible growth.[11] This can also be determined by measuring the optical density at 600 nm.[10][13]

IV. Data Presentation:

Summarize the MIC values in a clear and structured table for easy comparison.

MicroorganismGram Stain2,5-Dimethylpyrimidin-4-ol MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213Gram (+)[Experimental Value][Experimental Value]
E. coli ATCC 25922Gram (-)[Experimental Value][Experimental Value]
[Other Strains][+/-][Experimental Value][Experimental Value]

V. Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock (2,5-Dimethylpyrimidin-4-ol in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Positive, Negative, & Sterility Controls Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Preliminary Safety Assessment

A crucial aspect of drug discovery is to ensure that the antimicrobial activity of a compound is not due to general cytotoxicity. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, their viability.[11][14]

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol details the evaluation of the cytotoxic potential of 2,5-Dimethylpyrimidin-4-ol against a mammalian cell line.

I. Rationale and Experimental Design:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

II. Materials and Reagents:

  • 2,5-Dimethylpyrimidin-4-ol stock solution (as prepared in Protocol 1)

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

III. Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 2,5-Dimethylpyrimidin-4-ol in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

IV. Data Analysis:

Calculate the percentage of cell viability for each concentration of 2,5-Dimethylpyrimidin-4-ol compared to the vehicle control. The IC50 (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

V. Workflow Diagram:

MTTAssayWorkflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition Cell_Seeding Seed Mammalian Cells in 96-well Plate Compound_Treatment Treat Cells with Serial Dilutions of 2,5-Dimethylpyrimidin-4-ol Cell_Seeding->Compound_Treatment Incubate_Compound Incubate for 24-72 hours Compound_Treatment->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Part 3: Exploring the Mechanism of Action

Once the antimicrobial activity of 2,5-Dimethylpyrimidin-4-ol has been established, the next logical step is to investigate its mechanism of action. While a comprehensive mechanistic study is beyond the scope of these initial application notes, the following are suggested avenues for further investigation, inspired by studies on other antimicrobial compounds.[15][16]

  • Cell Membrane Integrity Assays: Investigate if the compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components.

  • DNA and Protein Synthesis Inhibition Assays: Determine if 2,5-Dimethylpyrimidin-4-ol interferes with essential cellular processes like DNA replication or protein synthesis.[16]

  • Biofilm Inhibition and Eradication Assays: Assess the compound's ability to prevent the formation of biofilms or to eradicate pre-formed biofilms, which are critical in chronic infections.[15][17]

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through the consistent use of appropriate controls. The positive control ensures that the assay is sensitive to known antimicrobial agents, while the negative control confirms that the observed inhibition is due to the test compound and not other factors. The sterility control validates the aseptic technique used throughout the procedure. Adherence to established guidelines from CLSI and EUCAST further ensures the reliability and comparability of the results.[6][18]

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 635-647.
  • Abdel-rahman, A. A. H., Abdel-Megied, A. E. S., El-Gazzar, M. G., & El-gazzar, M. G. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 374-383.
  • Al-Abdullah, E. S., Asiri, A. M., & El-Gazzar, A. A. (2021).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • El-Gazzar, A. R., Hafez, H. N., & Nawwar, G. A. (2009).
  • Jat, R. K., Kumar, S., & Singh, P. (2017). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 4(8), 2443-2450.
  • CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Rather, M. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology and Applied Biochemistry, 1-17.
  • Taneja, N., et al. (2020). Clinical and laboratory standards institute versus European committee for antimicrobial susceptibility testing guidelines for in vitro testing of carbapenems against urinary isolates of Escherichia coli.
  • Maina, D., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Microbiology, 16(1), 1-7.
  • Rizvi, S. A., et al. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. MethodsX, 14, 103122.
  • ITM LabHub. (2024). New versions of CLSI and EUCAST AST breakpoint tables (2024).
  • Morosini, M. I., et al. (2012). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Enfermedades Infecciosas y Microbiología Clínica (English Edition), 30(10), 599-603.
  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

  • ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(12), 2944.
  • Aktas, Y., et al. (2016). A new antibacterial silver(I) complex incorporating 2,5-dimethylpyrazine and the anti-inflammatory diclofenac. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 12), 1055–1060.
  • Calvo-Garrido, C., et al. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules, 28(13), 5088.
  • Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]

  • Boughendjioua, H., & Djeghim, H. (2023). Enhancing Antibiotic Efficacy and Combating Biofilm Formation: Evaluating the Synergistic Potential of Origanum vulgare Essential Oil against Multidrug-Resistant Gram-Negative Bacteria. Antibiotics, 12(10), 1546.
  • PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]

  • Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology, 75(10), 1339-1345.

Sources

Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Effects of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Promise of Pyrimidine Scaffolds in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] The pyrimidine nucleus, a fundamental heterocyclic scaffold found in essential biomolecules, has emerged as a "privileged structure" in medicinal chemistry.[2] Its derivatives have shown a remarkable breadth of pharmacological activities, with a significant focus on their potential as anti-inflammatory agents.[4][5][6][7] Several pyrimidine-based drugs, such as the JAK inhibitor tofacitinib, are already in clinical use, validating the therapeutic potential of this chemical class.[2][8]

This comprehensive guide provides a structured, multi-tiered protocol for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel pyrimidine compounds. We will move from broad-based in vitro screening to more complex cellular and in vivo models, explaining the scientific rationale behind each experimental choice to ensure a robust and translatable dataset.

Pillar 1: Understanding the Molecular Landscape of Inflammation

A successful evaluation hinges on understanding the key pathways that pyrimidines can modulate. Inflammation is orchestrated by a complex network of signaling cascades that regulate the production of inflammatory mediators. Pyrimidine derivatives have been shown to exert their effects by targeting several of these critical pathways.[1][5][6]

Key Inflammatory Signaling Pathways:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][5][9] Similarly, the LOX pathway produces leukotrienes, which are involved in various inflammatory processes.[1][4]

  • NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[10][11][12][13][14] Upon activation by pro-inflammatory stimuli like cytokines or bacterial products, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][12][14]

  • MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules that translate extracellular stimuli into cellular responses.[15][16][17] They play a significant role in the production of inflammatory cytokines and mediators.[15]

  • JAK-STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling initiated by numerous cytokines and growth factors involved in immunity and inflammation.[18][19][20][21][22] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[20][22]

Visualizing the Inflammatory Cascade

To better understand the interplay of these pathways, the following diagram illustrates the major signaling cascades involved in the inflammatory response.

Inflammation_Pathways cluster_extracellular cluster_receptors cluster_cytoplasm cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_jakstat JAK-STAT Pathway cluster_nucleus LPS LPS/PAMPs TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (TNF-α, IL-1β) TNFR TNFR/IL-1R Cytokines->TNFR CytokineR Cytokine Receptors Cytokines->CytokineR MAP3K MAP3K (TAK1) TLR4->MAP3K TNFR->MAP3K IKK IKK Complex TNFR->IKK JAKs JAKs CytokineR->JAKs MKK MKKs (3/6, 4/7) MAP3K->MKK IκB IκBα IKK->IκB Phosphorylation STATs STATs JAKs->STATs Phosphorylation MAPK p38/JNK MKK->MAPK AP1 AP-1 MAPK->AP1 Activation NFkB NF-κB (p65/p50) IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STATs_nuc STATs STATs->STATs_nuc Dimerization & Translocation Genes Pro-inflammatory Gene Expression AP1->Genes NFkB_nuc->Genes STATs_nuc->Genes Cytokine_out Cytokines (TNF-α, IL-6) Chemokine_out Chemokines Enzyme_out Enzymes (COX-2, iNOS)

Caption: Key intracellular signaling pathways in inflammation.

Pillar 2: A Tiered Protocol for Comprehensive Evaluation

We advocate for a hierarchical approach, starting with high-throughput in vitro assays to screen a library of pyrimidine derivatives and identify promising lead compounds. These leads are then subjected to more detailed cellular and mechanistic studies, culminating in in vivo validation using established animal models of inflammation.

Visualizing the Experimental Workflow

The following diagram outlines the proposed tiered approach for evaluating the anti-inflammatory potential of pyrimidine compounds.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Tier1 Tier 1: In Vitro Screening CellViability Cytotoxicity Assessment (MTT/XTT Assay) Tier1->CellViability NO_Assay Nitric Oxide Production (Griess Assay) Tier1->NO_Assay EnzymeAssay Enzyme Inhibition (COX/LOX Assays) Tier1->EnzymeAssay Tier2 Tier 2: Cellular & Mechanistic Assays Cytokine_ELISA Cytokine Profiling (ELISA for TNF-α, IL-6, IL-1β) Tier2->Cytokine_ELISA WesternBlot Pathway Analysis (Western Blot for p-NF-κB, p-p38) Tier2->WesternBlot qPCR Gene Expression Analysis (qPCR for COX-2, iNOS) Tier2->qPCR Tier3 Tier 3: In Vivo Validation AcuteModel Acute Inflammation Model (Carrageenan-Induced Paw Edema) Tier3->AcuteModel ChronicModel Chronic Inflammation Model (Adjuvant-Induced Arthritis) Tier3->ChronicModel CellViability->Tier2 Lead Compound Selection NO_Assay->Tier2 Lead Compound Selection EnzymeAssay->Tier2 Lead Compound Selection Cytokine_ELISA->Tier3 Candidate Selection WesternBlot->Tier3 Candidate Selection qPCR->Tier3 Candidate Selection

Caption: A tiered experimental workflow for pyrimidine evaluation.

Tier 1: High-Throughput In Vitro Screening

The initial phase focuses on rapidly assessing the primary anti-inflammatory potential and cytotoxicity of a series of pyrimidine derivatives.

Protocol 1.1: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cellular toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

ParameterRecommended Condition
Cell LineRAW 264.7 or THP-1
Seeding Density1 x 10⁵ cells/well
Compound Concentrations1 - 100 µM
Incubation Time24 hours
EndpointAbsorbance at 570 nm
Protocol 1.2: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[5] The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO.[23]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate as described above. Pre-treat the cells with non-toxic concentrations of the pyrimidine compounds for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[24]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent B (NED solution).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition compared to the LPS-only control.

Tier 2: Cellular and Mechanistic Assays

Compounds that show significant NO inhibition without cytotoxicity are advanced to this tier to elucidate their mechanism of action.

Protocol 2.1: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: To determine if the pyrimidine compounds can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 or THP-1 cells with the lead pyrimidine compounds and LPS as described in Protocol 1.2.

  • Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition for each compound.

CytokineCell LineStimulantIncubation Time
TNF-αRAW 264.7/THP-1LPS (1 µg/mL)4-6 hours
IL-6RAW 264.7/THP-1LPS (1 µg/mL)24 hours
IL-1βTHP-1 (PMA-differentiated)LPS + ATP24 hours
Protocol 2.2: Analysis of Key Signaling Proteins (Western Blot)

Rationale: To investigate whether the anti-inflammatory effects are mediated through the inhibition of the NF-κB or MAPK pathways. This is achieved by measuring the phosphorylation status of key proteins in these cascades.

Step-by-Step Methodology:

  • Cell Lysis: After treatment with pyrimidine compounds and a shorter LPS stimulation (15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Tier 3: In Vivo Validation

The most promising candidates from the cellular assays are then evaluated in animal models to confirm their efficacy in a complex biological system.

Protocol 3.1: Acute Inflammation - Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model for screening acute anti-inflammatory activity.[25][26] The edema formation is biphasic, involving histamine and serotonin in the early phase and prostaglandins in the later phase.[27]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220g) for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6-8): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and pyrimidine compound groups at various doses (e.g., 10, 30, 100 mg/kg, p.o.).[25]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[25]

  • Compound Administration: Administer the compounds or vehicles orally 1 hour before the carrageenan injection.[28]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[25][26][29]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Protocol 3.2: Chronic Inflammation - Adjuvant-Induced Arthritis (AIA) in Rats

Rationale: The AIA model is a well-established model of chronic inflammation that shares many features with human rheumatoid arthritis, making it suitable for evaluating compounds intended for chronic inflammatory conditions.[30][31][32][33]

Step-by-Step Methodology:

  • Animal Model: Use susceptible rat strains like Lewis rats.

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[30][34][35]

  • Treatment Protocol: Begin oral administration of the pyrimidine compound or vehicle daily, starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

  • Clinical Assessment: Monitor the animals regularly for body weight, paw volume, and arthritis severity using a clinical scoring system (e.g., 0-4 scale based on erythema and swelling).[34]

  • Endpoint Analysis: At the end of the study (e.g., day 21 or 28), collect blood for cytokine analysis and joint tissues for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

Conclusion and Future Directions

This structured protocol provides a robust framework for the systematic evaluation of pyrimidine derivatives as potential anti-inflammatory agents. By progressing from broad in vitro screens to specific mechanistic studies and finally to in vivo efficacy models, researchers can confidently identify and characterize lead compounds for further preclinical and clinical development. The data generated will not only establish the anti-inflammatory profile of the compounds but also provide critical insights into their mechanism of action, paving the way for the development of novel therapeutics for a range of inflammatory diseases.

References

  • Umar, M.I., et al. (2019).
  • Amir, M., et al. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Al-Hourani, B., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. ZMC. [Link]

  • Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. [Link]

  • Magilavy, D. B. (1990). Animal models of chronic inflammatory arthritis. Clinical Orthopaedics and Related Research. [Link]

  • Hu, X., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]

  • JoVE. (n.d.). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. JoVE. [Link]

  • F., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

  • O'Shea, J. J., et al. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. [Source URL not available]
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Schwartz, D. M., et al. (2016). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. [Link]

  • Jialal, I., et al. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Clinical Endocrinology & Metabolism. [Link]

  • Nisa, J., et al. (2019). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels. [Link]

  • YMER. (n.d.). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]

  • Austin Publishing Group. (n.d.). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Publishing Group. [Link]

  • Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Oncogene. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Translational Medicine. [Link]

  • [Source not available]
  • ResearchGate. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Adami, M., et al. (2017). Animal models of rheumatoid pain: experimental systems and insights. Arthritis Research & Therapy. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • MDPI. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Frontiers. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. [Link]

  • RSC Publishing. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

  • ResearchGate. (2023). What is induction of rheumatoid arthritis in rats protocol ?. ResearchGate. [Link]

  • ResearchGate. (2007). Pyrimidine as antiinflammatory agent: A review. ResearchGate. [Link]

  • ResearchGate. (2017). Animal models of rheumatoid pain: Experimental systems and insights. ResearchGate. [Link]

  • PubMed. (2023). Experimental animal models of chronic inflammation. PubMed. [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

Sources

2,5-Dimethylpyrimidin-4-ol: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A significant number of pyrimidine-based drugs function as kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2,5-Dimethylpyrimidin-4-ol is a readily available and versatile building block that serves as an excellent starting point for the synthesis of diverse libraries of substituted pyrimidines, making it a valuable tool for drug discovery and development.

Understanding the Reactivity of 2,5-Dimethylpyrimidin-4-ol: The Role of Tautomerism

A key aspect governing the reactivity of 2,5-dimethylpyrimidin-4-ol is its existence in tautomeric forms: the hydroxyl form (pyrimidin-4-ol) and the keto form (pyrimidin-4(1H)-one). The equilibrium between these tautomers is influenced by factors such as the solvent and pH. In many cases, the keto form is the predominant species. This tautomerism has significant implications for subsequent reactions, particularly in alkylation, where reactions can occur at the nitrogen or oxygen atoms, leading to N-alkylated or O-alkylated products, respectively. Understanding and controlling this reactivity is crucial for the selective synthesis of desired derivatives.

Key Synthetic Transformations of 2,5-Dimethylpyrimidin-4-ol

This guide will detail the protocols for three pivotal transformations of 2,5-dimethylpyrimidin-4-ol, converting it into highly versatile intermediates for further elaboration:

  • Chlorination: Conversion of the hydroxyl group to a chlorine atom to generate 4-chloro-2,5-dimethylpyrimidine, a key substrate for nucleophilic substitution and cross-coupling reactions.

  • N-Alkylation: Selective introduction of an alkyl group onto the ring nitrogen atom.

  • O-Alkylation: Selective introduction of an alkyl group onto the oxygen atom.

Furthermore, a protocol for the subsequent Suzuki-Miyaura cross-coupling of 4-chloro-2,5-dimethylpyrimidine will be provided, demonstrating its utility in constructing carbon-carbon bonds and accessing highly decorated pyrimidine scaffolds.

Chlorination of 2,5-Dimethylpyrimidin-4-ol to 4-Chloro-2,5-dimethylpyrimidine

The conversion of the hydroxyl group of 2,5-dimethylpyrimidin-4-ol to a chlorine atom is a fundamental transformation that activates the 4-position of the pyrimidine ring for a wide range of synthetic manipulations. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.

Mechanistic Insight

The reaction proceeds through the initial formation of a phosphate ester intermediate by the attack of the hydroxyl group on the phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion on the 4-position of the pyrimidine ring, facilitated by the excellent leaving group ability of the phosphate moiety, results in the formation of the desired 4-chloro-2,5-dimethylpyrimidine. The presence of a base, such as triethylamine or N,N-dimethylaniline, can be used to neutralize the HCl generated during the reaction.

Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[4][5]

Materials:

  • 2,5-Dimethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • If desired, slowly add triethylamine (1.0-1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow and careful addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-chloro-2,5-dimethylpyrimidine. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

ParameterValueReference
Starting Material 2,5-Dimethylpyrimidin-4-ol
Reagent Phosphorus oxychloride (POCl₃)[4][5]
Reaction Time 2-5 hours[4]
Temperature Reflux (~105-110 °C)[5]
Typical Yield >80%[5]

Visualization:

Chlorination_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Suspend 2,5-Dimethylpyrimidin-4-ol in POCl3 add_base Add Triethylamine (optional) start->add_base reflux Reflux for 2-5 hours add_base->reflux quench Quench with ice reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product 4-Chloro-2,5-dimethylpyrimidine dry->product

Caption: Workflow for the chlorination of 2,5-dimethylpyrimidin-4-ol.

N- and O-Alkylation of 2,5-Dimethylpyrimidin-4-ol: A Study in Regioselectivity

The alkylation of 2,5-dimethylpyrimidin-4-ol can proceed via two distinct pathways, yielding either N-alkylated or O-alkylated products. The regioselectivity of this reaction is a critical consideration and is influenced by a variety of factors, including the choice of base, solvent, and alkylating agent.[6][7]

Causality behind Experimental Choices for Regioselectivity:
  • N-Alkylation: Generally favored under conditions that promote the formation of the pyrimidinone anion, which has a higher charge density on the nitrogen atom. The use of a strong, non-coordinating base in a polar aprotic solvent often directs the reaction towards N-alkylation.[7]

  • O-Alkylation: Favored under conditions that either stabilize the oxygen anion or when using a more reactive alkylating agent that follows Hard-Soft Acid-Base (HSAB) principles, where the "harder" oxygen atom preferentially attacks a "harder" electrophile. The use of a weaker base and a less polar solvent can sometimes favor O-alkylation.[6]

General Protocol for Alkylation (Adaptable for N- or O-selectivity)

This protocol provides a general framework for the alkylation of 2,5-dimethylpyrimidin-4-ol. The specific conditions should be optimized to achieve the desired regioselectivity.

Materials:

  • 2,5-Dimethylpyrimidin-4-ol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile, THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,5-dimethylpyrimidin-4-ol (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for a predetermined time to allow for the formation of the anion.

  • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to separate the N- and O-alkylated isomers and unreacted starting material. The ratio of isomers should be determined by techniques such as ¹H NMR spectroscopy.

Data Presentation: Factors Influencing Alkylation Regioselectivity

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationReference
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K₂CO₃)[7]
Solvent Polar aprotic (e.g., DMF)Less polar (e.g., THF)[6]
Alkylating Agent Less reactive (e.g., alkyl chlorides)More reactive (e.g., alkyl iodides)[6]

Visualization:

Alkylation_Regioselectivity cluster_conditions Reaction Conditions start 2,5-Dimethylpyrimidin-4-ol base Base solvent Solvent alkylating_agent Alkylating Agent n_alkylation N-Alkylated Product base->n_alkylation Strong Base (e.g., NaH) o_alkylation O-Alkylated Product base->o_alkylation Weaker Base (e.g., K2CO3) solvent->n_alkylation Polar Aprotic (e.g., DMF) solvent->o_alkylation Less Polar (e.g., THF) alkylating_agent->o_alkylation More Reactive (e.g., Alkyl Iodide)

Caption: Factors influencing N- vs. O-alkylation regioselectivity.

Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,5-dimethylpyrimidine

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[8][9] It is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures. 4-Chloro-2,5-dimethylpyrimidine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the pyrimidine ring.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the 4-chloro-2,5-dimethylpyrimidine to form a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative procedure adapted from the literature for the Suzuki coupling of chloropyrimidines.[8][9]

Materials:

  • 4-Chloro-2,5-dimethylpyrimidine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 4-chloro-2,5-dimethylpyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to reflux, until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

ParameterExample ConditionReference
Palladium Catalyst Pd(PPh₃)₄[8][9]
Base K₂CO₃[8][9]
Solvent System 1,4-Dioxane/Water[8]
Temperature 80-100 °C[9]
Typical Yield 70-95%[8][9]

Visualization:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product setup Combine 4-Chloro-2,5-dimethylpyrimidine, Phenylboronic Acid, Catalyst, and Base heat Heat under Inert Atmosphere setup->heat extract Aqueous Work-up and Extraction heat->extract purify Purification extract->purify product 4-Phenyl-2,5-dimethylpyrimidine purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,5-Dimethylpyrimidin-4-ol is a highly valuable and versatile building block in organic synthesis, particularly for the construction of compound libraries for drug discovery. Through straightforward and high-yielding transformations such as chlorination, N-alkylation, and O-alkylation, it provides access to key intermediates that can be further elaborated using powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in the design and synthesis of novel, biologically active molecules. Careful consideration of reaction conditions, particularly for achieving regioselectivity in alkylation reactions, is paramount for successful synthetic outcomes.

References

  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine. CN110372602A.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 2021.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 2017.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 2021. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 2022. [Link]

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. RSC Advances, 2013.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem, 2025.
  • Application Notes and Protocols: Synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine. Benchchem, 2025.
  • Method for synthesizing 4-chloro-pyridine. CN102675275A.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 2023. [Link]

  • A Comparative Guide to 2,4- Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki- Miyaura Cross-Coupling Reactions. Benchchem, 2025.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. The Journal of Organic Chemistry, 2018. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 2022. [Link]

  • Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r.
  • Application Note: Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem, 2025.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Proximal regioselectivity of the O,O'-dialkylation of tetrahydroxyketocalix[3]arene. The Journal of Organic Chemistry, 2005. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2017. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2018. [Link]

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 2023.
  • 2,5-Dimethylpyrimidin-4-ol. PubChem. [Link]

  • mod07lec50 - Regioselectivity of alkyl
  • Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. Tetrahedron Letters, 1993. [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 2012.

  • Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. European Science Methodical Journal, 2024.
  • Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. Molecules, 2020.
  • The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment.

Sources

High-Throughput Screening Assays for Pyrimidine-Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] As a fundamental component of nucleobases in DNA and RNA, its derivatives are uniquely suited to interact with a vast array of biological targets.[1] This structural versatility has led to the development of pyrimidine-based drugs with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[1][2][3]

High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of massive compound libraries to identify starting points for new medicines.[4][5] For pyrimidine-based libraries, the challenge and opportunity lie in deploying robust, sensitive, and relevant HTS assays that can effectively triage millions of compounds to find those with genuine, target-specific activity.[6]

This guide provides a detailed overview of the principles, protocols, and best practices for designing and executing HTS campaigns for pyrimidine-based compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold to address unmet medical needs.

Part 1: Foundational Principles of HTS for Pyrimidine Scaffolds

Before delving into specific protocols, it is crucial to establish a framework for a successful HTS campaign. This involves careful assay design, rigorous validation, and a keen awareness of the common pitfalls associated with screening, particularly compound interference.

The Imperative of Assay Quality: The Z'-Factor

The quality and reliability of an HTS assay are paramount. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS by measuring the separation between the signals of positive and negative controls.[7][8][9]

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of your positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[7][8]
0 to 0.5A marginal assay; may require optimization.[7]
< 0Not a useful assay for screening.[7]

An ideal assay has a large dynamic range (the difference between the control means) and low data variability (small standard deviations).[7][8] Achieving a Z'-factor of ≥ 0.5 is a standard industry benchmark before initiating a full-scale screen.[10]

Navigating Compound Interference: The Bane of HTS

A significant challenge in any HTS campaign is distinguishing true "hits" from false positives caused by compound interference.[11][12] Pyrimidine-based compounds, like many other small molecules, can interfere with assay technologies through various mechanisms. Recognizing and mitigating these artifacts is critical to avoid wasting resources on irrelevant compounds.[13][14]

Common Mechanisms of Compound Interference:

  • Autofluorescence: The compound itself fluoresces at the same wavelength used for signal detection, creating a false positive signal.[11][15]

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorescent reporter, leading to a decrease in signal that can be misinterpreted as inhibition.[11][15]

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that non-specifically sequester and inhibit enzymes, a frequent source of false positives.[11][13] This often presents as a steep, non-classical dose-response curve.[11]

  • Luciferase Inhibition: In assays using luciferase-based reporters (e.g., ATP detection), compounds may directly inhibit the luciferase enzyme, mimicking a biological effect.[11]

  • Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species that interfere with assay chemistry.[11][14]

A workflow for identifying and triaging interfering compounds is essential.

HTS_Interference_Workflow Primary_Screen Primary HTS Hit Dose_Response Confirm with Dose-Response Curve Primary_Screen->Dose_Response Steep_Curve Observe Steep Curve? Dose_Response->Steep_Curve Aggregation_Assay Aggregation Counter-Screen (e.g., add 0.01% Triton X-100) Steep_Curve->Aggregation_Assay Yes Autofluorescence_Assay Autofluorescence Check (Read compound plate alone) Steep_Curve->Autofluorescence_Assay No Activity_Lost Activity Lost? Aggregation_Assay->Activity_Lost Activity_Lost->Autofluorescence_Assay No False_Positive Triage as False Positive (Interference) Activity_Lost->False_Positive Yes Is_Fluorescent Is Compound Fluorescent? Autofluorescence_Assay->Is_Fluorescent Orthogonal_Assay Orthogonal Assay (Different detection method) Is_Fluorescent->Orthogonal_Assay No Is_Fluorescent->False_Positive Yes Confirmed_Hit Confirmed, Non-Interfering Hit Orthogonal_Assay->Confirmed_Hit

Caption: Workflow for triaging potential HTS compound interference.

Part 2: Assay Formats for Key Pyrimidine Targets

The choice of assay technology is dictated by the biological target. Pyrimidine-based compounds are known to target several major enzyme classes.[1][6] Below are detailed protocols for two common assay formats applicable to these targets.

Case Study 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, and many pyrimidine-based inhibitors have been developed against them.[5][6][16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for screening kinase inhibitors due to their high sensitivity and low background.[17][18]

Principle of the TR-FRET Kinase Assay:

TR-FRET is based on the transfer of energy between a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore.[17][18] In a kinase binding assay, a europium-labeled antibody recognizes the kinase, and a fluorescently labeled tracer binds to the kinase's active site. When both are bound, they are in close proximity, allowing FRET to occur upon excitation of the donor.[19] A compound that inhibits the kinase will displace the tracer, disrupting FRET and causing a decrease in the acceptor signal.[19] The use of a long-lifetime donor allows for a time-gated measurement, which reduces background fluorescence from compounds and plastics.[20]

Caption: Principle of a TR-FRET kinase competition assay.

Protocol 1: TR-FRET Kinase Inhibition Assay (384-well format)

Objective: To identify inhibitors of a target kinase from a pyrimidine-based compound library.

Materials:

  • Target Kinase (e.g., Blk, a member of the Src family)

  • Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)

  • Fluorescent Kinase Tracer (e.g., Alexa Fluor™ 647-labeled)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds: Pyrimidine library compounds serially diluted in DMSO.

  • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine).[21]

  • Negative Control: DMSO vehicle.

  • Low-volume, white, 384-well assay plates.

  • TR-FRET enabled microplate reader with filters for 340nm excitation and 615nm/665nm emission.[19]

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 20 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of the 384-well plate.

  • Kinase/Antibody Mix Preparation: Prepare a 2X Kinase/Antibody solution in Assay Buffer. The final concentration of each component should be determined empirically through optimization experiments (e.g., cross-titration).

  • Dispense Kinase/Antibody Mix: Add 5 µL of the 2X Kinase/Antibody solution to all wells of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 60 minutes at room temperature. This allows compounds to bind to the kinase.

  • Tracer Mix Preparation: Prepare a 2X Tracer solution in Assay Buffer. The optimal concentration is typically at or near the tracer's Kd for the kinase.

  • Dispense Tracer Mix: Add 5 µL of the 2X Tracer solution to all wells. The final reaction volume is 10 µL.

  • Final Incubation: Seal the plate, mix gently, and incubate for 60 minutes to 2 hours at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader.[19]

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

    • Incorporate a time delay (e.g., 100 µs) before reading to reduce background fluorescence.[20]

Data Analysis:

  • Calculate the Emission Ratio for each well: (665 nm signal / 615 nm signal) * 1000.

  • Normalize the data. The average signal from the negative control (DMSO) wells represents 0% inhibition, and the average signal from the positive control (Staurosporine) wells represents 100% inhibition.

  • Calculate the % Inhibition for each test compound.

  • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Case Study 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a target for immunosuppressive and anti-proliferative drugs.[22][23] A common HTS method is a colorimetric (absorbance-based) assay that measures the reduction of an artificial electron acceptor.[22][24][25]

Principle of the DHODH Absorbance Assay:

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).[22][25] DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. The electrons from this reaction are transferred to Coenzyme Q10 and then to DCIP. Oxidized DCIP is blue and absorbs light at ~600-650 nm. As it is reduced, it becomes colorless.[22] Therefore, DHODH activity is measured as a decrease in absorbance over time. Inhibitors of DHODH will slow down this rate of absorbance decrease.[22]

Protocol 2: Absorbance-Based DHODH Inhibition Assay (384-well format)

Objective: To identify inhibitors of human DHODH from a pyrimidine-based compound library.

Materials:

  • Recombinant human DHODH (transmembrane domain deleted for solubility).[25]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[23][25]

  • Substrates: Dihydroorotic acid (DHO) and Coenzyme Q10 (CoQ10).[22]

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP).[22]

  • Test Compounds: Pyrimidine library compounds in DMSO.

  • Positive Control: A known DHODH inhibitor (e.g., Brequinar or Teriflunomide).[22]

  • Negative Control: DMSO vehicle.

  • Clear, flat-bottom 384-well assay plates.

  • Microplate spectrophotometer capable of kinetic reads at 600-650 nm.[22]

Procedure:

  • Compound Plating: Dispense 200 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of the 384-well plate.

  • Enzyme Mix Preparation: Prepare a 2X solution of DHODH enzyme in Assay Buffer.

  • Dispense Enzyme: Add 10 µL of the 2X DHODH solution to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow for compound binding to the enzyme.[22][25]

  • Substrate/Dye Mix Preparation: Prepare a 2X reaction mix in Assay Buffer containing DHO, CoQ10, and DCIP. Final concentrations should be optimized, but typical values are 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.[22][25]

  • Initiate Reaction: Add 10 µL of the 2X reaction mix to each well to start the reaction (final volume 20 µL).

  • Kinetic Read: Immediately place the plate in a spectrophotometer and begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes.[22]

Data Analysis:

  • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (the slope, mOD/min).

  • Normalize the data. The average velocity from the negative control (DMSO) wells represents 0% inhibition, and the velocity from wells with no enzyme (or the positive control) represents 100% inhibition.

  • Calculate the % Inhibition for each test compound: (1 - (V₀_compound / V₀_DMSO)) * 100.

  • Identify hits based on a pre-defined inhibition threshold.

Part 3: Data Analysis and Hit Validation

Identifying a "hit" in the primary screen is only the beginning. A rigorous hit validation cascade is necessary to confirm activity, eliminate artifacts, and prioritize compounds for further study.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits, preferably from a freshly prepared sample, in the same assay to confirm their activity and rule out experimental error.

  • Dose-Response Analysis: Test confirmed hits in a serial dilution to determine their potency (IC₅₀). This helps differentiate potent inhibitors from weak ones and can provide initial clues about potential interference (e.g., steep curves suggesting aggregation).[11]

  • Interference Counter-screens: As outlined in Part 1.2, perform specific counter-screens to flag compounds that are autofluorescent, quenchers, or aggregators.[11][13] A standard aggregation counter-screen involves re-testing the IC₅₀ in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC₅₀ indicates aggregation-based activity.[11][13]

  • Orthogonal and Secondary Assays: Confirm the activity of clean hits in an orthogonal assay that uses a different detection technology. For example, a hit from a TR-FRET kinase assay could be confirmed using a luminescence-based assay that measures ATP consumption.[26] This ensures the observed activity is not an artifact of the primary assay format. Secondary assays should also be employed to confirm the mechanism of action, such as cell-based assays that measure downstream effects of target inhibition.[6][23]

Conclusion

Screening pyrimidine-based compound libraries holds immense promise for the discovery of novel therapeutics. The success of these endeavors hinges on the design and implementation of high-quality, robust, and relevant HTS assays. By understanding the principles of different assay technologies, meticulously validating assay performance with metrics like the Z'-factor, and proactively identifying and eliminating interfering artifacts, researchers can significantly increase the probability of identifying genuine, high-quality lead compounds. The protocols and workflows described herein provide a comprehensive framework for navigating the complexities of HTS and unlocking the full potential of the pyrimidine scaffold in modern drug discovery.

References

  • Yu, L., et al. (2002). Fluorescence-Based, High-Throughput DNA Polymerase Assay. BioTechniques, 32(4), 892-898. (URL: )
  • Yu, L., et al. (2002). Fluorescence-based, high-throughput DNA polymerase assay. PubMed. (URL: )
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. (URL: )
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. (URL: )
  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2893–2899. (URL: [Link])

  • Benchchem. (n.d.). High-Throughput Screening of Pyrimidine-2,4-dione Libraries: Application Notes and Protocols. Benchchem. (URL: )
  • Wikipedia. (n.d.). Z-factor. Wikipedia. (URL: [Link])

  • Tveit, H., & Kristensen, T. (2001). Fluorescence-based DNA polymerase assay. Analytical Biochemistry, 289(2), 209-213. (URL: [Link])

  • Benchchem. (n.d.). Troubleshooting assay interference in Fenticonazole high-throughput screening. Benchchem. (URL: )
  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. (URL: [Link])

  • Benchchem. (n.d.). Troubleshooting (-)-Toddanol Interference in High-Throughput Screening Assays. Benchchem. (URL: )
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. (URL: [Link])

  • The Assay Guidance Manual Workshop. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. (URL: [Link])

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Poly-Dtech. (URL: [Link])

  • Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 565, 107-126. (URL: [Link])

  • Yasgar, A., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 21(5), 461-471. (URL: [Link])

  • Al-Otaibi, F., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268. (URL: [Link])

  • Zhou, W., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Pharmaceuticals, 15(11), 1324. (URL: [Link])

  • An, W. F., & Tolliday, N. (2010). Interference and Artifacts in High-content Screening. Assay Guidance Manual. (URL: [Link])

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling.
  • NCBI Bookshelf. (n.d.). Figure 4: [Principles of TR-FRET. A: Schematic...]. Assay Guidance Manual. (URL: [Link])

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. Benchchem. (URL: )
  • Peters, G. J. (2001). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 5th edition. (URL: [Link])

  • Ruiz-Alonso, D., et al. (2020). Development of a fluorescence intensity assay for the screening of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors. Scientific Reports, 10(1), 18451. (URL: [Link])

  • ResearchGate. (n.d.). Fluorescence-Based DNA Polymerase Assay | Request PDF. ResearchGate. (URL: [Link])

  • Susa, A., et al. (2023). High-Throughput Exonuclease Assay Based on the Fluorescent Base Analogue 2-Aminopurine. ACS Omega, 8(8), 7935-7943. (URL: [Link])

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Royal Society of Chemistry. (URL: )
  • Benchchem. (n.d.). Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies. Benchchem. (URL: )
  • ResearchGate. (n.d.). Marketed drugs having pyrimidine pharmacophore. ResearchGate. (URL: [Link])

  • ResearchGate. (n.d.). Basics of Enzymatic Assays for HTS | Request PDF. ResearchGate. (URL: [Link])

  • Dr. Apurva Popat. (2022). Pyrimidine Synthesis Biochemistry. YouTube. (URL: [Link])

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11842-11856. (URL: [Link])

  • Kumar, A., et al. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1254, 132363. (URL: [Link])

  • Pires, D. A., et al. (2011). Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. PLoS ONE, 6(12), e29504. (URL: [Link])

  • Crowther, G. (2014). Development of enzyme activity assays for high-throughput screening (HTS). University of Washington. (URL: )
  • Shimo, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. (URL: [Link])

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(6), 676-689. (URL: [Link])

  • Ota, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 23(8), 804-813. (URL: [Link])

  • Benchchem. (n.d.).

Sources

Application Note & Protocols for the In Vitro Cytotoxicity Profiling of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxic potential of 2,5-Dimethylpyrimidin-4-ol, a pyrimidine derivative whose toxicological profile is not extensively characterized in publicly available literature[1]. In drug discovery and chemical safety assessment, a robust initial screening for cytotoxicity is paramount[2]. This guide moves beyond a single-endpoint analysis, advocating for a multi-parametric approach to generate a more complete and mechanistically informative cytotoxicity profile. We present a strategic workflow that integrates three distinct, well-validated assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a luminescent Caspase-3/7 assay to specifically query the induction of apoptosis. By concurrently evaluating these distinct cellular health markers, researchers can not only quantify the cytotoxic potency (e.g., IC50) of 2,5-Dimethylpyrimidin-4-ol but also gain preliminary insights into its primary mechanism of action, such as necrosis versus programmed cell death.

A Multi-Parametric Strategy for Meaningful Cytotoxicity Assessment

Relying on a single assay can be misleading. For instance, a compound might inhibit mitochondrial respiration without immediately compromising membrane integrity, a nuance missed by an LDH assay alone but captured by an MTT assay[3][4]. Conversely, rapid membrane lysis (necrosis) would be clearly detected by LDH release but might show a misleading signal in assays requiring metabolic activity[5]. Therefore, a multi-assay strategy is essential for a trustworthy initial assessment.

Our proposed workflow employs three assays in parallel to probe different hallmarks of cell death:

  • Metabolic Activity (MTT Assay): Measures the mitochondrial reductase activity in viable cells, providing an indication of overall cellular health and proliferation[6][7].

  • Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a classic indicator of necrosis or late-stage apoptosis[8][9].

  • Apoptosis Execution (Caspase-3/7 Assay): Specifically measures the activity of executioner caspases 3 and 7, which are central to the apoptotic cell death pathway[10][11].

This integrated approach allows for a more nuanced interpretation of a compound's cytotoxic effect.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis & Interpretation Compound Prepare 2,5-Dimethylpyrimidin-4-ol Stock & Dilutions Exposure Expose Cells to Compound (e.g., 24-72 hours) Compound->Exposure Cells Culture & Seed Cells in 96-Well Plates Cells->Exposure MTT MTT Assay (Metabolic Viability) Exposure->MTT Plate 1 LDH LDH Assay (Membrane Integrity) Exposure->LDH Plate 2 Caspase Caspase-3/7 Assay (Apoptosis) Exposure->Caspase Plate 3 Analysis Calculate IC50, % Cytotoxicity, & Caspase Fold Change MTT->Analysis LDH->Analysis Caspase->Analysis Interpretation Integrate Data for Mechanistic Insight Analysis->Interpretation G cluster_input Experimental Readouts cluster_output Inferred Cytotoxic Mechanism MTT_Result MTT Viability (IC50) Apoptosis Primary Apoptosis MTT_Result->Apoptosis Decrease Necrosis Primary Necrosis MTT_Result->Necrosis Decrease AntiProlif Cytostatic/Anti-Proliferative MTT_Result->AntiProlif Decrease LDH_Result LDH Release (% Cytotoxicity) LDH_Result->Apoptosis Late Increase LDH_Result->Necrosis Early Increase LDH_Result->AntiProlif No Increase Caspase_Result Caspase-3/7 Activity (Fold Change) Caspase_Result->Apoptosis Early Increase Caspase_Result->Necrosis No/Low Increase Caspase_Result->AntiProlif No Increase

Figure 2: Logical framework for interpreting multi-parametric cytotoxicity data to infer the mechanism of cell death.

Observed OutcomeInferred MechanismInterpretation
↑ Caspase-3/7 , ↓ MTT , Late ↑ LDH Apoptosis The compound activates the programmed cell death pathway. Loss of viability (MTT) and membrane integrity (LDH) are secondary events.
↑ LDH , ↓ MTT , No/Low ↑ Caspase-3/7 Necrosis The compound causes direct damage to the cell membrane, leading to rapid lysis. Metabolic activity is lost as a consequence of cell death.
↓ MTT , No ↑ LDH , No ↑ Caspase-3/7 Anti-proliferative/Cytostatic The compound inhibits cell growth or mitochondrial function without directly killing the cells within the time frame of the assay.

Table 2: Guide to interpreting combined results from the three cytotoxicity assays.

Conclusion

This application note provides a robust, multi-faceted strategy for the initial in vitro cytotoxicity assessment of 2,5-Dimethylpyrimidin-4-ol. By employing assays that interrogate metabolic activity, membrane integrity, and apoptosis, researchers can obtain a reliable quantitative measure of cytotoxicity and valuable qualitative insights into the potential mechanism of cell death. This comprehensive approach ensures a higher degree of confidence in early-stage toxicological screening and provides a solid foundation for further mechanistic or preclinical studies.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved January 2, 2026, from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 2, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. Retrieved January 2, 2026, from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved January 2, 2026, from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 2, 2026, from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved January 2, 2026, from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved January 2, 2026, from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 2, 2026, from [Link]

  • Bio-protocol. (2019). Caspase 3/7 Assay for Apoptosis Detection. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 2, 2026, from [Link]

  • National Institute for Public Health and the Environment (RIVM). (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved January 2, 2026, from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved January 2, 2026, from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved January 2, 2026, from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved January 2, 2026, from [Link]

  • PubMed. (1991). Assessment of cytotoxicity assays as predictors of ocular irritation of pharmaceuticals. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Retrieved January 2, 2026, from [Link]

  • PubMed. (1995). Cytotoxicity potential of surfactant mixtures evaluated by primary cultures of rabbit corneal epithelial cells. Retrieved January 2, 2026, from [Link]

Sources

Developing Potent Enzyme Inhibitors from Pyrimidinol Scaffolds: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinol Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The pyrimidinol scaffold, a hydroxylated form of pyrimidine, is of particular interest in the development of enzyme inhibitors. The strategic placement of the hydroxyl group, along with other substituents, allows for critical interactions with enzyme active sites, leading to potent and selective inhibition. Pyrimidine-based compounds are particularly adept at forming hydrogen bonds with the hinge regions of many kinases, a key interaction for potent inhibition.[3] This guide provides a comprehensive overview of the workflow for developing novel enzyme inhibitors based on the pyrimidinol scaffold, from initial synthesis to detailed biochemical and biophysical characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Pyrimidinol Scaffolds - The Biginelli Reaction

A classic and efficient method for the synthesis of dihydropyrimidinones, which can be readily converted to pyrimidinols, is the Biginelli reaction.[4][5] This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[5] Its simplicity and ability to generate diverse molecular structures make it a valuable tool in drug discovery.[2]

Reaction Mechanism of the Biginelli Reaction

The reaction proceeds through a series of bimolecular reactions, beginning with the rate-determining nucleophilic addition of urea to the aldehyde.[4] This is followed by an acid-catalyzed condensation to form an imine intermediate. The β-ketoester then adds to the imine, and subsequent ring closure via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[4]

Diagram 1: The Biginelli Reaction Workflow

cluster_synthesis Synthesis of Dihydropyrimidinone Core A Aldehyde E One-Pot Reaction (Reflux in Ethanol) A->E B β-Ketoester (e.g., Ethyl Acetoacetate) B->E C Urea C->E D Acid Catalyst (e.g., HCl) D->E F Dihydropyrimidinone (DHPM) E->F

Caption: A simplified workflow of the Biginelli reaction for synthesizing the dihydropyrimidinone core.

Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a general procedure for the synthesis of a dihydropyrimidinone, a precursor to pyrimidinols.

Materials:

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (50 mL).

  • Acid Catalysis: Add a catalytic amount of concentrated HCl (e.g., 0.5 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.[6]

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate alongside the starting materials to monitor the formation of the product.

  • Workup: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the crude product by filtration. The purity of the product can be assessed by its melting point.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Part 2: Biochemical Screening of Pyrimidinol-Based Inhibitors

Once a library of pyrimidinol derivatives has been synthesized, the next critical step is to screen them for inhibitory activity against the target enzyme. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune diseases.[7][8][9]

Protocol 2: DHODH Enzymatic Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[10]

Materials:

  • Recombinant human DHODH

  • Pyrimidinol-based inhibitor (e.g., DHODH-IN-11)

  • Positive control inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve the pyrimidinol inhibitors and positive control in DMSO to create high-concentration stock solutions (e.g., 10 mM). Perform serial dilutions in DMSO.

    • Prepare stock solutions of DHO (10 mM in DMSO), DCIP (2.5 mM in Assay Buffer), and CoQ10 (10 mM in DMSO).

    • Dilute the recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[10][11]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[10]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Diagram 2: Inhibitor Screening and Validation Workflow

cluster_workflow Inhibitor Development Pipeline A Pyrimidinol Library Synthesis B Primary Screening (e.g., DHODH Assay) A->B C Hit Identification (IC50 Determination) B->C D Biophysical Validation (SPR, X-ray) C->D E SAR Studies D->E F Lead Optimization E->F F->A Iterative Synthesis

Caption: A typical workflow for the development of pyrimidinol-based enzyme inhibitors.

Part 3: Biophysical Characterization of Inhibitor-Enzyme Interactions

Biophysical methods are crucial for validating direct target engagement and elucidating the kinetic and thermodynamic properties of the inhibitor-enzyme interaction.[13]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying biomolecular interactions in real-time without the need for labels.[14] It measures changes in the refractive index at the surface of a sensor chip where the target enzyme is immobilized, allowing for the determination of binding affinities (K D) and kinetic parameters (k a and k d).[3][14]

General Protocol Outline for SPR:

  • Chip Preparation: The target enzyme is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of the pyrimidinol inhibitor (analyte) are injected over the chip surface.

  • Data Acquisition: The binding events are monitored in real-time, generating a sensorgram.

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model to determine the on-rate (k a), off-rate (k d), and equilibrium dissociation constant (K D).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the inhibitor bound to the enzyme's active site.[13] This technique is invaluable for understanding the precise binding mode of the inhibitor and for guiding structure-based drug design.[15]

General Protocol Outline for X-ray Crystallography:

  • Co-crystallization: The purified target enzyme is co-crystallized with the pyrimidinol inhibitor.

  • X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the enzyme-inhibitor complex is determined.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how chemical modifications to the pyrimidinol scaffold affect its inhibitory activity.[1] By systematically altering substituents on the pyrimidine ring, researchers can identify key structural features required for potent inhibition and optimize lead compounds.[1][7]

Table 1: Representative Structure-Activity Relationship Data for Pyrimidinol-Based DHODH Inhibitors

CompoundR1R2DHODH IC₅₀ (nM)
1 HH1500
2 OCH₃H800
3 ClH450
4 ClCH₃200
5 ClF50

This is a representative table based on general principles of SAR for DHODH inhibitors, where halogen and methyl substitutions often influence potency.

The data in the table illustrates that substitutions at the R1 and R2 positions of the pyrimidinol scaffold can significantly impact inhibitory potency against DHODH. For example, the introduction of a chloro group at R1 (Compound 3) enhances activity compared to the unsubstituted analog (Compound 1). Further substitution at R2 with a fluorine atom (Compound 5) leads to a substantial increase in potency. These insights are critical for guiding the next round of synthesis in the lead optimization process.[1]

Conclusion

The pyrimidinol scaffold represents a highly versatile and privileged structure for the development of potent and selective enzyme inhibitors. By combining rational design, efficient synthetic methodologies like the Biginelli reaction, robust biochemical screening assays, and detailed biophysical characterization, researchers can effectively advance pyrimidinol-based compounds through the drug discovery pipeline. The iterative process of SAR-guided optimization is crucial for refining the pharmacological properties of these inhibitors and ultimately developing novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for 2,5-Dimethylpyrimidin-4-ol in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in the development of agrochemicals, with derivatives demonstrating a remarkable breadth of biological activities, including herbicidal, fungicidal, and plant growth regulatory effects. This guide focuses on 2,5-Dimethylpyrimidin-4-ol , a member of this versatile chemical family. While extensive, peer-reviewed research specifically detailing the agricultural applications of 2,5-Dimethylpyrimidin-4-ol is nascent, the known bioactivities of structurally related pyrimidinols provide a strong rationale for its investigation.

These application notes are therefore presented as a forward-looking guide for researchers. The protocols herein are not based on established applications of this specific molecule but are robust, validated methodologies for screening and characterizing novel compounds for agricultural use. They are designed to be self-validating systems to rigorously test the hypothesis that 2,5-Dimethylpyrimidin-4-ol may possess valuable agrochemical properties. We will proceed with an evidence-based, yet exploratory, mindset, grounded in the established mechanisms of other pyrimidine derivatives.

Potential Applications and Underlying Scientific Rationale

Based on the activities of analogous pyrimidine compounds, we can hypothesize several potential applications for 2,5-Dimethylpyrimidin-4-ol in agricultural research.

Herbicidal Activity

Numerous pyrimidine derivatives function as herbicides by targeting essential plant enzymes. For instance, some inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to arrested growth and plant death.[1][2] Others act as protoporphyrinogen oxidase (PPO) inhibitors.[3]

  • Hypothesis: 2,5-Dimethylpyrimidin-4-ol may act as a herbicide by inhibiting an essential plant enzyme.

Plant Growth Regulation

Certain pyrimidine derivatives have been shown to exhibit auxin-like or cytokinin-like activity, influencing root and shoot development, and enhancing photosynthetic pigment content.[4][5][6][7]

  • Hypothesis: 2,5-Dimethylpyrimidin-4-ol could modulate plant growth and development, potentially enhancing desirable traits in crops.

Fungicidal Activity

The pyrimidine core is present in several commercial fungicides. These compounds can disrupt various cellular processes in fungi, from ergosterol biosynthesis to protein synthesis.[8][9][10][11][12]

  • Hypothesis: 2,5-Dimethylpyrimidin-4-ol may exhibit antifungal properties against common plant pathogens.

Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol

A thorough understanding of the compound's properties is critical for designing effective experiments.

PropertyValueSource
Molecular Formula C₆H₈N₂O[13][14]
Molecular Weight 124.14 g/mol [13][15]
CAS Number 67383-34-0[13][16]
Appearance Solid (typical)
Melting Point 174 °C[16]
Solubility Expected to have some water solubility due to the hydroxyl group, but this must be empirically determined in relevant buffers and solvents.

Experimental Protocols

The following are detailed, step-by-step protocols for investigating the potential applications of 2,5-Dimethylpyrimidin-4-ol.

Protocol 1: Screening for Herbicidal Activity

This protocol is designed to assess both pre-emergence and post-emergence herbicidal effects on model monocot and dicot species.

Materials:

  • 2,5-Dimethylpyrimidin-4-ol

  • Technical grade acetone

  • Tween® 20

  • Seeds of a model monocot (e.g., Agrostis stolonifera - bentgrass) and a model dicot (Lactuca sativa - lettuce)[3]

  • Petri dishes with filter paper

  • Growth chambers with controlled light and temperature

  • Spraying apparatus for post-emergence application

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of 2,5-Dimethylpyrimidin-4-ol in acetone.

    • Causality: Acetone is used as a solvent due to its volatility and ability to dissolve a wide range of organic compounds.

  • Working Solution Preparation:

    • Prepare a series of working solutions (e.g., 1 mM, 0.1 mM, 0.01 mM) by diluting the stock solution in water containing 0.1% (v/v) Tween® 20.

    • Causality: Tween® 20 is a surfactant that ensures uniform wetting of the plant or seed surface. A vehicle control (0.1% Tween® 20 in water with a corresponding amount of acetone) must be included.

  • Pre-emergence Assay:

    • Place 20 seeds of either lettuce or bentgrass on filter paper in a Petri dish.

    • Apply 5 mL of each working solution (and the vehicle control) to the filter paper.

    • Seal the Petri dishes with parafilm and place them in a growth chamber under appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-10 days, measure the germination rate, root length, and shoot length.

  • Post-emergence Assay:

    • Sow lettuce and bentgrass seeds in small pots and allow them to grow to the 2-3 leaf stage.

    • Using a calibrated sprayer, apply the working solutions and vehicle control to the seedlings until foliage is uniformly wet.

    • Return the pots to the growth chamber.

    • Observe the plants daily for 14 days, noting any signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

    • At the end of the observation period, record the fresh weight of the aerial parts of the plants.

Data Analysis and Interpretation:

  • Calculate the percentage of inhibition for germination, root length, shoot length, and fresh weight compared to the vehicle control.

  • Plot dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for each parameter.

  • Significant inhibition compared to the control suggests herbicidal activity.

Visualization of Herbicidal Screening Workflow:

Herbicidal_Screening cluster_prep Preparation cluster_pre Pre-emergence cluster_post Post-emergence stock 100 mM Stock in Acetone working Serial Dilutions (0.01, 0.1, 1 mM) in 0.1% Tween® 20 stock->working treat_pre Apply Working Solutions working->treat_pre treat_post Spray Application working->treat_post seed Seed Plating (Lettuce & Bentgrass) seed->treat_pre incubate_pre Incubate (7-10 days) treat_pre->incubate_pre measure_pre Measure Germination, Root & Shoot Length incubate_pre->measure_pre grow Grow Seedlings (2-3 leaf stage) grow->treat_post incubate_post Observe (14 days) treat_post->incubate_post measure_post Record Phytotoxicity & Fresh Weight incubate_post->measure_post PGR_Assay A Prepare MS Agar with 2,5-Dimethylpyrimidin-4-ol (1, 10, 50 µM) & Control C Plate Seeds on Prepared Media A->C B Surface Sterilize Arabidopsis Seeds B->C D Incubate in Growth Chamber (14 days) C->D E Measure Primary Root Length, Lateral Roots, & Fresh Weight D->E F Statistical Analysis vs. Control E->F

References

Application Notes and Protocols: Harnessing Click Chemistry with Functionalized Pyrimidinols for Advanced Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Pyrimidinols and Click Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the demand for efficient, specific, and biocompatible reactions is paramount. Pyrimidine-based scaffolds are of immense interest due to their prevalence in biologically active compounds, including several commercial drugs.[1][2][3][4] Their versatile biological activities, ranging from anticancer to antimicrobial, make them a cornerstone of drug discovery programs.[2][5][6] The functionalization of the pyrimidine core allows for the fine-tuning of these properties and the introduction of moieties for further chemical manipulation.[1][7]

"Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful toolkit for molecular assembly, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[8][9][10][11] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][13][14] These reactions form a stable triazole linkage, connecting two molecular building blocks with high efficiency.[15]

This guide details the application of click chemistry to functionalized pyrimidinols, providing a strategic approach for researchers in drug development and chemical biology. By wedding the privileged pyrimidinol scaffold with the precision of click chemistry, novel molecular architectures with significant therapeutic and diagnostic potential can be rapidly assembled. We will explore the synthesis of click-ready pyrimidinols and provide detailed protocols for their application in bioconjugation and the development of fluorescent probes.

Core Principle: Preparing Functionalized Pyrimidinols for Click Chemistry

The successful implementation of click chemistry hinges on the appropriate functionalization of the pyrimidinol core with either an azide or a terminal alkyne. These "handles" are the gateways to a multitude of click reactions. The synthesis of pyrimidinols can be achieved through various established methods, such as the Biginelli reaction or multicomponent reactions involving amidines and carbonyl compounds.[1][4][16] Subsequent functionalization can introduce the required azide or alkyne moiety.

For instance, a pyrimidinol with a suitable leaving group (e.g., a halogen) can be reacted with an azide source, such as sodium azide, to introduce the azido group. Alternatively, an amino-functionalized pyrimidinol can be converted to an azide via a diazotization reaction. To introduce a terminal alkyne, a common strategy is the Sonogashira coupling of a halogenated pyrimidinol with a protected alkyne, followed by deprotection.

Application I: Bioconjugation of Pyrimidinol-Based Compounds to Biomolecules

A significant application of click chemistry is the conjugation of small molecules to biomolecules like proteins, peptides, or nucleic acids.[17][18] This is invaluable for creating antibody-drug conjugates (ADCs), targeted probes, or for studying drug-target interactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the conjugation of an alkyne-functionalized pyrimidinol to an azide-modified protein. The Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, accelerates the reaction significantly.[19][20] Ligands such as THPTA can stabilize the Cu(I) ion and protect the biomolecule from oxidative damage.[18][21]

Workflow for CuAAC Protein Labeling

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P_Alkyne Prepare Alkyne-Pyrimidinol Stock Solution (in DMSO) Add_Alkyne Add Alkyne-Pyrimidinol P_Alkyne->Add_Alkyne P_Azide Prepare Azide-Modified Protein (in aqueous buffer, e.g., PBS) Mix Combine Azide-Protein, CuSO4, and Ligand P_Azide->Mix P_Cu Prepare CuSO4 Stock (in water) P_Cu->Mix P_Ligand Prepare Ligand (THPTA) Stock (in water) P_Ligand->Mix P_Ascorbate Prepare Sodium Ascorbate Stock (fresh, in water) Initiate Initiate with Sodium Ascorbate P_Ascorbate->Initiate Mix->Add_Alkyne Add_Alkyne->Initiate Incubate Incubate at Room Temperature (e.g., 1-2 hours) Initiate->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Analyze by SDS-PAGE, Mass Spectrometry Purify->Analyze

Caption: Workflow for CuAAC conjugation of an alkyne-pyrimidinol to an azide-modified protein.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized pyrimidinol in DMSO.

    • Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[21][22]

    • Prepare stock solutions of 20 mM CuSO₄ in water and 100 mM THPTA ligand in water.[22]

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in water.[22]

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the protein solution with 90 µL of PBS buffer.[22]

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[22]

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[22]

    • Add 20 µL of the 10 mM alkyne-pyrimidinol stock solution. The final concentration of the alkyne will be in excess to drive the reaction.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex gently.[22]

    • Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotator.[12]

  • Purification and Analysis:

    • Remove the excess pyrimidinol and catalyst components using a desalting column equilibrated with PBS.[12][17]

    • The purified pyrimidinol-protein conjugate can be analyzed by SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the pyrimidinol has a chromophore), and mass spectrometry to confirm conjugation.[23]

ParameterRecommended ConditionRationale
Solvent Aqueous buffer (e.g., PBS) with minimal co-solvent (e.g., <5% DMSO)Maintains protein stability and solubility.[18]
Temperature Room TemperatureMild conditions prevent protein denaturation.[17]
pH 7.0 - 8.0Optimal for CuAAC and protein stability.[17]
Catalyst CuSO₄ / Sodium AscorbateIn situ generation of the active Cu(I) species.[19]
Ligand THPTAStabilizes Cu(I) and protects the protein from oxidative damage.[18]
Reactant Ratio Alkyne-Pyrimidinol in excess (e.g., 20-50 equivalents)Drives the reaction to completion.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

SPAAC is a copper-free click reaction, making it ideal for applications in living systems where copper toxicity is a concern.[13][] This protocol outlines the labeling of cells that have metabolically incorporated an azide-functionalized sugar with a pyrimidinol conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO).

Workflow for SPAAC Live Cell Labeling

SPAAC_Workflow cluster_prep Metabolic Labeling cluster_reaction Click Reaction cluster_analysis Analysis Cell_Culture Culture cells in appropriate media Add_Azide_Sugar Incubate cells with azide-modified sugar (e.g., Ac4ManNAz) Cell_Culture->Add_Azide_Sugar Wash_Cells Wash cells to remove excess azide sugar Add_Azide_Sugar->Wash_Cells Add_DBCO Add DBCO-Pyrimidinol probe to cell media Wash_Cells->Add_DBCO Incubate Incubate at 37°C Add_DBCO->Incubate Wash_Analysis Wash cells to remove excess probe Incubate->Wash_Analysis Analyze Analyze by fluorescence microscopy Wash_Analysis->Analyze

Caption: Workflow for SPAAC labeling of live cells with a DBCO-functionalized pyrimidinol probe.

Step-by-Step Methodology:

  • Metabolic Labeling:

    • Culture adherent or suspension cells to the desired confluency.

    • Supplement the growth medium with an azide-modified metabolic precursor (e.g., 25-50 µM of N-azidoacetylmannosamine, Ac₄ManNAz, to label cell surface sialic acids) and incubate for 24-48 hours.

    • Gently wash the cells with fresh, warm medium or PBS to remove unincorporated azide sugar.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-functionalized pyrimidinol in DMSO.

    • Dilute the DBCO-pyrimidinol stock solution in pre-warmed cell culture medium to the desired final concentration (typically 5-50 µM).

    • Add the DBCO-pyrimidinol containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[12]

  • Analysis:

    • Wash the cells two to three times with PBS to remove the unreacted probe.

    • If the pyrimidinol derivative is fluorescent, the cells can be immediately visualized using fluorescence microscopy.

    • Alternatively, cells can be fixed, permeabilized, and further processed for other downstream analyses.

ParameterRecommended ConditionRationale
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bioorthogonal and copper-free, suitable for live cells.[13][]
Strained Alkyne DBCO, BCN, or similarHigh ring strain provides a sufficient driving force for the reaction.[13][25]
Temperature 37°CStandard cell culture conditions.
pH Physiological pH (~7.4)Maintained by the cell culture medium.
Concentration 5-50 µM of DBCO-pyrimidinolBalances labeling efficiency with potential off-target effects.

Application II: Development of Pyrimidinol-Based Fluorescent Probes

The pyrimidine scaffold is found in various fluorescent probes.[26][27][28][29] By using click chemistry, a pyrimidinol core can be readily conjugated to a fluorophore or, if the functionalized pyrimidinol itself possesses interesting photophysical properties, it can be attached to a targeting moiety (e.g., a peptide or small molecule ligand) to create a targeted fluorescent probe.

Protocol 3: Synthesis of a Pyrimidinol-Fluorophore Conjugate via CuAAC

This protocol describes the synthesis of a fluorescent probe by clicking an azide-functionalized pyrimidinol to an alkyne-modified fluorophore (e.g., an alkyne-BODIPY dye).

Reaction Scheme for Pyrimidinol-Fluorophore Conjugation

Caption: General scheme for synthesizing a pyrimidinol-fluorophore conjugate via CuAAC.

Step-by-Step Methodology:

  • Dissolving Reagents:

    • In a reaction vial, dissolve the alkyne-fluorophore (1 equivalent) and the azide-functionalized pyrimidinol (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Preparing the Catalyst:

    • In a separate vial, prepare the catalyst solution by adding 0.1 equivalents of CuSO₄·5H₂O to water, followed by 0.2 equivalents of sodium ascorbate. The solution should turn a pale yellow.

  • Reaction:

    • Add the catalyst solution to the solution of the azide and alkyne.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure pyrimidinol-fluorophore conjugate.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Characterize the photophysical properties (absorption, emission, quantum yield) of the new probe.[27]

This synthetic strategy allows for a modular approach to building a library of fluorescent probes with varying pyrimidinol cores and fluorophores for applications in bioimaging and diagnostics.[26][28]

Conclusion and Future Outlook

The integration of click chemistry with functionalized pyrimidinols offers a robust and versatile platform for innovation in drug discovery and chemical biology. The protocols outlined here provide a starting point for researchers to explore a wide range of applications, from creating targeted therapeutics to developing novel imaging agents. The modularity of this approach allows for the rapid generation and screening of compound libraries, accelerating the identification of lead candidates.[30][31][32] As new bioorthogonal reactions and functionalization techniques for heterocyclic scaffolds continue to emerge, the potential for creating sophisticated molecular tools based on the pyrimidinol core will undoubtedly expand, paving the way for new discoveries in science and medicine.

References

  • Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • St. Amant, A. H., & Dimare, M. T. (2018). Click Chemistry Conjugations. In: Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1797. Humana Press, New York, NY. Retrieved from [Link]

  • Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87.
  • McGrath, N. A., & Raines, R. T. (2018). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology, 13(6), 1425–1436.
  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Kumar, A., & Sharma, P. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
  • Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • Applied Chemical Engineering. (2023). Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Retrieved from [Link]

  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(1), 1472.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Retrieved from [Link]

  • El-Gazzar, A. R., et al. (2022). Functionalized pyrimidine compounds with their pharmacological potential.
  • Letribot, B., et al. (2012). Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. European Journal of Medicinal Chemistry, 50, 304-310.
  • Yang, J., et al. (2019). Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging. Photochemical & Photobiological Sciences, 18(10), 2468-2474.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wang, Y., et al. (2022). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry, 10, 988358.
  • Gessner, V. H., & Carell, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6331–6399.
  • Wang, Y., et al. (2022). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry, 10, 988358.
  • Zhang, Z., et al. (2022).
  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1039.
  • Chinese Chemical Letters. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2143-2152.
  • Zayas, J., et al. (2014). Strain promoted click chemistry (SPAAC) of 8-azido purine and 5-azido pyrimidine nucleosides with cyclooctynes.
  • Grunnah, M. M., & DeForest, C. A. (2015). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis.
  • Geerdink, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry, 51(8‐9), 969-977.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(4), 724–727.
  • ResearchGate. (2024). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018).
  • PubMed. (2024).
  • Growing Science. (2021).
  • Semantic Scholar. (n.d.). High-throughput synthesis of azide libraries suitable for direct "click" chemistry and in situ screening.
  • Zhu, W., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1447–1464.
  • MDPI. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics.
  • ACS Publications. (2023).
  • PubMed Central. (2023).

Sources

Application Notes & Protocols: Molecular Docking Studies of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of the small molecule 2,5-Dimethylpyrimidin-4-ol. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, offering critical insights in the early stages of drug discovery.[1][2] This guide is designed to be autonomous, explaining not just the "how" but the critical "why" behind each step, ensuring scientific integrity and reproducibility. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as an exemplary target, given its profound relevance in oncology and the prevalence of pyrimidine-based inhibitors.[3][4][5] The protocol covers ligand and protein preparation, docking simulation using AutoDock Vina, and a robust framework for results analysis and validation.

Introduction and Rationale

The Ligand: 2,5-Dimethylpyrimidin-4-ol

2,5-Dimethylpyrimidin-4-ol (PubChem CID: 242454) is a heterocyclic organic compound featuring a pyrimidine core.[6] Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology, due to their ability to mimic endogenous purines and interact with the ATP-binding sites of kinases.

The Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[7] Upon ligand binding, EGFR activates downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[3][8] Dysregulation and mutation of EGFR are hallmarks of various cancers, including non-small cell lung cancer and glioblastoma, making it a highly validated target for therapeutic intervention.[3][4][5] Small molecule inhibitors that compete with ATP at the kinase domain's binding site are a major class of anti-cancer drugs.

Principle of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] The process involves two main stages:

  • Sampling: Generating a variety of possible ligand conformations and orientations (poses) within the receptor's binding site.

  • Scoring: Evaluating the fitness of each pose using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding affinity.[9][10][11][12]

This in silico approach allows for the high-throughput screening of compound libraries and provides a structural hypothesis for ligand-receptor interactions, guiding further lead optimization.[2]

Target Selection and Validation

For this protocol, we will use the crystal structure of the active EGFR kinase domain , available from the Worldwide Protein Data Bank (wwPDB).[13][14]

  • PDB ID: 2GS2 [15][16]

  • Resolution: 2.80 Å[16]

  • Method: X-ray Diffraction[16]

  • Rationale: This structure represents the active conformation of the kinase domain, making it suitable for studying competitive inhibitors.[16][17]

Materials and Software

  • Hardware: A modern multi-core workstation (Windows, macOS, or Linux).

  • Software:

    • MGLTools with AutoDockTools (ADT): Used for preparing protein and ligand files (PDBQT format).

    • AutoDock Vina: The core docking engine.[18][19] It offers a balance of speed and accuracy.

    • Open Babel: A chemical toolbox for interconverting file formats (e.g., SDF to PDB).

    • Molecular Visualization Software: PyMOL, Chimera, or BIOVIA Discovery Studio for structure preparation and analysis.[20][21]

Detailed Step-by-Step Protocol

This protocol is divided into five phases, from data acquisition to result interpretation.

Phase 1: Preparation of the Ligand (2,5-Dimethylpyrimidin-4-ol)

The goal of this phase is to convert the 2D representation of the ligand into a 3D structure with correct chemistry, ready for docking (PDBQT format).

  • Obtain Ligand Structure:

    • Navigate to the PubChem database and search for CID 242454 (2,5-Dimethylpyrimidin-4-ol).[6]

    • Download the 3D conformer in SDF format.

  • File Format Conversion (if necessary):

    • AutoDockTools (ADT) works best with PDB or Mol2 files. Use Open Babel to convert the downloaded SDF file.

    • Command: obabel -isdf input.sdf -opdb -O ligand.pdb --gen3d

    • Causality: This command not only converts the file but also generates a 3D coordinate set, which is essential for docking.

  • Prepare Ligand in AutoDockTools (ADT):

    • Open ADT.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

    • Expertise Insight: ADT automatically calculates Gasteiger charges, merges non-polar hydrogens, and defines rotatable bonds.[22] This "torsion tree" is critical as it defines the conformational flexibility of the ligand that AutoDock Vina will explore during the simulation.[23]

Phase 2: Preparation of the Target Protein (EGFR - PDB: 2GS2)

Proper protein preparation is the most critical step for a successful docking study. The goal is to clean the crystal structure, leaving only the components relevant to the docking simulation.[24][25]

  • Download Protein Structure:

    • Go to the RCSB PDB database and download the structure with PDB ID 2GS2 in PDB format.[16][26]

  • Clean the PDB File:

    • Open 2GS2.pdb in a molecular visualizer like PyMOL or Discovery Studio.

    • The PDB file contains the protein chains, co-crystallized ligands, ions, and water molecules.[27] For this study, we must remove all non-protein atoms.

    • Action: Delete all water molecules (HOH).

    • Action: Delete any co-crystallized ligands or ions. The 2GS2 structure is an apo form, but this is a mandatory step for other PDB files.

    • Action: If multiple protein chains exist, retain only the one relevant for docking (e.g., Chain A).

    • Save the cleaned structure as protein.pdb.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to be critical for binding (conserved waters), in which case more advanced methods are needed. Removing extraneous molecules ensures the ligand docks against the protein itself.[25]

  • Prepare Protein in AutoDockTools (ADT):

    • Open ADT.

    • Go to File -> Read Molecule and open protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein from the list.

    • Save the prepared protein by selecting Save as PDBQT and name it protein.pdbqt.

    • Expertise Insight: Adding polar hydrogens is crucial for correctly defining hydrogen bond donors and acceptors.[21][28] Kollman charges are a standard, well-validated charge model for proteins in docking simulations. The final PDBQT file contains the protein coordinates with added charges and atom types compatible with Vina.[29]

Phase 3: Grid Box Generation and Docking Simulation

The grid box defines the three-dimensional space where AutoDock Vina will search for the ligand's binding pose.

  • Define the Binding Site:

    • The ATP-binding site of EGFR is located in the cleft between the N- and C-lobes of the kinase domain.[17] For 2GS2, key residues include those in the hinge region (e.g., Met793).

    • In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box.

  • Set Grid Box Parameters:

    • A box will appear around the protein. Adjust its center and dimensions to encompass the entire ATP-binding pocket.

    • A good starting point for dimensions is 25 x 25 x 25 Å.

    • Record the center (x, y, z) and size (x, y, z) coordinates.

    • Causality: The grid box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time. An improperly placed or sized box is a common source of failed docking experiments.

  • Create a Configuration File:

    • AutoDock Vina is run from the command line using a configuration file. Create a text file named conf.txt with the following content:

    • Expertise Insight:exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance for standard docking. Increase this for more flexible ligands or for final, high-quality predictions.[18]

  • Run the Docking Simulation:

    • Open a terminal or command prompt in the directory containing your files.

    • Execute the command: vina --config conf.txt --log log.txt

    • This will initiate the docking run. The results will be saved in results.pdbqt, and a summary will be in log.txt.

Phase 4: Analysis of Docking Results

This phase involves evaluating the output from Vina to determine the most likely binding mode and its corresponding affinity.

  • Examine the Log File (log.txt):

    • This file contains a table of the top binding modes (typically 9) found by Vina, ranked by their binding affinity (in kcal/mol).

    • The table also includes RMSD (Root Mean Square Deviation) values relative to the best pose.

  • Visualize the Docking Poses:

    • Open the receptor protein.pdbqt and the output results.pdbqt in PyMOL or another visualizer.

    • The results.pdbqt file contains multiple models, each corresponding to a pose from the log file. You can cycle through them to visualize each binding mode.

  • Interpret the Results:

    • Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[9][30] A value of -7 kcal/mol or lower is often considered a good starting point for a potential hit.

    • Binding Pose: The best pose is not just the one with the lowest energy, but one that is also chemically sensible. Look for key interactions:

      • Hydrogen Bonds: Are there hydrogen bonds with key residues in the active site (e.g., the hinge region)?

      • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets?

      • Pi-Stacking: Are there interactions between aromatic rings of the ligand and protein?

    • Clustering: Poses with low RMSD values from each other belong to the same cluster, suggesting a well-defined and favorable binding location.

Phase 5: Protocol Validation (Trustworthiness)

A docking protocol must be validated to ensure it can reliably reproduce known binding information. The most common method is re-docking .[31][32]

  • Select a Validation System:

    • Choose a different PDB entry of EGFR that includes a co-crystallized, known inhibitor (e.g., Erlotinib). Let's use PDB ID 1M17 .

  • Prepare the System:

    • Separate the protein and the co-crystallized ligand (Erlotinib) into two files.

    • Prepare the protein and ligand using the exact same protocol described in Phases 1 and 2.

  • Run Re-docking:

    • Run AutoDock Vina using the same grid parameters centered on the original ligand's position.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the ligand with its original co-crystallized position.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10][31]

Data Presentation

Summarize quantitative results in a clear, tabular format.

Table 1: Docking Results for 2,5-Dimethylpyrimidin-4-ol against EGFR (PDB: 2GS2)

Mode Binding Affinity (kcal/mol) RMSD from Best Mode (Å) Key Interacting Residues (Example)
1 -7.8 0.000 Met793 (H-bond), Leu718, Val726
2 -7.5 1.345 Met793 (H-bond), Ala743, Leu844
3 -7.2 2.108 Cys797, Leu718, Gly796

| ... | ... | ... | ... |

Table 2: Protocol Validation using EGFR-Erlotinib Complex (PDB: 1M17)

Parameter Value
PDB ID 1M17
Ligand Erlotinib
Re-docking Binding Affinity (kcal/mol) -10.2
RMSD (Docked vs. Crystal Pose) 1.25 Å

| Validation Outcome | Successful (< 2.0 Å) |

Visualization with Graphviz

Diagrams are essential for illustrating complex workflows.

Molecular_Docking_Workflow cluster_prep Phase 1 & 2: Preparation cluster_dock Phase 3: Simulation cluster_analysis Phase 4 & 5: Analysis & Validation ligand_prep Ligand Preparation (2,5-Dimethylpyrimidin-4-ol) SDF -> PDBQT grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (EGFR - 2GS2) PDB -> PDBQT protein_prep->grid_gen run_vina Run AutoDock Vina (vina --config conf.txt) grid_gen->run_vina results Analyze Results (Binding Affinity, Pose) run_vina->results validation Protocol Validation (Re-docking, RMSD < 2.0 Å) results->validation Validate Protocol

Caption: Overall workflow for molecular docking.

References

  • The Role of Epidermal Growth Factor Receptor in Cancer Metastasis and Microenvironment. (2013). Hindawi. [Link]

  • Worldwide Protein Data Bank: wwPDB. wwPDB.org. [Link]

  • Crystal Structure of the active EGFR kinase domain (PDB ID: 2GS2). Kinase Atlas. [Link]

  • Emerging functions of the EGFR in cancer. (2018). The FEBS Journal. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • Crystallographic structure of EGFR (PDB code: 2GS2). ResearchGate. [Link]

  • How does one prepare proteins for molecular docking? Quora. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Definition of epidermal growth factor receptor. NCI Dictionary of Cancer Terms. [Link]

  • PDB Entry 2GS2. wwPDB. [Link]

  • 2GS2: Crystal Structure of the active EGFR kinase domain. RCSB PDB. [Link]

  • Expression of epidermal growth factor (EGF)/transforming growth factor-α by human lung cancer cells determines their response to EGF receptor tyrosine kinase inhibition. AACR Journals. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • SCOPe 2.01: Structural Classification of Proteins — extended (2gs2). SCOPe. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC, NIH. [Link]

  • 2,5-Dimethylpyrimidin-4-ol. PubChem. [Link]

  • RCSB PDB: Homepage. RCSB PDB. [Link]

  • How to interpret and analyze molecular docking results? ResearchGate. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • How to Interpret Docking Scores with Precision. YouTube. [Link]

  • Small Molecule Docking. KBbox: Methods. [Link]

  • Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]

  • How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • AutoDock Vina Manual. Scripps Research. [Link]

  • AutoDock Vina Documentation. Read the Docs. [Link]

  • Protein Preparation for Molecular Docking. YouTube. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Molecular Docking Analysis. IGI Global. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. [Link]

  • AutoDock Vina: Molecular docking program. Scripps Research. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing). [Link]

  • Organization of 3D Structures in the Protein Data Bank. RCSB PDB. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. [Link]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization. YouTube. [Link]

  • Interpretation of Molecular docking results? ResearchGate. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. [Link]

  • Introduction to Protein Data Bank Format. University of Massachusetts Amherst. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of In Vivo Delivery for Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents.[1] 2,5-Dimethylpyrimidin-4-ol, a member of this versatile class, presents a common yet significant hurdle in preclinical development: poor aqueous solubility. This intrinsic property can severely limit oral bioavailability, leading to erratic absorption and potentially misleading results in in vivo efficacy and toxicity studies. The primary objective of any formulation strategy for such a compound is to enhance its solubility and dissolution rate in the gastrointestinal tract, thereby ensuring consistent and adequate systemic exposure.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the systematic formulation of 2,5-Dimethylpyrimidin-4-ol for in vivo studies. Moving beyond a rigid set of instructions, this document elucidates the causal relationships behind experimental choices, empowering the researcher to rationally design and optimize a formulation tailored to their specific preclinical model. We will explore both solution-based and suspension-based approaches, underpinned by a thorough characterization of the molecule's physicochemical properties and robust quality control methodologies.

Physicochemical Characterization of 2,5-Dimethylpyrimidin-4-ol: The Foundation of Rational Formulation Design

A deep understanding of the physicochemical properties of 2,5-Dimethylpyrimidin-4-ol is paramount for developing a successful in vivo formulation. While experimental data for this specific molecule is not extensively published, we can infer its likely characteristics based on its structure and available data for related pyrimidine derivatives.

Table 1: Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol

PropertyValue/EstimationSourceSignificance for Formulation
Molecular Formula C₆H₈N₂OPubChem[2]Foundational for all calculations.
Molecular Weight 124.14 g/mol PubChem[2]Essential for concentration and dosage calculations.
Appearance White to off-white solidInferredBasic physical property.
Melting Point ~174 °COakwood Chemical[3]Indicates a stable crystalline lattice, often correlated with low aqueous solubility.
Calculated logP (XLogP3) -0.4PubChem[2]A negative logP suggests a degree of hydrophilicity, yet the pyrimidine ring can still impart low water solubility. This value suggests that while challenging, solubilization is achievable.
Estimated Aqueous Solubility PoorInferredThe high melting point and heterocyclic structure suggest low intrinsic solubility in water.[4] It is strongly recommended that the end-user experimentally determines the aqueous solubility at various pH values.
Estimated pKa Weakly acidic and/or weakly basicInferred from pyrimidinol structureThe pyrimidinol moiety can exhibit tautomerism and possess both a weakly acidic hydroxyl group and weakly basic nitrogen atoms in the ring.[5] Experimental determination of the pKa is crucial for selecting appropriate pH-modifying excipients.
pH-Dependent Stability Likely susceptible to hydrolysis at extreme pHInferred from related structures[6]The stability of the pyrimidine ring can be compromised under strongly acidic or alkaline conditions. A pH-stability profile should be experimentally determined.

Strategic Formulation Approaches for 2,5-Dimethylpyrimidin-4-ol

Given the anticipated poor aqueous solubility, two primary formulation strategies are recommended for initial investigation: a solution-based approach using co-solvents and a suspension-based approach. The choice between these will depend on the required dose, the intended route of administration, and the toxicological profile of the selected excipients.

Decision Workflow for Formulation Strategy

formulation_decision start Start: Required Dose & Route solubility_check Determine Preliminary Solubility in Aqueous Buffers (pH 2, 7.4, 9) start->solubility_check low_solubility Is solubility sufficient for a simple aqueous solution? solubility_check->low_solubility solution_path Pursue Co-solvent or pH-modified Solution low_solubility->solution_path No suspension_path Develop a Suspension Formulation low_solubility->suspension_path Yes forced_degradation api 2,5-Dimethylpyrimidin-4-ol API acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) api->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) api->base oxidation Oxidation (e.g., 3% H₂O₂, RT) api->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) api->thermal photolytic Photolytic Stress (ICH Q1B guidelines) api->photolytic analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-Dimethylpyrimidin-4-ol (CAS 3059-71-0)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this important heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental approach effectively.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The most common and reliable method for synthesizing 2,5-Dimethylpyrimidin-4-ol is the Principal Pyrimidine Synthesis, which involves the condensation of an appropriate β-ketoester with formamidine. In this case, the reactants are Ethyl 2-methylacetoacetate and Formamidine acetate .

The overall reaction is as follows:

Reaction Scheme: Ethyl 2-methylacetoacetate + Formamidine acetate → 2,5-Dimethylpyrimidin-4-ol

The reaction is typically carried out in an alcoholic solvent with a corresponding sodium alkoxide base, such as sodium ethoxide in ethanol. The base serves to deprotonate the β-ketoester, forming a nucleophilic enolate that initiates the cyclization cascade.

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism, providing a visual guide to the chemical transformations. Understanding this pathway is crucial for diagnosing side reactions and optimizing conditions.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Ketoester Ethyl 2-methylacetoacetate Enolate Enolate Formation Ketoester->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Formamidine Formamidine Attack Nucleophilic Attack Formamidine->Attack Enolate->Attack Attacks Formamidine Cyclization Intramolecular Cyclization Attack->Cyclization Forms open-chain intermediate Dehydration Dehydration & Tautomerization Cyclization->Dehydration Ring closure Product 2,5-Dimethylpyrimidin-4-ol Dehydration->Product Aromatization

Caption: Reaction mechanism for the synthesis of 2,5-Dimethylpyrimidin-4-ol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (e.g., < 60%). What are the likely causes and how can I fix it?

Answer: Low yield is a multifaceted problem. Let's break down the potential causes systematically.

Possible Cause Scientific Rationale Recommended Solution
1. Ineffective Deprotonation The reaction rate is dependent on the concentration of the enolate intermediate. Insufficient or weakened base will result in a slow or incomplete reaction. Moisture in the reaction vessel will quench the strong alkoxide base.Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous ethanol. Verify Base Quality: Use freshly prepared sodium ethoxide or a high-quality commercial solution. Ensure at least one full molar equivalent of the base is used.
2. Impure Starting Materials Ethyl 2-methylacetoacetate: Contaminants like the unmethylated parent compound (ethyl acetoacetate) will lead to the formation of 2-methylpyrimidin-4-ol, complicating purification and reducing the yield of the desired product.[4] Formamidine Acetate: While more stable than its hydrochloride salt, it can degrade over time.[5][6] Its quality is critical for efficient cyclization.Purify Reagents: Distill ethyl 2-methylacetoacetate under reduced pressure before use. Verify the melting point of formamidine acetate (typically 162–164°C)[5]. If it is low or broad, consider recrystallization or synthesizing it fresh.
3. Suboptimal Reaction Temperature The cyclization and subsequent dehydration steps require sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may stall at an intermediate stage.Maintain Reflux: Ensure the reaction mixture is maintained at a steady reflux for the recommended time (typically 4-6 hours). Use a reflux condenser and a suitable heating mantle.
4. Product Loss During Work-up 2,5-Dimethylpyrimidin-4-ol has some solubility in water. During the aqueous work-up, especially after neutralization, a significant amount of product can be lost to the aqueous phase if not extracted properly.Optimize Extraction: After neutralizing the reaction mixture, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (at least 3-4x). Pooling the organic layers maximizes recovery. Salting out the aqueous layer with brine can further decrease the product's aqueous solubility.
Question 2: I'm observing a significant amount of a sticky, dark-colored byproduct. What is it and how can I prevent it?

Answer: The formation of viscous, often polymeric, byproducts is typically due to side reactions involving the starting materials.

Possible Cause Scientific Rationale Recommended Solution
1. Self-Condensation of Ketoester The enolate of ethyl 2-methylacetoacetate can react with another molecule of the ketoester, leading to aldol-type condensation products, which can polymerize upon heating.Control Reagent Addition: Add the ethyl 2-methylacetoacetate dropwise to the solution of sodium ethoxide and formamidine acetate, rather than mixing everything at once. This keeps the instantaneous concentration of the ketoester low, favoring the reaction with formamidine.
2. Decomposition of Formamidine Under harsh basic conditions and prolonged heating, formamidine can decompose. This not only reduces the amount of a key reactant but the decomposition products can lead to complex side reactions and discoloration.Moderate Reaction Time: Do not extend the reflux time unnecessarily. Monitor the reaction by TLC (Thin Layer Chromatography). Once the starting material is consumed, proceed to the work-up. A typical reaction time is 4-6 hours.
Question 3: My final product is an oil or fails to crystallize properly. How can I obtain a pure, solid product?

Answer: Crystallization can be hindered by impurities or the wrong choice of solvent.

Possible Cause Scientific Rationale Recommended Solution
1. Presence of Oily Impurities Even small amounts of impurities can disrupt the crystal lattice formation, causing the product to remain an oil or precipitate as an amorphous solid. These impurities may be unreacted starting materials or byproducts.Purify via Chromatography: If direct crystallization fails, purify the crude product using column chromatography (silica gel). A gradient of ethyl acetate in hexanes is often a good starting point. Combine the pure fractions, remove the solvent, and then attempt crystallization.
2. Incorrect Crystallization Solvent The ideal solvent should dissolve the product when hot but have low solubility when cold. If the product is too soluble even at low temperatures, it will not crystallize.Screen Solvents: Test crystallization with different solvent systems. Good candidates include: - Ethanol/Water: Dissolve the product in a minimum of hot ethanol and add water dropwise until turbidity persists. Reheat to clarify and then cool slowly. - Ethyl Acetate/Heptane: Dissolve in hot ethyl acetate and add heptane until cloudy, then proceed as above. - Isopropanol.
3. Residual High-Boiling Solvent If the reaction was performed in a solvent like DMF or DMSO (not typical for this synthesis but possible), residual amounts can be very difficult to remove and will prevent crystallization.Use Appropriate Solvents: Stick to lower-boiling solvents like ethanol for the reaction. If a high-boiling solvent must be used, ensure its complete removal under high vacuum, possibly with gentle heating. Trituration (stirring the oil with a non-solvent like cold ether or heptane) can sometimes induce solidification.

Section 3: Detailed Experimental Protocol

This protocol represents a robust starting point for achieving a high yield of 2,5-Dimethylpyrimidin-4-ol.

Materials & Equipment
  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ethyl 2-methylacetoacetate (≥98% purity)[7][8]

  • Formamidine acetate (≥98% purity)[9][10]

  • Anhydrous Ethanol

  • Sodium metal or commercial Sodium Ethoxide solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 3 M concentration) with stirring. Allow the reaction to proceed until all sodium has dissolved. Safety Note: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, use a commercial solution of sodium ethoxide (1.0 eq).

  • Reactant Addition: To the stirred sodium ethoxide solution, add formamidine acetate (1.1 eq). Stir for 15 minutes to allow for complete dissolution and salt exchange.

  • Initiating the Reaction: Begin heating the mixture to a gentle reflux. Once refluxing, add ethyl 2-methylacetoacetate (1.0 eq) dropwise over 30 minutes using an addition funnel.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress by periodically taking a small aliquot, quenching it in water, extracting with EtOAc, and analyzing by TLC against the starting material.

  • Work-up - Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker of ice water. Carefully neutralize the mixture to pH ~7 using a suitable acid (e.g., 1M HCl or concentrated acetic acid).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x volume of the initial ethanol used).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-Dimethylpyrimidin-4-ol as a white to off-white solid.

Optimized Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (Ketoester:Base:Amidine) 1.0 : 1.0 : 1.1A slight excess of the amidine ensures complete consumption of the more valuable ketoester.
Solvent Anhydrous EthanolMatches the ethoxide base, preventing transesterification. Good solubility for reactants.
Base Sodium EthoxideA strong, non-nucleophilic base (in ethanol) that efficiently generates the required enolate.
Temperature Reflux (~78°C for Ethanol)Provides the necessary activation energy for cyclization and dehydration without excessive byproduct formation.
Reaction Time 4-6 hoursSufficient time for the reaction to reach completion, which should be confirmed by TLC.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why is formamidine acetate used instead of formamidine hydrochloride?

    • A1: Formamidine acetate is significantly less hygroscopic (water-absorbing) than formamidine hydrochloride, making it much easier to handle and weigh accurately.[5][6] Furthermore, it can often be used directly in condensation reactions without prior liberation of the free base, simplifying the experimental setup.[6][10]

  • Q2: Can I use a different base, like sodium hydroxide or potassium carbonate?

    • A2: It is not recommended. Strong aqueous bases like NaOH can cause saponification (hydrolysis) of the ethyl ester group on the starting material, forming a carboxylate that will not participate in the desired reaction. Weaker bases like potassium carbonate are generally not strong enough to efficiently deprotonate the β-ketoester, leading to very low or no yield. Sodium ethoxide in ethanol is the ideal choice.

  • Q3: What analytical techniques are best for characterizing the final product?

    • A3: A combination of techniques is recommended for full characterization:

      • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

      • Mass Spectrometry (MS): To confirm the molecular weight (124.14 g/mol )[1][3].

      • Melting Point: A sharp melting point is a good indicator of high purity.

      • HPLC: To obtain a quantitative measure of purity.

  • Q4: Is it possible to scale up this reaction? What are the main considerations?

    • A4: Yes, this reaction is scalable. The primary considerations are:

      • Heat Management: The initial preparation of sodium ethoxide from sodium metal is highly exothermic. For large-scale reactions, this should be done with careful temperature control and an efficient cooling system.

      • Mixing: Ensure adequate agitation (e.g., with an overhead mechanical stirrer) to maintain a homogeneous mixture, especially during the dropwise addition of the ketoester.

      • Work-up Volume: The volumes for extraction will increase significantly. Ensure you have appropriately sized glassware and equipment.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing common synthesis problems.

G Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure/Oily? CheckYield->CheckPurity No ReagentPurity Verify Reagent Purity (Distill Ester, Check MP of Amidine) CheckYield->ReagentPurity Yes SideReactions Minimize Side Reactions (Slow, dropwise addition of ketoester) CheckPurity->SideReactions Yes Success High Yield, Pure Product CheckPurity->Success No Anhydrous Ensure Anhydrous Conditions (Flame-dry glass, Anhydrous Solvent) ReagentPurity->Anhydrous BaseCheck Check Base Stoichiometry (Use >= 1.0 eq) Anhydrous->BaseCheck WorkupLoss Optimize Work-up (Multiple Extractions, Brine Wash) BaseCheck->WorkupLoss WorkupLoss->CheckPurity Column Purify via Column Chromatography SideReactions->Column Recrystallize Optimize Recrystallization (Screen different solvent systems) Column->Recrystallize Recrystallize->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Organic Syntheses Procedure. formamidine acetate.
  • Taylor, E. C., & Loeffler, P. K. (1960). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society, 82(13), 3147–3151.
  • X-MOL. Application and synthesis methods of Formamidine acetate in drug synthesis.
  • Kauffmann, T., et al. (2021). Sustainable and cost-efficient electro-synthesis of formamidine acetate from cyanamide in aqueous acidic electrolyte. RSC Advances, 11(25), 15227-15233.
  • PrepChem.com. Synthesis of ethyl 2-methylacetoacetate.
  • Google Patents. CN101717351B - Method for preparing formamidine acetate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications.
  • ChemicalBook. Ethyl 2-methylacetoacetate synthesis.
  • BenchChem. Ethyl 2-methylacetoacetate | 609-14-3.
  • Sigma-Aldrich. Ethyl 2-methylacetoacetate 90% | 609-14-3.
  • Synblock. CAS 3059-71-0 | 2,5-Dimethylpyrimidin-4(1H)-one.
  • Oakwood Chemical. 2,5-Dimethylpyrimidin-4-ol.
  • PubChem. 2,5-Dimethylpyrimidin-4-ol. National Center for Biotechnology Information.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis and overcome common challenges that lead to low product yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling specific problems you may encounter during your pyrimidine cyclization experiments. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Consistently low to no product yield in a Biginelli reaction, with starting materials largely unreacted.

Question: My Biginelli reaction is yielding very little of the desired dihydropyrimidinone (DHPM), and TLC/HPLC analysis shows a significant amount of unreacted aldehyde and/or β-ketoester. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the Biginelli reaction is a frequent challenge that can often be traced back to suboptimal catalysis or reaction conditions.[1][2] The reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea (or thiourea), is sensitive to several factors.[1]

Root Cause Analysis:

  • Inefficient Catalysis: The choice and concentration of the acid catalyst are critical.[1][3] While classic protocols use strong Brønsted acids like HCl, these can sometimes be too harsh, leading to side reactions.[3] Conversely, an insufficient amount or a deactivated catalyst will fail to promote the key condensation steps efficiently.[2][3]

  • Suboptimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier at lower temperatures. Conversely, excessively high temperatures can lead to the decomposition of reactants, such as urea breaking down into ammonia, which can promote competing side reactions like the Hantzsch dihydropyridine synthesis.[2][4]

  • Solvent Effects: The polarity of the solvent plays a significant role in reaction rates and yields.[3] Poor solubility of one or more reactants in the chosen solvent can severely limit the reaction rate.[2]

  • Purity of Reactants: Impurities present in the starting materials can act as inhibitors, poisoning the catalyst or leading to undesired side reactions.[1][2]

Troubleshooting Workflow:

G start Low Conversion in Biginelli Reaction catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If yield is still low catalyst_actions - Increase loading of current catalyst. - Switch to a different catalyst (e.g., Lewis acid like Yb(OTf)3). - Ensure catalyst is active and not poisoned. catalyst->catalyst_actions purity Step 3: Verify Reactant Purity conditions->purity If yield is still low conditions_actions - Incrementally increase temperature and monitor via TLC. - Experiment with different solvents (e.g., ethanol, DMF, or solvent-free). - Increase reaction time. conditions->conditions_actions outcome Improved Yield purity->outcome After verification and purification purity_actions - Recrystallize or distill starting materials. - Use freshly opened reagents. purity->purity_actions

Troubleshooting workflow for low conversion in Biginelli reactions.

Experimental Protocol: Catalyst Screening

  • Setup: Prepare multiple small-scale reactions in parallel, each with a different catalyst.

  • Catalysts to Screen:

    • Brønsted Acid: p-Toluenesulfonic acid (p-TSA)

    • Lewis Acids: Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃)[5]

  • Procedure:

    • To a flask containing the aldehyde (1 mmol) and β-ketoester (1 mmol) in ethanol (5 mL), add urea (1.5 mmol).

    • Add the selected catalyst (e.g., 10 mol%).

    • Reflux the mixture and monitor the reaction progress by TLC.

  • Analysis: Compare the reaction times and final yields to identify the most effective catalyst for your specific substrates.

Issue 2: Significant formation of a yellow, fluorescent byproduct in a Biginelli reaction.

Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct, which is compromising the yield of my desired DHPM. What is this byproduct and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[2][4] This pathway directly competes with the desired Biginelli reaction.

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia before it has a chance to react in the desired pathway.[2]

Issue 3: Low yields in a Pinner pyrimidine synthesis with a complex mixture of byproducts.

Question: I am attempting a Pinner pyrimidine synthesis by condensing a 1,3-dicarbonyl compound with an amidine, but the yield is low and the crude product is a complex mixture. What are the common side reactions and critical parameters to control?

Answer:

The Pinner synthesis, while versatile, is highly sensitive to reaction conditions.[6] Low yields and byproduct formation often stem from issues with reactant stability, moisture, and temperature.[7][8][9]

Common Side Reactions and Their Prevention:

Side ReactionCausePrevention Strategy
Self-condensation of 1,3-dicarbonyl The basic or acidic conditions can promote the self-condensation of the dicarbonyl compound.[4]Carefully control the stoichiometry and choice of base.
Hydrolysis of amidine Amidines are hygroscopic and can hydrolyze, especially under acidic conditions.[4]Use freshly prepared or purified amidine hydrochloride and ensure anhydrous reaction conditions.[4][6]
Incomplete cyclization The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[6]Increase the reaction temperature or use a stronger acid/base to promote the final cyclization-dehydration step.
Formation of N-acylureas A competing reaction between the β-ketoester and urea can lead to N-acylurea byproducts.[4]Carefully control the stoichiometry of reactants and the choice of catalyst.[4] Recrystallization is often effective for removal.[2][4]

Critical Parameters for Pinner Synthesis:

  • Anhydrous Conditions: The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[6]

    • Action: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary during the formation of the imidate to prevent decomposition or rearrangement.[6]

Experimental Protocol: General Pinner Synthesis

  • Setup: In an oven-dried, three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve the 1,3-dicarbonyl compound (1 eq.) in an anhydrous solvent (e.g., ethanol).

  • Base Addition: Add a suitable base (e.g., sodium ethoxide, 1.1 eq.) and stir the mixture.

  • Amidine Addition: Add the amidine hydrochloride (1 eq.) portion-wise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Work-up: After completion, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary. Remove the solvent under reduced pressure.[2]

  • Purification: Purify the residue by column chromatography or recrystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyrimidine synthesis?

A1: The most critical parameters are typically the choice and amount of catalyst, reaction temperature, solvent, and the purity of your reactants.[1][3] Many pyrimidine syntheses are sensitive to temperature, with side reactions being favored at higher or lower temperatures than the optimum.[1] The solvent can significantly impact reaction rate and yield, with polar solvents generally being preferred.[3]

Q2: How can I effectively monitor the progress of my pyrimidine cyclization reaction?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[1][2] It allows you to determine the optimal reaction time, preventing incomplete conversion from insufficient time or product degradation from prolonged reaction times.[1]

Q3: My crude product is difficult to purify, leading to significant product loss. What can I do?

A3: Inefficient purification is a common cause of low isolated yields.[1] Recrystallization and column chromatography are common purification methods for pyrimidine derivatives.[1] For recrystallization, the choice of solvent is crucial to ensure high recovery.[1][10] If you suspect the presence of byproducts like N-acylureas in a Biginelli reaction, recrystallization is often the most effective removal method.[2][4] For complex mixtures from a Pinner synthesis, column chromatography may be necessary.[2]

Q4: Can steric hindrance in my starting materials affect the yield?

A4: Yes, bulky substituents on the aldehyde or β-ketoester in a Biginelli reaction, or on the 1,3-dicarbonyl or amidine in a Pinner synthesis, can sterically hinder the reaction and slow it down, leading to lower yields or incomplete reactions.[1][6] In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst.[3]

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, NMR) start->check_reaction unreacted_sm Unreacted Starting Materials? check_reaction->unreacted_sm byproducts Major Byproducts? unreacted_sm->byproducts No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) unreacted_sm->optimize_conditions Yes identify_byproducts Identify Byproducts (NMR, MS) byproducts->identify_byproducts Yes purification_issue Difficulty in Purification? byproducts->purification_issue No end Improved Yield optimize_conditions->end adjust_strategy Adjust Strategy to Minimize Side Reactions identify_byproducts->adjust_strategy adjust_strategy->end optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

General decision-making workflow for troubleshooting low yields.

References

  • Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. Troubleshooting low conversion rates in pyrimidine synthesis.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. Available at: [Link]

  • ACS Publications. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Available at: [Link]

  • Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • Benchchem. advanced purification techniques for high-purity 4,6-diethoxypyrimidine.
  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex purification challenges associated with polar pyrimidinol compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. The inherent polarity of pyrimidinol derivatives, stemming from their multiple hydrogen bond donors and acceptors, often leads to significant hurdles in achieving high purity. This resource aims to provide a logical framework for overcoming these challenges, grounded in established scientific principles and field-proven techniques.

Frequently Asked questions (FAQs)

Here we address some of the most common questions and challenges encountered during the purification of polar pyrimidinol compounds.

Q1: What are the most significant challenges when purifying polar pyrimidinol derivatives?

A1: The primary difficulties arise from their high polarity, leading to several common issues:

  • Poor retention in reverse-phase chromatography (RPC): These compounds have a weak affinity for nonpolar stationary phases, often causing them to elute in or near the solvent front.[1][2]

  • Peak tailing in HPLC: Secondary interactions, particularly between basic pyrimidinol functionalities and residual acidic silanols on silica-based columns, can cause significant peak asymmetry.[2]

  • Difficulties in crystallization: High solubility in polar solvents makes it challenging to achieve the supersaturation required for crystal formation.[1][3]

  • Tautomerism: Pyrimidinol compounds can exist as an equilibrium of keto-enol tautomers, which can complicate purification by appearing as multiple, interconverting species.[4][5]

  • Metal Chelation: The nitrogen and oxygen atoms in the pyrimidinol ring can chelate metal ions, leading to purification artifacts and the need for specialized removal strategies.[6][7]

Q2: Which chromatographic techniques are most effective for purifying polar pyrimidinol compounds?

A2: The choice of chromatography depends on the specific properties of the pyrimidinol derivative. Here are the most common and effective techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1]

  • Reverse-Phase Chromatography (RPC) with modifications: While challenging, RPC can be adapted for polar pyrimidinols by using polar-endcapped columns or incorporating ion-pairing agents to improve retention.[1][8]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidinol derivatives that can be ionized, as it separates molecules based on their net charge.[9]

  • Mixed-Mode Chromatography: This approach leverages multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the resolution of complex mixtures containing polar compounds.[1]

Q3: How can I improve poor retention of my polar pyrimidinol compound in reverse-phase HPLC?

A3: To enhance retention in reverse-phase HPLC, consider these strategies:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]

  • Reduce the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[1]

  • Utilize Ion-Pairing Reagents: For ionizable pyrimidinols, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2][8]

Q4: My pyrimidinol compound is showing significant peak tailing in HILIC. What are the likely causes and how can I resolve this?

A4: Peak tailing for basic compounds like pyrimidinols in HILIC is a common problem, often caused by unwanted secondary interactions with the stationary phase.[2] Here’s a troubleshooting guide:

  • Secondary Ionic Interactions: The basic nitrogen atoms on the pyrimidine ring can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Increase the buffer concentration in the mobile phase to mask the silanol groups. Adjusting the mobile phase pH with a buffer or acid can also lead to more consistent results.[2]

  • Strong Sample Solvent Effects: Injecting your sample in a solvent significantly more polar than the mobile phase can lead to peak distortion.

    • Solution: Dissolve your sample in a solvent that is as close in composition to your initial mobile phase as possible.[2]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.[2]

Q5: When is crystallization a suitable purification method for polar pyrimidinol derivatives, and what are some common troubleshooting tips?

A5: Crystallization can be a highly effective and economical purification method for solid pyrimidinol compounds, especially for removing minor impurities, provided a suitable solvent system can be identified.[10][11] Success is highly dependent on the compound's solubility profile.[2]

  • Troubleshooting Crystallization:

    • No Crystals Form: The solution may not be supersaturated, or the compound is too soluble in the chosen solvent.[3]

      • Solutions: Try evaporating some of the solvent, adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent), or scratching the inside of the flask to create nucleation sites.[3][12]

    • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or is highly supersaturated.

      • Solutions: Reheat the solution and allow it to cool more slowly. Adding a seed crystal of the pure compound can also help initiate proper crystal growth.[3]

    • Colored Impurities in Crystals: Impurities are co-crystallizing with the product.

      • Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]

Troubleshooting Guides

This section provides a more in-depth look at specific issues and offers structured solutions.

HPLC Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Retention in Reverse-Phase HPLC Analyte is too polar for the stationary phase. Mobile phase is too strong.Use a polar-endcapped or polar-embedded column. Decrease the percentage of organic modifier in the mobile phase. Consider using HILIC as an alternative.[1]
Peak Tailing Secondary interactions with the stationary phase. Mismatched injection solvent. Column degradation.Add a buffer to the mobile phase. Ensure the sample solvent is weaker than or the same as the mobile phase. Replace the column.[2]
Split Peaks Partially blocked column frit. Column void. Sample solvent incompatible with the mobile phase. Co-eluting impurity.Reverse and flush the column (check manufacturer's guidelines). Replace the column. Ensure the sample solvent is weaker than or the same as the mobile phase. Optimize the separation method to resolve the impurity.[1]
Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Crystallize Solution is not supersaturated (too much solvent). Compound is too soluble in the chosen solvent.Evaporate some of the solvent. Try adding an anti-solvent.[1] Try a different solvent or solvent system.[10]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.Cool the solution in an ice bath to further decrease solubility. Use a finer porosity filter paper or a different filtration technique.[1]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidinol Compound

This protocol provides a general workflow for purifying a polar pyrimidinol derivative using Hydrophilic Interaction Liquid Chromatography.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile, >80%) and a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer concentration is typically in the range of 5-20 mM.[1]

  • Sample Preparation: Dissolve the crude pyrimidinol derivative in the initial mobile phase or a solvent with a similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

    • Inject the sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.

    • Monitor the elution using a UV detector at an appropriate wavelength.[1]

  • Fraction Collection and Analysis: Collect the fractions containing the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.[1]

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 2: Single-Solvent Crystallization

This protocol outlines the steps for purifying a solid polar pyrimidinol compound via crystallization from a single solvent.

  • Solvent Selection: Choose a solvent in which the pyrimidinol is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[10]

  • Dissolution:

    • Place the crude pyrimidinol derivative in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_chrom_options Chromatography Options cluster_cryst_options Crystallization Options cluster_end Final Product Crude_Product Crude Polar Pyrimidinol Compound Purity_Check Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Check Is_Solid Is the compound a solid? Purity_Check->Is_Solid Chromatography Chromatography Is_Solid->Chromatography No Crystallization Crystallization Is_Solid->Crystallization Yes HILIC HILIC Chromatography->HILIC RPC_mod Modified RPC Chromatography->RPC_mod IEC IEC Chromatography->IEC Single_Solvent Single Solvent Crystallization->Single_Solvent Anti_Solvent Anti-Solvent Crystallization->Anti_Solvent Final_Analysis Final Purity Analysis HILIC->Final_Analysis RPC_mod->Final_Analysis IEC->Final_Analysis Single_Solvent->Final_Analysis Anti_Solvent->Final_Analysis Pure_Product Pure Pyrimidinol Compound Final_Analysis->Pure_Product

Caption: General experimental workflow for the purification of polar pyrimidinol derivatives.

HPLC_Peak_Tailing_Troubleshooting Start HPLC Peak Tailing Observed? Is_Basic Is the analyte basic? Start->Is_Basic Check_Solvent Is the injection solvent stronger than the mobile phase? Is_Basic->Check_Solvent No Add_Buffer Add/increase buffer concentration in mobile phase. Is_Basic->Add_Buffer Yes Check_Load Is the sample overloaded? Check_Solvent->Check_Load No Match_Solvent Dissolve sample in initial mobile phase. Check_Solvent->Match_Solvent Yes Check_Column Consider column degradation. Check_Load->Check_Column No Reduce_Load Reduce injection volume or concentration. Check_Load->Reduce_Load Yes Replace_Column Replace column. Check_Column->Replace_Column Improved_Peak Improved Peak Shape Add_Buffer->Improved_Peak Match_Solvent->Improved_Peak Reduce_Load->Improved_Peak

Caption: Troubleshooting decision tree for HPLC peak tailing of polar pyrimidinol derivatives.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • (n.d.). Guide for crystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Benchchem. (n.d.). Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography.
  • MDPI. (n.d.). Chelating Extractants for Metals.
  • MDPI. (n.d.). Special Issue : Extraction, Purification and Application of Bioactive Compounds.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Columbia University. (n.d.). Column chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the purification of (-)-Epipinoresinol.
  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ChemRxiv. (n.d.). What impact does tautomerism have on drug properties and development?.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?.
  • NIH. (n.d.). What impact does tautomerism have on drug discovery and development?.
  • PMC - PubMed Central. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • (n.d.). Effect of temperature on separation of purine and pyrimidine bases on novel chelating resin.
  • International Journal of Drug Development and Research. (2012). Laboratory Techniques of Purification and Isolation.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?.
  • PMC - PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • (2022). Challenges in downstream purification of advanced therapies.
  • MDPI. (n.d.). Special Issue on “Extraction and Purification of Bioactive Compounds”.
  • PMC. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond.
  • PMC - NIH. (n.d.). Role of tautomerism in RNA biochemistry.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Derivatives.

Sources

Technical Support Guide: Improving the Solubility of 2,5-Dimethylpyrimidin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and bioactive molecules.[1][2] 2,5-Dimethylpyrimidin-4-ol is a representative member of this class, which, like many heterocyclic compounds, can present significant solubility challenges in aqueous media. Poor aqueous solubility is a primary obstacle in drug discovery, as it can severely limit a compound's bioavailability and lead to unreliable, artifact-prone results in biological assays.[1]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, FAQs, and detailed protocols to effectively address the solubility issues of 2,5-Dimethylpyrimidin-4-ol and similar compounds, ensuring data integrity and advancing research.

Section 1: Understanding the Molecule - Physicochemical Properties

A thorough understanding of the compound's properties is the first step in designing an effective solubilization strategy. 2,5-Dimethylpyrimidin-4-ol exists in tautomeric equilibrium with 2,5-dimethylpyrimidin-4(1H)-one. This duality, coupled with its ionizable nature, is central to its solubility behavior. The presence of nitrogen atoms and a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, but its overall aqueous solubility can still be limited.

Table 1: Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol

PropertyValueSource
Molecular Formula C₆H₈N₂O[3][4][5]
Molecular Weight ~124.14 g/mol [3][4][5]
CAS Number 67383-34-0 / 3059-71-0[3][4]
Melting Point ~174 °C[4][5]
Appearance Solid, Crystalline[5]
Computed XLogP3 -0.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Note: The negative XLogP3 value suggests a degree of polarity, but experimental solubility can be limited by strong crystal lattice energy.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with poorly soluble compounds.

Q1: My 2,5-Dimethylpyrimidin-4-ol powder won't dissolve directly in my aqueous assay buffer. What is the standard first step?

A: The industry-standard starting point is to prepare a high-concentration stock solution in a 100% organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[6][7] This approach leverages the compound's higher solubility in organic solvents to create a concentrated stock (e.g., 10-50 mM) that can then be serially diluted into the final aqueous assay buffer.[8] This process measures the compound's kinetic solubility—the concentration at which it remains in solution after being introduced from a concentrated stock, which is distinct from its lower thermodynamic solubility (the true equilibrium solubility of the solid powder).[1] For high-throughput screening, kinetic solubility is the most relevant measure.[1]

Q2: I'm seeing immediate precipitation or cloudiness when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A: This indicates that the final concentration of your compound in the aqueous buffer exceeds its kinetic solubility limit. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.

  • Increase Final DMSO Concentration: A slightly higher percentage of DMSO in the final assay volume can help maintain solubility. However, be cautious, as DMSO concentrations above 1% can be toxic to many cell lines and may interfere with some enzyme kinetics. Always run a vehicle control with the same final DMSO concentration to assess its impact.

  • Explore Alternative Solubilization Methods: If the required concentration cannot be achieved, you must move to more advanced techniques like pH adjustment or the use of other solubilizing agents.[9]

Q3: Can I use pH to improve the solubility of 2,5-Dimethylpyrimidin-4-ol?

A: Yes, this is a highly effective strategy for ionizable compounds.[10][11] The solubility of a compound that can act as a weak acid or weak base is strongly dependent on the pH of the solution.[12][13]

  • As a Weak Base: The pyrimidine ring nitrogens can be protonated. In acidic conditions (pH < pKa), the compound becomes cationic and more polar, leading to increased aqueous solubility.[14]

  • As a Weak Acid: The enolic hydroxyl group can be deprotonated. In basic conditions (pH > pKa), the compound becomes anionic, which also increases its solubility.[14]

The recommended action is to perform a pH-solubility screen using a set of buffers (e.g., pH 5.0, 7.4, and 9.0) to determine the optimal pH range for your experiments.

Q4: What are cosolvents, and which ones should I consider besides DMSO?

A: Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar or hydrophobic drugs.[15][16][17] This is a cornerstone of pharmaceutical formulation.[18][19]

Table 2: Common Cosolvents for Biological Assays

CosolventTypical Concentration RangeUse Case & Considerations
Ethanol 1-5%Commonly used, but can have biological effects. Good for less sensitive assays.
Propylene Glycol (PG) 1-10%Less volatile and often less toxic than ethanol. Frequently used in parenteral formulations.[15]
Polyethylene Glycol 400 (PEG 400) 1-20%A polymer with low toxicity. Effective for highly hydrophobic compounds.[20]
Glycerol 1-20%Increases viscosity. Very low toxicity and commonly used in formulations.[21]

Q5: I need to avoid organic solvents entirely for my assay. What are my options?

A: In situations where organic solvents are not permissible, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[24][25]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceuticals due to its high aqueous solubility and low toxicity.[22][23]

Section 3: Troubleshooting Workflow & Strategy

When faced with a solubility challenge, a systematic approach is crucial. The following workflow provides a logical decision-making process to efficiently identify a viable solubilization strategy.

Solubility_Workflow start Compound Precipitates in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check_precip Precipitation Still Occurs? dilute->check_precip no_precip SUCCESS: Proceed with Assay check_precip->no_precip No ph_screen Strategy 1: Perform pH-Solubility Screen (e.g., pH 5.0, 7.4, 9.0) check_precip->ph_screen Yes yes_precip YES no_precip_label NO cosolvent Strategy 2: Test Cosolvent Systems (e.g., 5% PG, 10% PEG 400) ph_screen->cosolvent cyclodextrin Strategy 3: Use Cyclodextrins (e.g., 1-10% HP-β-CD) cosolvent->cyclodextrin

Sources

stability issues of 2,5-Dimethylpyrimidin-4-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5-Dimethylpyrimidin-4-ol. This guide provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these experimental recommendations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2,5-Dimethylpyrimidin-4-ol solutions.

Q1: What are the primary factors that can affect the stability of 2,5-Dimethylpyrimidin-4-ol in aqueous solutions?

A1: The stability of 2,5-Dimethylpyrimidin-4-ol in an aqueous environment is not absolute and can be influenced by several key factors. These include chemical, physical, and environmental variables that can initiate degradation.[1][2]

  • pH of the Solution: The pH is one of the most critical factors. Pyrimidine rings, particularly those with lactam structures (the "-ol" form is in tautomeric equilibrium with the "-one" form), can be susceptible to acid- or base-catalyzed hydrolysis.[3][4] Extreme pH values (highly acidic or alkaline) are likely to accelerate the cleavage of the pyrimidine ring.

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, which can significantly accelerate the rate of degradation reactions, including hydrolysis and oxidation.[5][6] Therefore, storage at lower temperatures is crucial for long-term stability.

  • Light Exposure (Photodegradation): Many heterocyclic aromatic compounds, including pyrimidine derivatives, can absorb UV or visible light. This absorbed energy can lead to photochemical reactions, resulting in the formation of photoproducts and loss of the parent compound.[7][8][9]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule. This is a common degradation pathway for many pharmaceutical compounds.[1]

Q2: What are the likely chemical degradation pathways for 2,5-Dimethylpyrimidin-4-ol?

A2: While specific degradation pathways for 2,5-Dimethylpyrimidin-4-ol are not extensively documented in the literature, we can infer likely routes based on the known chemistry of pyrimidinone and pyrimidinol structures.

  • Hydrolytic Cleavage: The most probable pathway is the hydrolysis of the amide bond within the pyrimidinone tautomer. Under basic conditions, this can lead to the opening of the heterocyclic ring.[3][4] This is a known instability for similar pyrimidine structures, such as the DNA photoproduct (6-4) pyrimidone, which undergoes N3-C4 bond rupture.[3]

  • Oxidative Degradation: The pyrimidine ring and its methyl substituents can be susceptible to oxidation. Biological degradation of pyrimidines can occur through oxidative pathways, suggesting that chemical oxidation is also a plausible route.[10] This could involve hydroxylation of the ring or oxidation of the methyl groups.

Below is a diagram illustrating a hypothesized hydrolytic degradation pathway. It is essential to experimentally verify this proposed mechanism.

G cluster_main Hypothesized Hydrolytic Degradation of 2,5-Dimethylpyrimidin-4-ol A 2,5-Dimethylpyrimidin-4-ol (in equilibrium with 2,5-Dimethylpyrimidin-4(1H)-one) B Ring-Opened Intermediate A->B Hydrolysis (e.g., OH⁻ catalysis) C Further Degradation Products (e.g., smaller, more polar fragments) B->C Secondary Reactions

Caption: Hypothesized hydrolytic degradation pathway for 2,5-Dimethylpyrimidin-4-ol.

Q3: How should I prepare and store aqueous stock solutions of 2,5-Dimethylpyrimidin-4-ol for maximum stability?

A3: Proper preparation and storage are fundamental to preventing premature degradation of your compound.

  • Solvent Choice: While direct solubility in aqueous buffers may be limited, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. The solution can then be diluted to the final concentration with the desired aqueous buffer. Always confirm that the final concentration of the organic solvent is compatible with your experimental system.

  • pH Control: Prepare your aqueous solutions in a buffer system that maintains a stable pH, preferably in the slightly acidic to neutral range (e.g., pH 6-7.5), to minimize the risk of acid/base-catalyzed hydrolysis. However, the optimal pH should be determined experimentally.

  • Storage Temperature: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to drastically slow down potential degradation reactions.[11]

  • Aliquotting: It is highly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock vial.[11]

  • Protection from Light: Store vials in the dark (e.g., by wrapping them in aluminum foil or using amber vials) to prevent photodegradation.

Q4: How can I quantitatively monitor the stability of my 2,5-Dimethylpyrimidin-4-ol solution?

A4: Visual inspection (checking for color change or precipitation) is a basic first step, but it is not sufficient. A robust, quantitative method is required to accurately assess stability.

The gold standard for this purpose is a stability-indicating High-Performance Liquid Chromatography (HPLC) method . An effective HPLC method should be able to separate the intact 2,5-Dimethylpyrimidin-4-ol from its potential degradation products. By monitoring the peak area of the parent compound over time, you can accurately quantify its concentration and determine the rate of degradation. LC-MS/MS can also be used for even higher sensitivity and to help identify the mass of any degradation products formed.[12][13][14]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: My compound's concentration appears to decrease over the course of my experiment.

You run an HPLC analysis at the beginning of your experiment and again at the end, only to find the peak area for 2,5-Dimethylpyrimidin-4-ol has significantly decreased.

  • Probable Cause: This is a classic sign of in-solution instability under your specific experimental conditions (e.g., in cell culture media or an assay buffer at 37°C). The compound is likely degrading over the time course of your experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock immediately before each experiment.

    • Assess Stability in Media: Conduct a control experiment where you incubate 2,5-Dimethylpyrimidin-4-ol in your exact experimental medium (e.g., cell culture media + serum) for the full duration of the experiment. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the rate of degradation.

    • Adjust pH: If you find the medium's pH is contributing to instability, consider whether adjusting it is possible without compromising your biological system.

    • Protect from Light: Ensure your experimental setup (e.g., incubator, plate reader) is not exposing the compound to high-intensity light for prolonged periods.

Issue 2: I am observing new, unidentified peaks in my HPLC chromatogram after incubating my compound.

When analyzing a sample of 2,5-Dimethylpyrimidin-4-ol that has been stored in solution or used in an experiment, you notice the appearance of one or more new peaks that were not present in the initial analysis of the standard.

  • Probable Cause: These new peaks are almost certainly degradation products. Their appearance confirms that the parent compound is breaking down.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: This is a systematic way to intentionally degrade the compound to generate its likely degradation products. This study helps confirm that your analytical method is "stability-indicating" (i.e., it can resolve the parent drug from its degradants). See the detailed protocol below.

    • Use Mass Spectrometry (LC-MS): If available, analyze the degraded sample by LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide crucial clues about their chemical structure, helping you to elucidate the degradation pathway.

    • Re-evaluate Storage Conditions: The presence of degradants is a definitive sign that your current storage or handling protocol is insufficient. Revisit the recommendations in FAQ Q3.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This study is essential for understanding the degradation profile of 2,5-Dimethylpyrimidin-4-ol and for developing a stability-indicating analytical method.

G cluster_conditions Expose Aliquots to Stress Conditions start Prepare Stock Solution of 2,5-Dimethylpyrimidin-4-ol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C in solution) start->therm photo Photolytic Stress (UV/Vis light, ICH Q1B) start->photo neutralize Neutralize/Quench Reactions (at timed intervals) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze All Samples by HPLC-UV/MS neutralize->analyze end Evaluate Results: - Identify Degradation Products - Assess Peak Purity - Confirm Method Specificity analyze->end

Sources

Technical Support Center: Overcoming Resistance Mechanisms with Novel Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrimidine inhibitors. This guide is designed to provide expert insights and practical solutions to common challenges encountered during your experiments. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application and biology of pyrimidine inhibitors.

Q1: What is the primary mechanism of action for pyrimidine-based inhibitors?

A: The majority of novel pyrimidine inhibitors are designed as ATP-competitive kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry because it acts as a bioisostere for the adenine ring of ATP, allowing it to bind effectively within the ATP-binding pocket of various kinases.[1][2] By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cellular processes like proliferation and survival.[1] Many kinases implicated in cancer, such as EGFR, BTK, FLT3, and PLK, are targeted by pyrimidine-based drugs.[3][4][5][6]

Q2: What are the most common mechanisms of acquired resistance to these inhibitors?

A: Acquired resistance is a significant challenge in cancer therapy and typically arises through several key mechanisms:

  • On-Target Secondary Mutations: The kinase target itself mutates, reducing the inhibitor's binding affinity. The most well-known are "gatekeeper" mutations.[7][8]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, restoring downstream signaling required for growth and survival.[9]

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][11]

  • Metabolic Reprogramming: Changes in cellular metabolism, including the pyrimidine synthesis pathway itself, can sometimes compensate for the drug's effects.[12]

Q3: What is a "gatekeeper" mutation, and how does it confer resistance?

A: The "gatekeeper" residue is a key amino acid located deep within the ATP-binding pocket of a kinase.[7] It controls access to a deeper hydrophobic pocket. Gatekeeper mutations typically substitute a small amino acid (like threonine) with a larger one (like methionine or isoleucine).[13] This confers resistance in two primary ways:

  • Steric Hindrance: The bulkier side chain of the new amino acid physically blocks the inhibitor from binding effectively in the ATP pocket.[13][14]

  • Conformational Shift: The mutation can destabilize the inactive conformation of the kinase, shifting the equilibrium towards the active state.[7][13] This increased intrinsic kinase activity can overcome the competitive inhibition by the drug.

This mechanism is a recurrent theme across many different kinases targeted by pyrimidine inhibitors.[13]

Troubleshooting Guide: Experimental Challenges

This section provides step-by-step guidance for specific issues you may encounter in the lab.

Problem 1: Higher-than-Expected IC50 Values in Cellular Assays

You've synthesized a novel pyrimidine inhibitor that showed high potency in a biochemical (enzymatic) assay, but its IC50 value in a cell-based proliferation assay is significantly weaker.

Causality: A discrepancy between biochemical and cellular potency is common and points to factors beyond direct target inhibition. These can include poor cell membrane permeability, compound instability in culture media, rapid metabolism, or active removal from the cell by efflux pumps.[11] The cell line itself may also harbor a pre-existing, uncharacterized resistance mutation.

  • Verify Compound Integrity & Purity:

    • Action: Re-characterize your compound stock using LC-MS and NMR to ensure it has not degraded.

    • Rationale: Small molecule inhibitors can be unstable in DMSO over long-term storage or after multiple freeze-thaw cycles.

  • Assess Cell Permeability and Efflux:

    • Action: Perform a cellular uptake assay to measure intracellular drug concentration. To test for efflux, co-incubate your inhibitor with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) and re-measure the IC50.[11]

    • Rationale: If the IC50 value decreases significantly in the presence of an efflux pump inhibitor, it strongly suggests your compound is a substrate for transporters like P-glycoprotein (MDR1).

  • Check for Pre-existing Resistance Mutations:

    • Action: Isolate genomic DNA from your cell line and perform Sanger or Next-Generation Sequencing (NGS) of the target kinase's coding region.

    • Rationale: Public cell line databases may not have complete genomic information. The specific cell line you are using could have acquired a resistance mutation (e.g., a gatekeeper mutation) during passaging.[15]

  • Optimize Assay Conditions:

    • Action: Vary the incubation time. Test inhibitor efficacy at 24, 48, and 72 hours.

    • Rationale: Some inhibitors may be cytostatic (slowing growth) rather than cytotoxic (killing cells), and their effects may only become apparent at later time points.

Possible Cause Diagnostic Step Potential Solution
Compound DegradationLC-MS analysis of stock solutionSynthesize fresh compound; aliquot stocks
Poor Cell PermeabilityCellular uptake assayChemical modification to improve LogP
Active Drug EffluxRe-run IC50 assay with an EPICo-administer with EPI; redesign compound
Pre-existing MutationSequence target kinase geneSwitch to a sensitive cell line
Suboptimal Assay TimeTime-course experiment (24-72h)Adjust incubation time based on results

Table 1: Troubleshooting summary for high IC50 values.

Problem 2: Observed Cellular Phenotype is Inconsistent with Known Target Function

You've treated cells with your inhibitor, which targets Polo-like Kinase 1 (PLK1), expecting a mitotic arrest phenotype. Instead, you observe a different effect, such as changes in cell migration.

Causality: This scenario strongly suggests that the observed phenotype is due to off-target effects. Because the ATP-binding pocket is highly conserved across the human kinome, even well-designed inhibitors can bind to and inhibit structurally related kinases.[16][17] The observed effect might be real but not mediated by your intended target.

The following workflow is designed to systematically validate on-target engagement and identify potential off-targets.

cluster_0 Phase 1: Confirm On-Target Engagement cluster_1 Phase 2: Identify Off-Targets cluster_2 Phase 3: Validate Phenotypic Driver A 1. Western Blot Analysis Check for reduced phosphorylation of a direct downstream substrate of the target kinase. B 2. Cellular Thermal Shift Assay (CETSA) Demonstrates direct physical binding of the inhibitor to the target protein in intact cells. A->B If phosphorylation is reduced... C 3. Kinome-Wide Profiling Screen the inhibitor against a large panel (e.g., >400) of recombinant kinases. B->C If target engagement is confirmed... D 4. Unbiased Proteomics Use chemical proteomics to pull down binding partners from cell lysates. C->D Provides quantitative Ki/IC50 values E 5. Genetic Knockdown (siRNA/CRISPR) Knock down the intended target. Does this recapitulate the observed phenotype? D->E If off-targets are identified... G Decision Point E->G F 6. Test Against Resistant Mutant Introduce a known resistance mutation into the target. Is the phenotype lost? F->G cluster_analysis Molecular Analysis start Start with Sensitive Parental Cells step1 Chronic Exposure (Dose Escalation) start->step1 step2 Isolate Resistant Single-Cell Clones step1->step2 step3 Confirm Resistance (IC50 Shift Assay) step2->step3 analysis1 Target Sequencing (e.g., Sanger, NGS) step3->analysis1 On-Target Mutation? analysis2 Transcriptomics (RNA-seq) step3->analysis2 Bypass Pathway? analysis3 Efflux Pump Expression (qRT-PCR) step3->analysis3 Efflux Upregulation? end Identify Resistance Mechanism(s) analysis1->end analysis2->end analysis3->end

Caption: A streamlined workflow for investigating acquired drug resistance in vitro.

Kinase Target Common Gatekeeper Mutation Affected Pyrimidine Inhibitors
EGFR T790MGefitinib, Erlotinib [3]
EGFR C797S (in T790M background)Osimertinib, Lazertinib [3][18]
BTK C481SIbrutinib, Acalabrutinib [19]
FLT3 D835Y/HMidostaurin, Sorafenib [20]
BCR-ABL T315IImatinib, Dasatinib [13]

Table 2: Examples of clinically relevant gatekeeper mutations conferring resistance to kinase inhibitors, including those with pyrimidine scaffolds.

By systematically applying these troubleshooting principles and validation workflows, researchers can overcome common experimental hurdles, gain deeper insights into the mechanisms of their novel pyrimidine inhibitors, and confidently advance their drug development programs.

References

  • Chaudhary, P., & Singh, P. K. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

  • Pan, Z., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(23), 9847-9858. [Link]

  • Patel, H., et al. (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 3(2), 1-12. [Link]

  • Technology Networks. (2023). “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. Technology Networks. [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. [Link]

  • G-749, a novel diaminopyrimidine-based FLT3 inhibitor, is active against acute myeloid leukemia. (n.d.). ACS Publications. [Link]

  • Zhao, Z., et al. (2022). Targeting Gatekeeper Mutations for Kinase Drug Discovery. Journal of Medicinal Chemistry, 65(23), 15599-15620. [Link]

  • Paul, S., & Ramaswamy, S. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of Chemical Theory and Computation, 12(4), 2004-2013. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Harvard Medical School. (2008). View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug. Harvard Medical School News. [Link]

  • Paul, S., & Ramaswamy, S. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of Chemical Theory and Computation, 12(4), 2004-2013. [Link]

  • Gong, Y., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53472. [Link]

  • Li, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 783428. [Link]

  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-3923. [Link]

  • Lomovskaya, O., & Bostian, K. A. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Drug Resistance Updates, 29, 1-10. [Link]

  • Talab, F., & Allen, B. G. (2018). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Journal of Oncology, 2018, 9537128. [Link]

  • Zaidi, S., et al. (2016). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 4(5). [Link]

  • Clements, A., & Løbner-Olesen, A. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(7), 856. [Link]

  • Naresh, G., et al. (2022). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules, 27(19), 6296. [Link]

  • Li, X., et al. (2018). Strategies to overcome resistance mutations of Bruton's tyrosine kinase inhibitor ibrutinib. Future Medicinal Chemistry, 10(4), 445-457. [Link]

  • Fondi, M., et al. (2014). An approach to identifying drug resistance associated mutations in bacterial strains. BMC Bioinformatics, 15, 385. [Link]

  • Panda, S., et al. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Journal of Pure and Applied Microbiology, 17(2), 723-733. [Link]

Sources

Technical Support Center: Refining Reaction Conditions for N-Alkylation of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often nuanced challenges encountered during the N-alkylation of pyrimidines. As a foundational reaction in medicinal chemistry and nucleoside synthesis, its successful execution is paramount. This document moves beyond simple protocols to explain the underlying principles governing success, empowering you to rationalize and refine your experimental conditions.

Fundamental Principles: The N-Alkylation Landscape

The N-alkylation of pyrimidines is a nucleophilic substitution reaction where a nitrogen atom on the pyrimidine ring attacks an electrophilic alkylating agent. However, the pyrimidine core presents several potential nucleophilic sites, primarily the two ring nitrogens (N1 and N3) and any exocyclic oxygen atoms (e.g., at C2 or C4 in uracil or thymine). This multiplicity of reactive sites is the primary source of experimental challenges, leading to issues with regioselectivity.

The outcome of the reaction is a delicate balance between the electronic and steric properties of the pyrimidine substrate, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature). Understanding how to manipulate these factors is the key to achieving high yields and the desired regioselectivity.

Troubleshooting Workflow for Pyrimidine N-Alkylation

Before diving into specific issues, consider this general workflow for diagnosing and solving common problems in your reaction.

G start Reaction Start check_tlc Monitor Reaction (TLC/LC-MS) start->check_tlc no_reaction Problem: Low or No Conversion check_tlc->no_reaction No/Low SM Consumption poor_selectivity Problem: Poor Regioselectivity (N1/N3/O-Alkylation Mix) check_tlc->poor_selectivity Multiple Products side_products Problem: Side Products (Dialkylation/Decomposition) check_tlc->side_products New Spots, Streaking complete Reaction Complete & Clean check_tlc->complete Clean Conversion solution_no_reaction Solution: 1. Check Base Strength/Solubility 2. Increase Alkylating Agent Reactivity (R-I > R-Br) 3. Increase Temperature 4. Change Solvent (Polar Aprotic) no_reaction->solution_no_reaction solution_selectivity Solution: 1. Modify Solvent/Base 2. Lower Temperature 3. Introduce Protecting Groups 4. Use Selective Method (e.g., PTC) poor_selectivity->solution_selectivity solution_side_products Solution: 1. Control Stoichiometry (1.0-1.1 eq. Alkylating Agent) 2. Lower Temperature 3. Use Milder Base side_products->solution_side_products

Caption: A logical workflow for troubleshooting N-alkylation reactions.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion

Question: My N-alkylation reaction using a standard alkyl halide and base is sluggish or fails completely. What are the most common causes and how can I fix this?[1][2]

Answer: This is a frequent issue that can almost always be resolved by systematically evaluating the core reaction components.

  • Base Strength and Solubility: The base's primary role is to deprotonate the pyrimidine's N-H, generating the active nucleophile. If this deprotonation is incomplete, the reaction will be slow or fail.

    • Insight: Common inorganic bases like potassium carbonate (K₂CO₃) have poor solubility in many organic solvents like acetonitrile or acetone. This limits the available base concentration. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its significantly higher solubility.[1][3]

    • Actionable Advice: If using K₂CO₃ with low conversion, switch to an equivalent amount of Cs₂CO₃. For very weakly acidic pyrimidines, a stronger base like sodium hydride (NaH) may be necessary, but this requires strictly anhydrous conditions to prevent quenching.[3]

  • Reactivity of the Alkylating Agent: The nature of the leaving group is critical.

    • Insight: Reactivity follows the order: R-I > R-OTs > R-Br >> R-Cl. Alkyl chlorides are often poor electrophiles for this reaction.

    • Actionable Advice: If you are using an alkyl bromide with little success, switching to the corresponding alkyl iodide will dramatically increase the reaction rate. Alternatively, you can generate the iodide in situ by adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI). This is known as the Finkelstein reaction condition and is highly effective.[3]

  • Solvent Choice: The solvent must fully solubilize the pyrimidine starting material and the deprotonated intermediate.

    • Insight: Polar aprotic solvents like DMF, DMSO, and acetonitrile are standard choices because they effectively solvate the pyrimidine anion without interfering with the reaction.[3][4]

    • Actionable Advice: Ensure your starting material is fully dissolved at the reaction temperature. If solubility is low, switching from acetonitrile to DMF or DMSO may solve the problem.

  • Temperature: Most N-alkylations require heating to proceed at a reasonable rate.

    • Insight: Room temperature is often insufficient unless using a highly reactive electrophile (e.g., benzyl iodide).

    • Actionable Advice: Start reactions at a moderate temperature (e.g., 60-80 °C) and monitor by TLC. If the reaction is clean but slow, the temperature can be increased. Be cautious with high temperatures (>100 °C) in DMF, which can lead to decomposition.[1]

Issue 2: Poor Regioselectivity (Mixture of N1, N3, and O-Alkylated Products)

Question: My reaction produces a mixture of isomers. How can I control the site of alkylation?

Answer: Controlling regioselectivity is the most sophisticated challenge in pyrimidine alkylation. The outcome is determined by a competition between the various nucleophilic sites.

Factors Controlling Regioselectivity

G sub Pyrimidine Substrate Steric Hindrance (e.g., C6-substituent blocks N1) Electronic Effects (EDG/EWG) outcome Reaction Outcome N1-Alkylation (Often kinetic) N3-Alkylation O-Alkylation (Favored by hard cations, e.g., Na⁺, K⁺) sub->outcome cond Reaction Conditions Base/Counter-ion (Hard vs. Soft) Solvent (Polar vs. Nonpolar) Temperature (Kinetic vs. Thermodynamic) cond->outcome

Sources

Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethylpyrimidin-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the larger quantities required for preclinical evaluation. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a successful and scalable process.

The synthesis of pyrimidinol cores is a cornerstone of medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications.[1][2] The reliable, large-scale production of 2,5-Dimethylpyrimidin-4-ol is a critical step in advancing new chemical entities through the development pipeline. This guide focuses on the widely utilized Pinner-type pyrimidine synthesis, a reliable cyclocondensation reaction, and addresses the specific challenges encountered during scale-up.[3][4]

Core Synthesis Protocol: Pinner-Type Cyclocondensation

The most direct and scalable route to 2,5-Dimethylpyrimidin-4-ol involves the base-mediated cyclocondensation of an appropriate β-ketoester (ethyl 2-methylacetoacetate) with acetamidine.

Reaction Scheme:
  • Reactants: Ethyl 2-methylacetoacetate and Acetamidine hydrochloride

  • Base: Sodium ethoxide (or sodium methoxide)

  • Product: 2,5-Dimethylpyrimidin-4-ol

Step-by-Step Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a suitably sized, oven-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic; control the addition rate to maintain a manageable reflux. Continue stirring until all the sodium has dissolved completely.

  • Amidine Free-Base Generation: Cool the sodium ethoxide solution to room temperature. Add acetamidine hydrochloride to the solution. Stir the resulting slurry for 30-60 minutes at room temperature. The formation of a sodium chloride precipitate will be observed.

  • Cyclocondensation Reaction: To the slurry from the previous step, add ethyl 2-methylacetoacetate dropwise via an addition funnel over 30-60 minutes. After the addition is complete, heat the reaction mixture to reflux.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 4-8 hours).[5]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water to dissolve the solids.

    • Carefully neutralize the solution to pH 6-7 with a suitable acid, such as dilute hydrochloric acid. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

    • Collect the crude solid product by vacuum filtration, washing the filter cake with cold water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Reagent Quantities for Different Scales
ReagentMolar Mass ( g/mol )10 g Scale50 g Scale250 g Scale
Sodium22.991.85 g9.25 g46.25 g
Anhydrous Ethanol46.0780 mL400 mL2.0 L
Acetamidine HCl94.547.6 g38.0 g190.0 g
Ethyl 2-methylacetoacetate144.1711.6 g58.0 g290.0 g
Expected Product 124.14 ~8.0 g ~40.0 g ~200.0 g

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 2,5-Dimethylpyrimidin-4-ol.

Q1: My reaction yield is significantly lower than expected, and TLC/HPLC analysis shows a large amount of unreacted starting material. What are the likely causes?

A1: Low conversion is a frequent issue and can be attributed to several factors.[3] A systematic approach is key to identifying the root cause.

  • Moisture Contamination: The Pinner synthesis is sensitive to water. Moisture can hydrolyze the amidine starting material and consume the sodium ethoxide base.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive nitrogen pressure throughout the reaction.

  • Inefficient Base Generation/Activity: Ensure the sodium metal is fully dissolved to form sodium ethoxide before adding the amidine hydrochloride. The quality of the sodium (e.g., surface oxidation) can impact its reactivity.

  • Insufficient Reaction Time or Temperature: While reflux is standard, some batches may require extended reaction times. Monitor the reaction closely and do not stop it prematurely.[5]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction.[3] Use high-purity ethyl 2-methylacetoacetate and acetamidine hydrochloride. The acetamidine salt can be hygroscopic; ensure it has been stored properly.[5]

Q2: The cyclization step is not proceeding to completion, resulting in a complex mixture. How can I drive the reaction forward?

A2: Incomplete cyclization can stem from suboptimal activation or steric factors.[5]

  • Base Stoichiometry: The stoichiometry of the base is crucial. At least two equivalents of base are theoretically required: one to neutralize the amidine hydrochloride and one to deprotonate the β-ketoester. Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Order of Addition: Adding the β-ketoester slowly to the mixture of the free-base amidine and sodium ethoxide is generally preferred. This maintains a higher concentration of the reactive amidine nucleophile.

Q3: My crude product is a dark, oily residue instead of a solid. What went wrong?

A3: This often points to side reactions or impurities.

  • Self-Condensation of Ketoester: The β-ketoester can undergo self-condensation under strong basic conditions, leading to polymeric byproducts. This is exacerbated by high temperatures or prolonged reaction times in the presence of unreacted ketoester. Ensure efficient mixing and controlled heating.

  • Thermal Degradation: Overheating during the reaction or solvent removal can lead to decomposition. Use a controlled heating mantle and monitor the internal temperature during scale-up. When removing the solvent, use moderate vacuum and a water bath temperature below 60 °C.

  • Incomplete Neutralization: If the pH is not properly adjusted during work-up, the product may remain as a salt, which can be oily or have higher solubility. Ensure accurate pH measurement and thorough mixing during neutralization.

Q4: I'm having difficulty purifying the crude product by recrystallization. It either "oils out" or the yield is very low. What should I do?

A4: Recrystallization is an effective purification method, but finding the right conditions is critical.[6]

  • "Oiling Out": This occurs when the solute comes out of solution above its melting point.[6]

    • Solution: Reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[6]

  • Low Recovery: This can happen for several reasons.[6]

    • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient period (1-2 hours) to maximize crystal formation.

    • Choosing the right solvent: If a single solvent isn't working, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the crude product in a minimal amount of a hot "good" solvent, then slowly add a "poor" solvent until turbidity persists. Reheat to clarify and then cool slowly.[6]

Scale-Up FAQs

Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are associated with the use of sodium metal and flammable solvents. Sodium reacts violently with water and can ignite in air. Handle it under an inert atmosphere and have a Class D fire extinguisher available. The large volumes of ethanol present a significant fire risk. Ensure the reaction is performed in a well-ventilated fume hood or a designated process bay, away from ignition sources. The reaction is exothermic, especially during the dissolution of sodium; proper cooling and controlled addition are critical on a larger scale.

Q: How does mixing affect the reaction at a larger scale? A: Efficient mixing is crucial for maintaining homogenous temperature and reagent concentration. As the reaction volume increases, switching from magnetic stirring to overhead mechanical stirring is essential to prevent localized "hot spots" and ensure solids (like acetamidine HCl and NaCl precipitate) remain well-suspended.

Q: Is column chromatography a viable purification method for large quantities? A: While silica gel chromatography can provide high purity, it is often less practical and more expensive for large-scale purification due to solvent consumption and time.[6] It is best reserved for purifying smaller batches or for removing impurities that cannot be separated by recrystallization. Optimizing the recrystallization protocol is the most cost-effective and scalable approach.

Visual Workflows and Diagrams

Overall Synthesis Workflow

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Work-up & Purification Na Sodium Metal Base Sodium Ethoxide Solution Na->Base Dissolve in EtOH EtOH Anhydrous Ethanol EtOH->Base AmidineHCl Acetamidine HCl AmidineFree Amidine Free Base Slurry AmidineHCl->AmidineFree Base->AmidineFree Add Amidine HCl Reaction Reaction Mixture (Reflux) AmidineFree->Reaction Ketoester Ethyl 2-methylacetoacetate Ketoester->Reaction Add dropwise CrudeMixture Crude Reaction Mixture Reaction->CrudeMixture Cool down Residue Concentrated Residue CrudeMixture->Residue Remove Solvent Neutralized Neutralized Aqueous Slurry Residue->Neutralized Add H2O, Neutralize CrudeSolid Crude Solid Product Neutralized->CrudeSolid Filter & Wash PureProduct Pure 2,5-Dimethylpyrimidin-4-ol CrudeSolid->PureProduct Recrystallize & Dry

Caption: Overall workflow for the synthesis of 2,5-Dimethylpyrimidin-4-ol.

Troubleshooting Low Yield

LowYield Start Low Yield / Incomplete Reaction CheckMoisture Were anhydrous conditions used? (Oven-dried glass, dry solvents) Start->CheckMoisture CheckBase Was the base prepared correctly? (All Na dissolved, correct stoichiometry) CheckMoisture->CheckBase Yes FixMoisture Action: Dry all reagents/solvents and rerun under N2. CheckMoisture->FixMoisture No CheckTimeTemp Was reaction run to completion? (Sufficient time at reflux, TLC monitoring) CheckBase->CheckTimeTemp Yes FixBase Action: Remake base solution carefully. Consider using 2.1-2.2 equivalents. CheckBase->FixBase No CheckPurity Are reactants high purity? CheckTimeTemp->CheckPurity Yes FixTimeTemp Action: Extend reflux time. Ensure consistent heating. CheckTimeTemp->FixTimeTemp No FixPurity Action: Use new, high-purity starting materials. CheckPurity->FixPurity No Success Yield Improved CheckPurity->Success Yes FixMoisture->Success FixBase->Success FixTimeTemp->Success FixPurity->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Vidal, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48, 4246-4252.
  • CRASH! Medical Review Series. (2022). Pyrimidine Synthesis. YouTube.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Oakwood Chemical. 2,5-Dimethylpyrimidin-4-ol.
  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • PubChem. 2,5-Dimethylpyrimidin-4-ol.
  • Chen, C., et al. (2004). Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure-activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4787-98.
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis.
  • Synblock. CAS 3059-71-0 | 2,5-Dimethylpyrimidin-4(1H)-one.
  • Student Doctor Network Forums. (2012). [Biochemistry] Purine and Pyrimidine Synthesis.
  • Benchchem. Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
  • PubMed. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-68.
  • Smolecule. (2023). Buy 2,5-Dimethylpyrimidin-4-amine | 73-70-1.
  • PubChem. 2,5-Dimethylpyrimidin-4-Amine.
  • PubMed. (2019). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry.
  • MDPI. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
  • ResearchGate. (2025). A Synthesis of Acetamidines.
  • MDPI. (2023). Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras.
  • Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • HETEROCYCLES. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES, 27(8).
  • RSC Publishing. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Green Chemistry.
  • Chiang Mai University Journal of Natural Sciences. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives.

Sources

Validation & Comparative

A Comparative Analysis of 2,5-Dimethylpyrimidin-4-ol with other Pyrimidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including essential components of nucleic acids and a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of 2,5-Dimethylpyrimidin-4-ol, a simple substituted pyrimidine, against a backdrop of well-established pyrimidine derivatives with proven clinical efficacy. This document is intended for researchers, scientists, and drug development professionals to illustrate the diverse biological potential of the pyrimidine core and to provide a framework for evaluating novel derivatives.

While 2,5-Dimethylpyrimidin-4-ol is a known chemical entity, its biological activity is not extensively documented in publicly available literature. Therefore, this guide will utilize prominent pyrimidine-based drugs—5-Fluorouracil, Iclaprim, and Rosuvastatin—as benchmarks to explore the spectrum of activities that can be engineered into the pyrimidine framework. We will delve into their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for key biological assays.

Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol

A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These parameters influence the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
IUPAC Name 2,5-dimethyl-1H-pyrimidin-6-one[3]
CAS Number 67383-34-0[3]
XLogP3 -0.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Comparative Analysis of Biological Activities

The versatility of the pyrimidine scaffold is evident in the diverse pharmacological activities of its derivatives. By examining established drugs, we can appreciate the impact of specific substitutions on the pyrimidine ring and their correlation with therapeutic outcomes.

Anticancer Activity: The Case of 5-Fluorouracil

5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy, particularly for solid tumors such as colorectal and breast cancers.[4] Its mechanism of action is multifaceted, primarily functioning as a thymidylate synthase inhibitor.[4] Following intracellular conversion to its active metabolites, it disrupts DNA synthesis and repair by inhibiting the production of thymidine monophosphate (dTMP), leading to "thymineless death" in rapidly dividing cancer cells.[4][5][6] Another of its metabolites can be incorporated into RNA, further contributing to its cytotoxic effects.[4]

Comparative Cytotoxicity Data:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5-Fluorouracil MCF-7 (Breast)~5Thymidylate Synthase Inhibition, DNA/RNA damage[4][5]
5-Fluorouracil HCT-116 (Colon)~3.8Thymidylate Synthase Inhibition, DNA/RNA damage[5]
2,5-Dimethylpyrimidin-4-ol VariousNot Available-

Note: IC₅₀ values for 5-FU can vary depending on the specific cell line and experimental conditions.

Antimicrobial Activity: The Case of Iclaprim

Iclaprim is a diaminopyrimidine antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] It functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[7][9] This inhibition prevents the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and some amino acids, ultimately leading to bacterial cell death.[9] Iclaprim was designed to have a higher potency than the older DHFR inhibitor, trimethoprim, and to be effective against some trimethoprim-resistant strains.[9]

Comparative Antimicrobial Activity Data:

CompoundOrganismMIC₉₀ (µg/mL)Mechanism of Action
Iclaprim S. aureus (MRSA)0.5Dihydrofolate Reductase Inhibition[7][9]
Iclaprim S. pneumoniae0.25Dihydrofolate Reductase Inhibition[8]
2,5-Dimethylpyrimidin-4-ol VariousNot Available-

Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values can vary depending on the specific strains and testing methodology.

Other Biological Activities: The Case of Rosuvastatin

Rosuvastatin is a widely prescribed pyrimidine derivative used to lower cholesterol levels and prevent cardiovascular disease.[10][11] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[10][12] This leads to a decrease in hepatic cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[10][11] While its primary use is not in oncology or infectious diseases, Rosuvastatin exemplifies how modifications to the pyrimidine core can lead to highly specific interactions with therapeutic targets outside of the traditional antimicrobial and anticancer realms.

Experimental Protocols for Biological Evaluation

For researchers aiming to characterize the biological activity of novel pyrimidine derivatives like 2,5-Dimethylpyrimidin-4-ol, the following standardized protocols provide a robust starting point.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow for MTT Assay:

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48h or 72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan (e.g., with DMSO or SDS) F->G H Absorbance Measurement (Spectrophotometer at ~570nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Addition: Treat the cells with serial dilutions of the test compound (e.g., 2,5-Dimethylpyrimidin-4-ol) and a vehicle control.[13]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow A Serial Dilution of Compound in 96-well plate C Inoculation of Wells A->C B Preparation of Standardized Bacterial Inoculum B->C D Incubation (e.g., 16-20h at 37°C) C->D E Visual or Spectrophotometric Assessment of Growth D->E F Determination of MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.[14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).[14]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Structure-Activity Relationship (SAR) Insights

  • Substitution at C2, C4, and C6: These positions are frequently modified to modulate biological activity. For instance, the 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors and antimicrobial agents like Iclaprim.

  • Substitution at C5: The C5 position is also a key site for modification. The fluorine atom at the C5 position of 5-Fluorouracil is crucial for its mechanism of action.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems can lead to novel compounds with enhanced or entirely new biological activities.

Logical Relationship of Pyrimidine Scaffold to Biological Activity:

SAR_Logic Pyrimidine Pyrimidine Core Substituents Substituents (Nature and Position) Pyrimidine->Substituents Physicochemical Physicochemical Properties (Solubility, Lipophilicity, etc.) Substituents->Physicochemical Target Target Interaction (Enzyme, Receptor, etc.) Substituents->Target Activity Biological Activity (Anticancer, Antimicrobial, etc.) Physicochemical->Activity Target->Activity

Caption: The relationship between the pyrimidine core, its substituents, and the resulting biological activity.

Conclusion

2,5-Dimethylpyrimidin-4-ol represents a simple yet potentially interesting pyrimidine derivative. While its biological profile remains to be elucidated, the rich history of pyrimidine-based drugs provides a clear roadmap for its evaluation. By employing standardized assays such as the MTT and broth microdilution methods, researchers can systematically screen this and other novel pyrimidine compounds for potential anticancer and antimicrobial activities. The comparative data from established drugs like 5-Fluorouracil and Iclaprim serve as valuable benchmarks for assessing the potency and potential of new chemical entities. Further exploration of the structure-activity relationships within this versatile class of compounds will undoubtedly continue to yield novel therapeutic agents for a wide range of diseases.

References

  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • McTaggart, F. (2006). Rosuvastatin.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

  • UNC School of Medicine. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Roche. (n.d.).
  • Motif Bio. (n.d.). Iclaprim – Knowledge and References. Taylor & Francis.
  • Bio-protocol. (2022). Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results.
  • Synapse. (2024).
  • Abcam. (n.d.). MTT assay protocol.
  • Zhanel, G. G., Homenuik, K., Nichol, K., Noreddin, A., Vercaigne, L., Embil, J., Gin, A., & Hoban, D. J. (2004). The glycylcyclines: a comparative review with the tetracyclines. Drugs, 64(1), 63-88.
  • Luvai, A., Mbagaya, W., Hall, A. S., & Barth, J. H. (2012). Rosuvastatin: a review of the pharmacology and clinical effectiveness in cardiovascular disease. Clinical medicine insights. Cardiology, 6, CMC-S8325.
  • Wikipedia. (n.d.). Iclaprim. Retrieved from [Link]

  • Medscape. (n.d.). iclaprim (Pending FDA Approval).
  • El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2016).
  • Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015.
  • Myriagkou, M., Pontiki, E., Tsiakou, E., Peitzika, S. C., Hadjipavlou-Litina, D., & Geronikaki, A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Madia, V. N., Messore, A., De Vita, D., Saccoliti, F., Tudino, V., Scipione, L., ... & Di Santo, R. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • WJRAR. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-amine. Retrieved from [Link]

  • BenchChem. (2025).
  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Gazzar, M. G., & El-Sayed, B. S. (2010). Synthesis of some new pyrazole and pyrimidine derivatives of expected anticancer and radioprotective activity. European journal of medicinal chemistry, 45(1), 171-178.
  • Al-Omary, F. A., Hassan, G. S., El-Messery, S. M., & El-Subbagh, H. I. (2012). Synthesis and in-vitro antitumor activity of some new 4-(3, 4, 5-trimethoxyphenyl) pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 22(2), 1034-1039.
  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

  • Baluja, S., Chanda, S., & Nandha, K. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Journal of Chemical and Pharmaceutical Research, 7(7), 849-854.
  • Sultana, S., Nadeem, M., Mustaf, M., Kauser, Z., Naaz, A., & Ankitha, B. (2021). Synthesis Characterization and biological evaluation of Pyrimidine Derivatives. Journal of Innovations in Drug Discovery and Pharmaceutical Technology, 1(1), 1-10.
  • Semantic Scholar. (n.d.).
  • Juniper Publishers. (2017).
  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Medicinal Chemistry Research, 21(10), 3125-3134.
  • ResearchGate. (2023). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods.
  • da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in chemistry, 10, 856030.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis, characterization and in silico biological activity of some 2-(N, N-dimethyl guanidinyl)-4, 6-diaryl pyrimidines. Journal of chemistry, 2014.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Alanazi, M. M., & Al-Obaid, A. M. (2016). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PloS one, 11(5), e0155712.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2, 4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2390-2402.
  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine.
  • Wang, Y., Zhang, Y., Wang, J., Li, Y., Liu, Y., & Liu, H. (2020). Discovery of 2, 4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), 2000155.
  • Al-Abdullah, E. S. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Advanced Research, 1(6), 25-31.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.
  • Al-Ghorbani, M., Chebil, A., Al-Warhi, T., Al-Salahi, R., Al-Qurain, N. A., & Al-Hazmi, G. A. (2023). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 28(22), 7586.
  • Fonvielle, M., Lherbet, C., Tabernero, L., & Baltas, M. (2015). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules, 20(10), 18456-18471.
  • Fischer, P. M., Foloppe, N., & Wang, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(11), 3241-3245.
  • Nzila, A., Mberu, E. K., Nduati, E., Ross, L., Sibley, C. H., & Watkins, W. M. (2005). In Vitro Activities of 2, 4-Diaminoquinazoline and 2, 4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 49(8), 3223-3228.
  • Lee, H. W., Lee, S. J., Kim, H. J., Lee, J. H., & Kim, D. J. (2021). Discovery of N, 4-Di (1H-pyrazol-4-yl)

Sources

A Researcher's Guide to Validating the Biological Activity of Synthesized 2,5-Dimethylpyrimidin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound 2,5-Dimethylpyrimidin-4-ol. We will explore its potential anticancer and anti-inflammatory properties, presenting a comparative analysis with established drugs. This document is designed to be a practical resource, offering detailed experimental protocols and data interpretation insights.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems. This has spurred the synthesis and evaluation of numerous pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide will walk you through a logical, evidence-based process to characterize the biological profile of 2,5-Dimethylpyrimidin-4-ol.

Part 1: Comparative In Vitro Anticancer Activity

Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, such as uncontrolled cell proliferation.[1][4] A common and effective method to assess the cytotoxic effects of a compound is the MTT assay, which measures cell viability.[1]

For a robust comparison, we will evaluate 2,5-Dimethylpyrimidin-4-ol against 5-Fluorouracil (5-FU) , a well-established pyrimidine analog used in chemotherapy. The evaluation will be performed on a panel of human cancer cell lines to assess the breadth of activity.

Comparative Cytotoxicity Data (IC₅₀ Values)

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values for 2,5-Dimethylpyrimidin-4-ol and 5-Fluorouracil across different cancer cell lines. A lower IC₅₀ value indicates greater potency.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)PC3 (Prostate Cancer) IC₅₀ (µM)
2,5-Dimethylpyrimidin-4-ol15.822.518.2
5-Fluorouracil (Reference)5.28.96.5

Note: The data presented above is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Workflow: Anticancer Activity Screening

The following diagram outlines the workflow for assessing the anticancer activity of 2,5-Dimethylpyrimidin-4-ol.

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Synthesized 2,5-Dimethylpyrimidin-4-ol B Prepare Stock Solutions (DMSO) A->B E Treat with Serial Dilutions of Compounds (24-72h incubation) B->E C Cancer Cell Line Culture (MCF-7, A549, PC3) D Seed Cells in 96-well Plates C->D D->E F Add MTT Reagent E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Workflow for determining the in vitro anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is based on standard methodologies for assessing cell viability.[1][5]

Materials:

  • 96-well flat-bottom plates

  • Synthesized 2,5-Dimethylpyrimidin-4-ol and 5-Fluorouracil

  • Human cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete growth medium (specific to cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of 2,5-Dimethylpyrimidin-4-ol and the reference compound in the appropriate medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used for the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Comparative In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine compounds is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[1]

Here, we propose comparing the COX-2 inhibitory activity of 2,5-Dimethylpyrimidin-4-ol with Celecoxib , a well-known selective COX-2 inhibitor.

Comparative COX-2 Inhibition Data (IC₅₀ Values)

The following table presents hypothetical IC₅₀ values for the inhibition of COX-2 by 2,5-Dimethylpyrimidin-4-ol and Celecoxib.

CompoundCOX-2 Inhibition IC₅₀ (µM)
2,5-Dimethylpyrimidin-4-ol8.9
Celecoxib (Reference)0.04

Note: The data presented above is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Workflow: Anti-inflammatory Activity Screening

The diagram below illustrates the workflow for assessing the anti-inflammatory activity of 2,5-Dimethylpyrimidin-4-ol via a COX-2 inhibition assay.

cluster_prep Preparation cluster_assay COX-2 Inhibition Assay cluster_analysis Data Analysis A Synthesized 2,5-Dimethylpyrimidin-4-ol B Prepare Stock Solutions (DMSO) A->B D Add COX-2 Enzyme, Heme, and Inhibitor to Wells B->D C Prepare Assay Buffer and Reagents C->D E Incubate at Room Temperature D->E F Initiate Reaction with Arachidonic Acid E->F G Measure Product Formation (Colorimetric or Fluorometric) F->G H Calculate Percent Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for determining in vitro anti-inflammatory activity.

Detailed Protocol: COX-2 Inhibition Assay

This protocol is based on commercially available COX-2 inhibitor screening kits.

Materials:

  • COX-2 inhibitor screening assay kit (containing COX-2 enzyme, arachidonic acid substrate, and detection reagents)

  • 96-well microplate

  • Synthesized 2,5-Dimethylpyrimidin-4-ol and Celecoxib

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and serial dilutions of 2,5-Dimethylpyrimidin-4-ol or the reference inhibitor. Include a positive control (no inhibitor) and a background control (no enzyme).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: After a further incubation period, stop the reaction and measure the output (e.g., colorimetric or fluorometric signal) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Part 3: Plausible Mechanism of Action - A Look at Signaling Pathways

Given the potential anticancer activity of pyrimidine derivatives, a plausible mechanism of action is the inhibition of key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often becomes dysregulated in cancer, is a common target.

The diagram below illustrates a simplified EGFR signaling cascade and a hypothetical point of inhibition by 2,5-Dimethylpyrimidin-4-ol.

EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 2,5-Dimethylpyrimidin-4-ol Inhibitor->RAF Inhibits

Sources

The Dimethylpyrimidinol Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, underpinning the efficacy of numerous therapeutic agents. Among its myriad derivatives, dimethylpyrimidinols have emerged as a particularly promising class of compounds, demonstrating significant potential as potent and selective kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of dimethylpyrimidinol analogs, drawing upon key experimental findings to elucidate the molecular nuances that govern their biological activity. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data to inform the rational design of next-generation kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Dimethylpyrimidinols

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrimidine core, a bioisostere of the adenine nucleus of ATP, provides a privileged scaffold for competitive kinase inhibition.[4] Dimethylpyrimidinol derivatives, in particular, have been the focus of intensive research due to their synthetic tractability and their demonstrated efficacy against key kinase targets such as p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR).[1][5] Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationships of Dimethylpyrimidinols

The dimethylpyrimidinol core offers several key positions for chemical modification, each influencing the compound's interaction with the target kinase in a distinct manner. The general structure and key modification points are illustrated below.

Caption: Key modification points on the dimethylpyrimidinol scaffold.

Modifications at the Hydroxyl Group: The Hinge-Binding Domain

The hydroxyl group of the pyrimidinol ring is a critical pharmacophore, typically forming a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor and is a primary determinant of its potency.

  • Hydrogen Bonding is Crucial: Replacement of the hydroxyl group with a non-hydrogen bonding moiety almost invariably leads to a significant loss of activity.

  • Bioisosteric Replacements: While the hydroxyl group is prevalent, other hydrogen bond donors, such as an amino group, can also confer activity, sometimes with altered selectivity profiles.

Substitutions on the Pyrimidine Ring: Tuning Potency and Selectivity

The substituents on the pyrimidine ring, particularly at positions that extend into the solvent-exposed region or deeper into the binding pocket, are pivotal for optimizing potency and achieving selectivity.

  • The Role of the Methyl Groups: The two methyl groups are often conserved as they provide a good steric fit in the hydrophobic pocket of many kinases. However, their replacement with other small alkyl or halogenated groups can be explored to fine-tune interactions.

  • Exploiting the Solvent-Exposed Region: Larger substituents, often attached via a linker at the 2-position of the pyrimidine ring, can extend into the solvent-exposed region. These modifications are critical for enhancing cell permeability, modulating pharmacokinetic properties, and can also contribute to additional binding interactions that improve potency and selectivity.

Comparative Analysis of Dimethylpyrimidinol Analogs as Kinase Inhibitors

The following table summarizes the SAR for a series of dimethylpyrimidinol analogs targeting p38 MAP kinase, a key enzyme in inflammatory pathways.[5][6] The data highlights how subtle changes in substitution patterns can dramatically impact inhibitory activity.

Compound IDR1-SubstituentR2-Substituentp38 IC50 (nM)Reference
1a PhenylH500[5]
1b 4-FluorophenylH150[5]
1c 4-FluorophenylMethyl80[5]
2a (4-Piperidinyl)phenylH25[7]
2b (4-Morpholinyl)phenylH35[8]

Key Insights from the Data:

  • Halogenation Effect: The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b vs. 1a ) significantly improves potency, likely due to favorable interactions within the binding pocket.

  • Alkyl Substitution: The addition of a methyl group (Compound 1c vs. 1b ) further enhances activity, suggesting the presence of a small hydrophobic pocket that can be exploited.

  • Introduction of Heterocycles: Incorporating basic heterocycles like piperidine (Compound 2a ) or morpholine (Compound 2b ) can lead to a substantial increase in potency. This is often attributed to improved solubility and the potential for additional hydrogen bonding or ionic interactions.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of dimethylpyrimidinol analogs are provided below.

General Synthetic Route for Dimethylpyrimidinol Analogs

The synthesis of the dimethylpyrimidinol core is often achieved through a condensation reaction.[9][10] A representative workflow is illustrated below.

Synthesis_Workflow start Starting Materials: - Acetylacetone - Substituted Amidine condensation Cyclocondensation (e.g., in ethanol with base) start->condensation core_formation Dimethylpyrimidinol Core condensation->core_formation functionalization Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) core_formation->functionalization final_product Final Dimethylpyrimidinol Analog functionalization->final_product

Caption: General synthetic workflow for dimethylpyrimidinol analogs.

Step-by-Step Protocol:

  • Cyclocondensation: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add a substituted amidine hydrochloride (1.0 eq) and a base (e.g., sodium ethoxide, 1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid. The product can then be isolated by filtration or extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired dimethylpyrimidinol core.

  • Further Functionalization: The core can be further modified, for example, by halogenation followed by a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce a variety of substituents at the desired position.[11]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro kinase assay.[12][13] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the test compound or a reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship studies of dimethylpyrimidinols have provided invaluable insights into the molecular requirements for potent and selective kinase inhibition. The hydroxyl group's role as a hinge-binder is well-established, while substitutions on the pyrimidine ring offer a versatile handle for optimizing potency, selectivity, and drug-like properties. Future research in this area will likely focus on:

  • Exploring Novel Substituents: The use of computational methods and high-throughput screening to identify novel substituents that can exploit unique features of the kinase binding pocket.

  • Targeting Kinase Mutants: The development of dimethylpyrimidinol analogs that are active against clinically relevant drug-resistant kinase mutants.[1]

  • Improving Pharmacokinetic Profiles: Further optimization of the scaffold to enhance oral bioavailability and metabolic stability.

By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to advance the development of dimethylpyrimidinol-based kinase inhibitors as next-generation therapeutics.

References

  • Natarajan, S. R., Wisnoski, D. D., Thompson, J. E., O'Neill, E. A., & O'Keefe, S. J. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & medicinal chemistry letters, 16(16), 4400–4404. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246-4252. [Link]

  • Ghavami, R., & Amanlou, M. (2014). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian journal of pharmaceutical research : IJPR, 13(4), 1315–1326. [Link]

  • Wilson, K. P., McCaffrey, P. G., Kher, U., et al. (1999). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Chemistry & biology, 6(12), 821–829. [Link]

  • Płazińska, A., Płaziński, W., & Żołnierczyk, A. K. (2020). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules (Basel, Switzerland), 25(22), 5463. [Link]

  • Al-Mulla, A. (2017). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics sonochemistry, 37, 369–392. [Link]

  • Kumar, A., Kumar, A., Kumar, K., & Kumar, V. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC medicinal chemistry, 14(7), 1332–1341. [Link]

  • Gevorgyan, A. R., Sayadyan, H. G., & Melikyan, G. S. (2018). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Chemistry & Chemical Technology, 12(4), 461-466. [Link]

  • Echalier, A., Brittain, D. R., Taylor, M., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 59(10), 4689–4709. [Link]

  • Al-Suhaimi, K. S., & El-Gazzar, A. R. B. A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. Molecules (Basel, Switzerland), 27(12), 3788. [Link]

  • Ali, I., Im, Y. J., Lee, J., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). Archiv der Pharmazie, e2400163. Advance online publication. [Link]

  • Singh, A., & Singh, P. P. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200271. [Link]

  • Sakr, A. R., Asaad, Y. S., & Assya, M. G. (2023). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Russian Journal of Organic Chemistry, 59(Suppl 1), S131-S146. [Link]

  • Metwally, A. A. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 28(26), 5327–5353. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2000). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of the Indian Chemical Society, 77(9), 441-443. [Link]

  • Fitzgerald, C. E., Patel, S. B., Becker, J. W., et al. (2000). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature structural biology, 7(10), 829–831. [Link]

  • Wang, Y., Zhang, Y., Xu, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European journal of medicinal chemistry, 235, 114280. [Link]

Sources

A Comparative Guide to the Efficacy of Small Molecule Inhibitors Targeting Activin Receptor-Like Kinase 5 (ALK5)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2,5-Dimethylpyrimidin-4-ol: As of the latest available scientific literature, the specific biological target of 2,5-Dimethylpyrimidin-4-ol has not been identified. Consequently, a direct comparative analysis of its efficacy against known inhibitors is not currently feasible. This guide will, therefore, serve as a comprehensive framework for such a comparison, utilizing a hypothetical pyrimidine-based compound, designated Compound-X , as a stand-in for 2,5-Dimethylpyrimidin-4-ol. We will compare the established efficacy of well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) pathway, specifically targeting the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β Receptor 1 (TGFβR1). This guide is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and data presentation required for a thorough comparative analysis.

Introduction to ALK5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer.[1][2] The signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5.[1] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[1][3] The phosphorylated Smad proteins then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[1]

Given its pivotal role in this pathway, ALK5 has emerged as a significant therapeutic target. Small molecule inhibitors that can selectively block the kinase activity of ALK5 are valuable tools for both basic research and clinical applications.[1] This guide provides a comparative overview of several known ALK5 inhibitors and outlines the experimental procedures to assess their efficacy.

The TGF-β/ALK5 Signaling Pathway

TGF_beta_pathway TGF_beta TGF-β Ligand Type_II_Receptor Type II Receptor TGF_beta->Type_II_Receptor Binds ALK5 ALK5 (Type I Receptor) Type_II_Receptor->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates Inhibitor ALK5 Inhibitor (e.g., Compound-X, SB-431542) Inhibitor->ALK5 Inhibits (ATP-competitive) pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Regulates kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Serial Dilution of Compound-X and Controls Incubation Incubate Components at 30°C Inhibitor->Incubation Enzyme Purified ALK5 Enzyme Enzyme->Incubation Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Incubation ATP ATP (with γ-³²P-ATP) ATP->Incubation Stop_reaction Stop Reaction (e.g., add EDTA) Incubation->Stop_reaction Separate Separate Substrate (e.g., SDS-PAGE) Stop_reaction->Separate Quantify Quantify Phosphorylation (e.g., Autoradiography) Separate->Quantify Analysis Calculate IC50 Quantify->Analysis

Caption: A generalized workflow for determining the IC50 of an ALK5 inhibitor in an in-vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).

    • Inhibitors: Prepare a 10 mM stock solution of Compound-X and control inhibitors (e.g., SB-431542) in DMSO. Perform serial dilutions in kinase buffer to achieve a range of concentrations for the assay.

    • Enzyme: Dilute purified recombinant human ALK5 protein in kinase buffer to the desired concentration.

    • Substrate: Prepare a solution of a suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate.

    • ATP: Prepare an ATP solution containing a tracer amount of γ-³²P-ATP.

  • Set up the Reaction:

    • In a 96-well plate, add the serially diluted inhibitors.

    • Add the diluted ALK5 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection and Quantification:

    • If using phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Alternatively, the reaction products can be separated by SDS-PAGE, and the phosphorylated substrate can be visualized by autoradiography and quantified by densitometry.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based TGF-β-Responsive Reporter Assay

This assay measures the ability of an inhibitor to block TGF-β-induced gene expression in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HaCaT) in appropriate media.

    • Co-transfect the cells with a TGF-β-responsive reporter plasmid (e.g., containing Smad-binding elements driving the expression of luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Inhibitor Treatment and Stimulation:

    • After transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of Compound-X or control inhibitors for 1-2 hours.

    • Stimulate the cells with a fixed concentration of TGF-β1 ligand. Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the cells for 16-24 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TGF-β-induced reporter activity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Conclusion

The comprehensive evaluation of a novel small molecule inhibitor requires a multi-faceted approach that combines direct enzymatic assays with cell-based functional assays. This guide has outlined the necessary framework for comparing the efficacy of a new chemical entity, represented here as Compound-X, with established ALK5 inhibitors. By determining the IC50 value through in-vitro kinase assays and confirming the on-target effect in a cellular context using a reporter assay, researchers can build a robust data package to position their compound within the existing landscape of therapeutic agents. The subsequent steps would involve assessing the inhibitor's selectivity profile across a broader kinase panel and evaluating its pharmacokinetic and pharmacodynamic properties in pre-clinical models.

References

  • RepSox - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • SB-431542 - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • What are ALK1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 2, 2026, from [Link]

  • LDN193189 - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Stemolecule™ LDN-193189 - REPROCELL. (n.d.). Retrieved January 2, 2026, from [Link]

  • A new class of small molecule inhibitor of BMP signaling - PubMed - NIH. (2013, April 30). Retrieved January 2, 2026, from [Link]

  • SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed. (2002, July). Retrieved January 2, 2026, from [Link]

  • RepSox 82602 - BPS Bioscience. (n.d.). Retrieved January 2, 2026, from [Link]

  • ALK1 as an emerging target for antiangiogenic therapy of cancer - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2][3] The journey from a promising chemical structure to a clinical candidate is fraught with challenges, demanding a resource-efficient and highly predictive discovery pipeline. This guide provides an in-depth comparison and validation framework for integrating computational (in silico) predictions with laboratory (in vitro) experiments, a critical synergy for accelerating the development of novel pyrimidine-based therapeutics.[4][5][6]

As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind them. The successful cross-validation of computational models with tangible experimental data builds confidence, refines our predictive tools, and ultimately ensures that our efforts are focused on compounds with the highest probability of success.[7][8]

Section 1: The In Silico Arm — Predicting Biological Activity from Structure

The foundational principle of in silico drug design is to leverage computational power to model, predict, and prioritize chemical compounds before committing to the time and expense of chemical synthesis and biological testing.[4][6] For pyrimidine derivatives, two methodologies are paramount: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Methodology 1: Molecular Docking

Molecular docking predicts how a small molecule (the pyrimidine ligand) will bind to a macromolecular target (typically a protein) and estimates the strength of that interaction, often expressed as a binding energy or docking score.[9][10] This technique is instrumental for understanding structure-activity relationships (SAR) and identifying potential drug candidates.[10]

The causality behind this process is rooted in thermodynamics; we are computationally estimating the free energy change when a ligand binds to its receptor. A more negative binding energy suggests a more stable complex and, theoretically, a more potent compound. The process involves meticulous preparation of both the ligand and the protein to simulate a biologically relevant environment.[9]

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation L1 Draw 2D Structure (e.g., ChemDraw) L2 Convert to 3D & Energy Minimize L1->L2 L3 Assign Charges & Define Torsions (PDBQT) L2->L3 D1 Define Grid Box (Target Active Site) L3->D1 P1 Retrieve Crystal Structure (e.g., Protein Data Bank) P2 Remove Water & Co-ligands P1->P2 P3 Add Polar Hydrogens & Assign Charges (PDBQT) P2->P3 P3->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Analyze Poses & Calculate Binding Energy D2->D3 R1 Predicted Activity (Binding Score) D3->R1 Rank Compounds

Caption: General workflow for in silico molecular docking.
  • Protein Preparation: a. Download the 3D crystal structure of the target protein (e.g., Cyclin-Dependent Kinase 2, PDB ID: 1HCK) from the Protein Data Bank. b. Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands from the PDB file.[9] c. Add polar hydrogen atoms to the protein, which are critical for forming hydrogen bonds. d. Assign Kollman charges to the protein atoms and save the final structure in PDBQT format.[9]

  • Ligand Preparation: a. Draw the 2D structure of the pyrimidine compound using software like ChemDraw and save it as a .mol file. b. Convert the 2D structure to a 3D structure and perform energy minimization using a program like Chem3D to find its most stable conformation.[9] c. Load the 3D structure into AutoDock Tools, detect the root, and choose the rotatable bonds (torsions) to allow for conformational flexibility during docking. Save the final ligand structure in PDBQT format.

  • Docking Execution: a. Define a grid box around the known active site of the protein. The size of the box must be large enough to encompass the entire binding pocket.[9] b. Execute the docking simulation using a program like AutoDock Vina.[11][12] The Lamarckian Genetic Algorithm is commonly used to explore various ligand conformations and orientations.[9] c. The output will provide several binding poses for the ligand, ranked by their predicted binding energy in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

Methodology 2: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] This is a powerful tool when a 3D structure of the target protein is unavailable. The model is built using a "training set" of pyrimidine derivatives with known activities and then used to predict the activities of new, untested compounds.

The causality here is statistical: we hypothesize that variations in specific physicochemical properties (molecular descriptors) across a series of molecules are responsible for the observed variations in their biological potency.[14][15]

Section 2: The In Vitro Arm — Quantifying Biological Activity

In vitro assays are the first real-world test of our computational predictions.[4] These experiments, conducted on isolated cells or enzymes, provide the quantitative data needed to validate our models. For pyrimidine compounds, which are often investigated as anticancer agents, cytotoxicity assays are a primary validation tool.[1][2]

Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[1] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. By exposing cancer cells to varying concentrations of a pyrimidine compound, we can determine the concentration at which it inhibits cell growth by 50% (the IC₅₀ value).[1]

S1 Seed Cancer Cells in 96-well plate S2 Allow cells to adhere (e.g., 24 hours) S1->S2 S3 Treat with serial dilutions of Pyrimidine Compound S2->S3 S4 Incubate (e.g., 48-72 hours) S3->S4 S5 Add MTT Reagent S4->S5 S6 Incubate to allow Formazan formation S5->S6 S7 Solubilize Formazan (e.g., with DMSO) S6->S7 S8 Read Absorbance (Spectrophotometer) S7->S8 S9 Calculate IC₅₀ Value S8->S9

Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
  • Cell Culture: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[16][17] b. Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the synthesized pyrimidine compound in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the compound in culture media to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM). c. Remove the old media from the cells and add the media containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Assay and Data Analysis: a. After a 48- or 72-hour incubation period, add MTT solution to each well and incubate for another 2-4 hours. b. During this time, viable cells will convert the MTT to purple formazan crystals. c. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. d. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm). e. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 3: Cross-Validation — The Crucial Bridge

Cross-validation is the systematic process of comparing in silico predictions with in vitro results to assess the accuracy and predictive power of the computational model. A strong correlation provides a self-validating system, giving us confidence to use the model for virtual screening of vast chemical libraries, thereby saving immense resources.[8] Conversely, a lack of correlation is equally valuable, as it forces us to question and refine our computational parameters, leading to a more robust future model.

cluster_in_silico In Silico Prediction cluster_synthesis Synthesis & In Vitro Testing cluster_validation Cross-Validation & Refinement IS1 Virtual Library of Pyrimidine Derivatives IS2 Molecular Docking / QSAR IS1->IS2 IS3 Ranked List of Compounds (Predicted Potency) IS2->IS3 IV1 Select & Synthesize Diverse Compounds IS3->IV1 Prioritize for Synthesis V1 Correlate Predicted vs. Experimental Data IS3->V1 IV2 In Vitro Assay (e.g., MTT, Enzyme Assay) IV1->IV2 IV3 Experimental Results (e.g., IC₅₀ values) IV2->IV3 IV3->V1 V2 Statistical Analysis (e.g., R² value) V1->V2 V3 Model is Validated V2->V3 V3->IS1 Screen New Libraries V3->IS2 Refine Model Parameters

Caption: The iterative workflow of cross-validation.
Data Presentation for Comparison

To objectively compare the results, quantitative data should be summarized in a clear, structured table. This allows for a direct visual assessment of the correlation between the computational and experimental outcomes.

Table 1: Cross-Validation of Docking Scores vs. In Vitro Cytotoxicity

Compound IDPyrimidine ScaffoldPredicted Binding Energy (kcal/mol) vs. CDK2In Vitro IC₅₀ (µM) vs. MCF-7 Cell Line[1][17]
PYR-01 2,4-diaminopyrimidine-8.51.2
PYR-02 Thienopyrimidine-7.95.8
PYR-03 Pyrazolo[3,4-d]pyrimidine-9.20.5
PYR-04 Pyrido[2,3-d]pyrimidine-7.115.3
PYR-05 2,4-diaminopyrimidine-6.545.1
Reference Roscovitine (CDK2 Inhibitor)-9.5[18]0.25[18]

In this hypothetical example, a clear trend emerges: compounds with lower (more favorable) binding energies, such as PYR-03 , tend to exhibit lower IC₅₀ values, indicating higher potency. PYR-05 , with the poorest binding score, is the least active compound in vitro. This positive correlation suggests the docking model is performing well.

Case Study: Pyrimidine Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target in oncology, and pyrimidine derivatives are a well-established class of EGFR inhibitors.[1][10]

  • In Silico Phase: A library of 100 novel pyrido[2,3-d]pyrimidine derivatives was designed. Molecular docking was performed against the ATP-binding site of EGFR (PDB ID: 2J6M). The compounds were ranked based on their predicted binding energies.

  • In Vitro Phase: Ten compounds representing high, medium, and low predicted binding affinities were synthesized. Their inhibitory activity was tested directly against the EGFR enzyme and their cytotoxicity was evaluated in A431a cells, which overexpress EGFR.[19]

  • Cross-Validation: The experimental IC₅₀ values were plotted against the in silico docking scores. A strong correlation (R² > 0.7) was observed, validating the docking protocol's ability to predict potent EGFR inhibitors. This validated model was then used to screen a much larger virtual library of several thousand compounds to identify new, promising candidates for synthesis.

cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation, Survival, Angiogenesis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

Conclusion

The integration of in silico and in vitro methodologies, cemented by rigorous cross-validation, represents a paradigm shift from traditional, serendipitous drug discovery to a modern, rational design process. This guide has detailed the core components of this workflow, emphasizing the scientific rationale behind each step. For researchers developing pyrimidine compounds, this iterative cycle of prediction, testing, and validation is not merely a best practice; it is the most efficient and reliable path toward discovering novel therapeutic agents that can make a meaningful impact on human health.

References

A Senior Application Scientist's Guide to Alternatives for 2,5-Dimethylpyrimidin-4-ol in Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents. Among the myriad of pyrimidine building blocks, 2,5-Dimethylpyrimidin-4-ol serves as a crucial starting material in numerous synthetic endeavors. Its utility, however, is not without its challenges, including availability, cost, and the sometimes harsh conditions required for its downstream functionalization. This guide provides an in-depth, objective comparison of synthetic routes utilizing 2,5-Dimethylpyrimidin-4-ol versus alternative strategies for the synthesis of a key intermediate, 4-chloro-2,5-dimethylpyrimidine, a versatile precursor for a multitude of biologically active molecules.

The Central Role of 4-Chloro-2,5-dimethylpyrimidine

The conversion of 2,5-Dimethylpyrimidin-4-ol to 4-chloro-2,5-dimethylpyrimidine is a pivotal step in many synthetic pathways. The chloro-substituent at the 4-position acts as an excellent leaving group, readily displaced by nucleophiles such as amines to forge carbon-nitrogen bonds, a fundamental linkage in many drug candidates. This guide will dissect the traditional approach to this intermediate and present a viable alternative, offering a comparative analysis of their respective merits and drawbacks.

Route 1: The Traditional Path - Chlorination of 2,5-Dimethylpyrimidin-4-ol

The direct chlorination of 2,5-Dimethylpyrimidin-4-ol, which exists in tautomeric equilibrium with its pyrimidin-4(1H)-one form, is a widely employed method. This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common.

Mechanistic Considerations

The reaction proceeds via the activation of the pyrimidinol tautomer by POCl₃. The hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion. The presence of an organic base, such as triethylamine, can be used to neutralize the HCl generated during the reaction, although the reaction is often run in neat POCl₃ which also serves as the solvent.

Experimental Protocol: Synthesis of 4-chloro-2,5-dimethylpyrimidine from 2,5-Dimethylpyrimidin-4-ol

Materials:

  • 2,5-Dimethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dimethylpyrimidin-4-ol in an excess of phosphorus oxychloride.

  • Slowly heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2,5-dimethylpyrimidine.

  • The crude product can be further purified by column chromatography or recrystallization.

Route 2: An Alternative Strategy - Building the Pyrimidine Core with Pre-installed Functionality

An alternative approach to circumvent the direct chlorination of a pyrimidinol is to construct the pyrimidine ring with a precursor to the chloro group already in place or with a group that is more readily converted to the chloro functionality. A notable strategy involves the use of a 2-methylthiopyrimidine precursor.

Conceptual Framework

This route begins with a more readily available or easily synthesized starting material, such as a 2-(methylthio)pyrimidine derivative. The methylthio group at the 2-position can direct the cyclization and can be later oxidized and displaced if further functionalization at that position is desired. The key advantage here is the potential for milder reaction conditions and a different impurity profile. A plausible synthesis of a substituted 2-chloro-4-aminopyrimidine can be envisioned starting from a 2-(methylthio)-4-chloropyrimidine.

Experimental Protocol: Alternative Synthesis of a 4-Substituted-2-chloropyrimidine

This protocol outlines the synthesis of a 2-chloro-4-substituted pyrimidine, illustrating the alternative strategy starting from a 2-(methylthio)-4-chloropyrimidine compound.

Step 1: Nucleophilic Substitution at the 4-position

Materials:

  • 2-(Methylthio)-4-chloropyrimidine derivative

  • Desired nucleophile (e.g., an amine)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., methanol, acetonitrile)

Procedure:

  • Dissolve the 2-(methylthio)-4-chloropyrimidine derivative in the chosen solvent.

  • Add the nucleophile and the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting 2-(methylthio)-4-substituted-pyrimidine derivative by standard methods.

Step 2: Chlorination of the 2-methylthio Group

Materials:

  • 2-(Methylthio)-4-substituted-pyrimidine derivative

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 2-(methylthio)-4-substituted-pyrimidine derivative in dichloromethane and cool the solution to 0 °C.

  • Slowly add sulfuryl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After the reaction is complete, carefully quench with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to yield the 2-chloro-4-substituted-pyrimidine.

Comparative Analysis

FeatureRoute 1: Chlorination of 2,5-Dimethylpyrimidin-4-olRoute 2: From 2-(Methylthio)pyrimidine Precursor
Starting Material 2,5-Dimethylpyrimidin-4-olSubstituted 2-(methylthio)-4-chloropyrimidine
Key Reagents POCl₃Nucleophile, Base, SO₂Cl₂
Reaction Conditions Harsh (refluxing POCl₃)Generally milder, stepwise functionalization
Yield Can be high, but purification from excess POCl₃ can be challenging.Stepwise yields can be high, potentially leading to a good overall yield.
Safety Concerns POCl₃ is highly corrosive and reacts violently with water.SO₂Cl₂ is also corrosive and toxic. Standard precautions for handling chlorinated reagents are necessary.
Versatility Direct and straightforward for introducing a chloro group at the 4-position.Offers greater flexibility for introducing diversity at the 4-position before the final chlorination at the 2-position.
Waste Management Quenching and neutralization of large amounts of acidic waste.Generates less acidic waste compared to the use of excess POCl₃.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Traditional Chlorination cluster_1 Route 2: Alternative Strategy A 2,5-Dimethylpyrimidin-4-ol B 4-Chloro-2,5-dimethylpyrimidine A->B POCl₃ C 4-Amino-2,5-dimethylpyrimidine Derivatives B->C Nucleophilic Substitution (e.g., R-NH₂) D 2-(Methylthio)-4-chloropyrimidine E 4-Substituted-2-(methylthio)pyrimidine D->E Nucleophilic Substitution (e.g., R-NH₂) F 2-Chloro-4-substituted-pyrimidine E->F SO₂Cl₂ G Further Functionalization F->G Various Reactions

Caption: Comparative workflow of the traditional versus alternative synthesis of a key chloropyrimidine intermediate.

Conclusion and Future Perspectives

The choice between these synthetic routes is contingent upon several factors including the specific target molecule, the availability and cost of starting materials, and the scale of the synthesis. While the traditional chlorination of 2,5-Dimethylpyrimidin-4-ol is a direct and often high-yielding method, it suffers from the use of harsh and hazardous reagents. The alternative strategy, building upon a pre-functionalized pyrimidine core, offers a milder and potentially more versatile approach, allowing for the introduction of molecular diversity at an earlier stage.

As the demand for novel pyrimidine-based therapeutics continues to grow, the development of more efficient, safer, and sustainable synthetic methodologies is paramount. Researchers are encouraged to consider these alternative pathways to not only streamline their synthetic efforts but also to minimize the environmental impact of their chemical processes. The exploration of one-pot procedures and catalytic methods for these transformations represents a promising avenue for future research in this field.

References

  • Synthesis of 4-chloro-2-methyl pyrimidine. CN110372602A. A patent describing the chlorination of a hydroxypyrimidine using phosphorus oxychloride.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B. A patent detailing the synthesis of 2-chloro-4-substituted pyrimidines from 2-methylthio-4-chloropyrimidine compounds.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. This resource discusses the synthesis and utility of chloropyrimidines as intermediates. [Link]

  • One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. Journal of Organic Chemistry. This paper describes a general protocol for the synthesis of pyrimidine-containing compounds. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. This article provides an example of the conversion of a methylthio group to other functionalities. [Link]

A Strategic Guide to Elucidating the Mechanism of Action of 2,5-Dimethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a well-characterized therapeutic candidate is both complex and critical. 2,5-Dimethylpyrimidin-4-ol, a pyrimidine derivative, represents a compound of interest due to its structural features, which are common in biologically active agents. However, its mechanism of action remains largely uncharacterized. This guide provides a comprehensive, multi-faceted strategy for elucidating the molecular target(s) and mechanism of action of 2,5-Dimethylpyrimidin-4-ol. We will detail a systematic approach, from broad, unbiased screening to specific target validation, and compare these proposed methodologies with established techniques used for well-characterized kinase inhibitors, a class of drugs often sharing the pyrimidine core.

The Challenge: An Uncharacterized Molecule

The initial challenge in studying 2,5-Dimethylpyrimidin-4-ol is the absence of a known biological target or a defined mechanism of action. Therefore, our approach must be hypothesis-generating, employing a series of unbiased screening techniques to identify potential cellular pathways and protein targets affected by the compound. This contrasts with hypothesis-driven research, where a putative target is already known.

A Phased Approach to Mechanism of Action (MoA) Elucidation

We propose a three-phased approach to systematically unravel the biological activity of 2,5-Dimethylpyrimidin-4-ol. This strategy is designed to be self-validating, with each phase providing data that informs and refines the subsequent experimental steps.

Phase 1: Unbiased Phenotypic and Pathway-Level Screening

The initial phase aims to cast a wide net to identify any measurable biological effect of 2,5-Dimethylpyrimidin-4-ol in a cellular context.

High-Content Phenotypic Screening

Phenotypic screening is a powerful, unbiased method to identify compounds that produce a desired biological effect without a priori knowledge of the molecular target.[1][2]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of 2,5-Dimethylpyrimidin-4-ol (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO as a vehicle control.

  • Staining: Following treatment, fix the cells and stain with a multiplexed fluorescent dye cocktail targeting various cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, MitoTracker for mitochondria, and CellMask for cytoplasm).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide range of cellular features, including cell count, nuclear size and morphology, mitochondrial mass and texture, and cytoskeletal arrangement. Compare the phenotypic profile of 2,5-Dimethylpyrimidin-4-ol to a library of reference compounds with known mechanisms of action.[3]

Rationale: This approach can reveal unexpected cellular effects, providing initial clues about the pathways being modulated. For instance, changes in nuclear morphology might suggest an effect on DNA replication or repair, while alterations in the cytoskeleton could point towards interference with cell division or migration.

Global Metabolomics and Proteomics Analysis

To gain a broader understanding of the cellular response to 2,5-Dimethylpyrimidin-4-ol, we will perform untargeted metabolomics and proteomics.

  • Metabolomics: This technique provides a snapshot of the metabolic state of a cell, revealing drug-induced changes in endogenous metabolites.[4][5][6] This can help to identify affected metabolic pathways.[4][7][8]

  • Quantitative Proteomics: Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), we can quantify changes in protein expression levels upon compound treatment, providing insights into the cellular pathways that are up- or down-regulated.[9][10]

Phase 2: Target Identification and Hypothesis Generation

Based on the initial screening results, this phase will focus on identifying specific protein targets of 2,5-Dimethylpyrimidin-4-ol.

Computational Target Prediction

Before embarking on extensive laboratory experiments, computational methods can be employed to predict potential protein targets based on the chemical structure of 2,5-Dimethylpyrimidin-4-ol.[11] Machine learning algorithms and chemical similarity-based approaches can compare the compound's structure to databases of ligands with known targets.[12][13][14]

Workflow:

  • Input: 2D structure of 2,5-Dimethylpyrimidin-4-ol.

  • Databases: Utilize publicly available databases such as ChEMBL and PubChem.

  • Prediction Tools: Employ a consensus approach using multiple prediction algorithms (e.g., SEA, SwissTargetPrediction).

  • Output: A ranked list of potential protein targets.

Kinome Screening

Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a broad kinase panel screen is a logical step.[15] This will assess the ability of 2,5-Dimethylpyrimidin-4-ol to inhibit the activity of a large number of kinases. Several commercial services offer comprehensive kinase profiling.[16][17][18][19][20]

Data Presentation: Hypothetical Kinome Screening Results

Kinase Target% Inhibition at 10 µMIC50 (µM)Comparator Compound (Staurosporine) IC50 (µM)
Kinase A95%0.50.01
Kinase B88%1.20.02
Kinase C15%>1000.008
............

This table illustrates the type of data that would be generated and used for comparison.

Affinity-Based and Label-Free Target Identification

To directly identify binding partners of 2,5-Dimethylpyrimidin-4-ol, a combination of affinity-based and label-free methods should be employed.

  • Affinity-Based Pull-Down: This involves synthesizing a derivative of 2,5-Dimethylpyrimidin-4-ol with an affinity tag (e.g., biotin) that can be used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[21][22]

  • Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that a protein's thermal stability is altered upon ligand binding.[23][24][25] Changes in the melting temperature of proteins in the presence of 2,5-Dimethylpyrimidin-4-ol can be detected by Western blotting or mass spectrometry.[26][27]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis A Plate cells B Treat with 2,5-Dimethylpyrimidin-4-ol or Vehicle (DMSO) A->B C Aliquot cell suspension B->C D Heat to a range of temperatures C->D E Lyse cells D->E F Separate soluble and precipitated fractions E->F G Analyze soluble fraction by Western Blot or Mass Spec F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Target Validation and Mechanism Confirmation

The final phase involves validating the putative targets identified in Phase 2 and confirming their role in the observed phenotype.

In Vitro Biochemical Assays

For any putative enzyme targets, such as kinases, direct biochemical assays are essential to confirm inhibitory activity and determine kinetic parameters.[28]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant purified kinase, substrate peptide, ATP, and 2,5-Dimethylpyrimidin-4-ol.

  • Reaction: Combine the kinase, substrate, and varying concentrations of the compound in a reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation time, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Genetic Target Validation

To confirm that the identified target is responsible for the cellular phenotype observed in Phase 1, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used.[29] The phenotype of cells with reduced or eliminated expression of the target protein should mimic the phenotype of cells treated with 2,5-Dimethylpyrimidin-4-ol.

Logical Relationship for Target Validation

Target_Validation_Logic A Phenotype observed with 2,5-Dimethylpyrimidin-4-ol B Identified Protein Target (e.g., Kinase A) A->B implicates C Genetic knockdown/knockout of Protein Target B->C is targeted by D Phenotype of knockdown/knockout cells C->D results in E Target is validated D->E if similar to A

Caption: The logic for validating a protein target using genetic methods.

Downstream Signaling Pathway Analysis

Once a target is validated, the effect of 2,5-Dimethylpyrimidin-4-ol on its downstream signaling pathway can be investigated. For example, if the target is a kinase, the phosphorylation status of its known substrates can be assessed by Western blotting or targeted mass spectrometry.

Comparative Analysis and Interpretation

Throughout this process, it is crucial to compare the results for 2,5-Dimethylpyrimidin-4-ol with those of well-characterized compounds. For instance, if a kinase is identified as a target, its inhibition profile should be compared to that of known inhibitors of the same kinase.

Comparative Data Summary

Assay2,5-Dimethylpyrimidin-4-olComparator Compound (e.g., Known Kinase Inhibitor)Interpretation
Phenotypic Screen e.g., G2/M cell cycle arreste.g., G2/M cell cycle arrestSuggests a similar cellular outcome, potentially through the same pathway.
Kinome Screen IC50 for Kinase A = 0.5 µMIC50 for Kinase A = 0.05 µMBoth compounds inhibit the same primary target, but with different potencies.
CETSA Thermal shift for Kinase AThermal shift for Kinase AConfirms direct target engagement in a cellular context for both compounds.
Genetic Validation Knockdown of Kinase A phenocopies compound treatmentKnockdown of Kinase A phenocopies compound treatmentValidates that Kinase A is the relevant target for the observed phenotype for both compounds.

Conclusion

Elucidating the mechanism of action of an uncharacterized small molecule like 2,5-Dimethylpyrimidin-4-ol requires a systematic and multi-pronged approach. By integrating unbiased screening methods with hypothesis-driven target validation, a clear picture of its biological activity can be established. This guide provides a robust framework for such an investigation, emphasizing the importance of causality in experimental design and the necessity of self-validating systems to ensure scientific integrity. The successful execution of this strategy will not only define the mechanism of action of 2,5-Dimethylpyrimidin-4-ol but also pave the way for its potential development as a chemical probe or therapeutic agent.

References

Sources

Independent Verification of the Antimicrobial Spectrum of 2,5-Dimethylpyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, independent verification of the antimicrobial spectrum of the novel compound 2,5-Dimethylpyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental framework for determining its efficacy and objectively compares its potential performance against established antimicrobial agents. The methodologies described herein are grounded in established protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The core pyrimidine structure is a key component of nucleic acids, which allows these derivatives to potentially interact with various biological targets within microbial cells.[4] The antimicrobial efficacy of pyrimidine derivatives is often dictated by the nature and position of substituents on the pyrimidine ring.[5] This guide focuses on 2,5-Dimethylpyrimidin-4-ol, a specific derivative, to independently verify its antimicrobial spectrum.

Comparative Analysis of Antimicrobial Spectra

To contextualize the potential efficacy of 2,5-Dimethylpyrimidin-4-ol, its hypothetical antimicrobial spectrum is compared against two well-characterized antibiotics: Vancomycin, a narrow-spectrum agent primarily targeting Gram-positive bacteria, and Ciprofloxacin, a broad-spectrum fluoroquinolone effective against both Gram-positive and Gram-negative bacteria.[6][][8] The following table summarizes the anticipated Minimum Inhibitory Concentrations (MICs) based on the general activity of similar pyrimidine derivatives.[3][9] Lower MIC values indicate greater antimicrobial potency.

Microorganism Gram Stain 2,5-Dimethylpyrimidin-4-ol (Hypothetical MIC in µg/mL) Vancomycin (Reference MIC in µg/mL) Ciprofloxacin (Reference MIC in µg/mL)
Staphylococcus aureusGram-positive81-20.25-1
Streptococcus pneumoniaeGram-positive160.5-10.5-2
Enterococcus faecalisGram-positive321-40.5-2
Escherichia coliGram-negative64>1280.015-0.12
Pseudomonas aeruginosaGram-negative>128>1280.25-1
Candida albicansFungal>128N/AN/A

Interpretation: Based on the general characteristics of pyrimidine derivatives, 2,5-Dimethylpyrimidin-4-ol is hypothesized to exhibit moderate activity against Gram-positive bacteria and limited to no activity against Gram-negative bacteria and fungi. This positions it as a potentially narrow-to-extended spectrum agent.[6] The proposed experimental protocols will serve to validate or refute this hypothesis.

Experimental Protocols for Antimicrobial Susceptibility Testing

To independently verify the antimicrobial spectrum of 2,5-Dimethylpyrimidin-4-ol, standardized antimicrobial susceptibility testing (AST) methods must be employed.[10][11] The following protocols are based on widely accepted methodologies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_end Result start Start prep_compound Prepare serial dilutions of 2,5-Dimethylpyrimidin-4-ol start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells with compound and inoculum prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_plate Visually inspect or use plate reader for growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end Report MIC Value determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of 2,5-Dimethylpyrimidin-4-ol in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to the final target inoculum density.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) growth controls.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity.[10][12]

Workflow for Disk Diffusion Assay:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_end Result start Start prep_plate Prepare Mueller-Hinton agar plate start->prep_plate prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum swab_plate Swab inoculum evenly onto agar surface prep_plate->swab_plate prep_inoculum->swab_plate place_disks Place paper disks impregnated with 2,5-Dimethylpyrimidin-4-ol on the agar swab_plate->place_disks incubate Incubate at 35-37°C for 16-24 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones end Correlate zone size to susceptibility measure_zones->end

Caption: Workflow for the disk diffusion assay.

Step-by-Step Protocol:

  • Plate Preparation: Use Mueller-Hinton agar plates for the assay.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of 2,5-Dimethylpyrimidin-4-ol to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.[13]

Potential Mechanisms of Action

While the precise mechanism of action for 2,5-Dimethylpyrimidin-4-ol requires further investigation, pyrimidine derivatives are known to exert their antimicrobial effects through various pathways.[4] Some potential mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: As analogues of the building blocks of DNA and RNA, pyrimidine derivatives can interfere with the synthesis of these crucial macromolecules.[15]

  • Enzyme Inhibition: They may act as inhibitors of essential bacterial enzymes, such as those involved in folic acid synthesis.[15]

  • Cell Division Inhibition: Some pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[16][17]

Conclusion

This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of 2,5-Dimethylpyrimidin-4-ol. By employing standardized methodologies and comparing its activity against established antibiotics, researchers can generate robust and reliable data. The hypothetical spectrum presented serves as a starting point for these investigations. Further studies are warranted to elucidate the precise mechanism of action and to explore the therapeutic potential of this and other pyrimidine derivatives in combating infectious diseases.

References

  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

  • Antimicrobial spectrum. Wikipedia. Available at: [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. Available at: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • 13.1D: Spectrum of Antimicrobial Activity. Biology LibreTexts. Available at: [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. Available at: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. Available at: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available at: [Link]

  • THE MECHANISM OF ACTION OF PURINE AND PYRIMIDINE ANALOGS IN MICROORGANISMS. PubMed. Available at: [Link]

  • Mechanisms of Antibacterial Drugs. Microbiology - Lumen Learning. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2,5-Dimethylpyrimidin-4-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the responsible handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 2,5-Dimethylpyrimidin-4-ol, focusing on the critical role of personal protective equipment (PPE) and compliant disposal practices. As Senior Application Scientists, we aim to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Understanding the Hazard Landscape of 2,5-Dimethylpyrimidin-4-ol

Before any handling, a thorough understanding of the potential hazards associated with 2,5-Dimethylpyrimidin-4-ol is essential. Safety Data Sheets (SDS) from various suppliers consistently classify this compound as hazardous. The primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed.[1][2][3] Some sources indicate it can be toxic if it comes into contact with the skin or is inhaled.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][3]

Given these hazards, a multi-layered approach to personal protection is not just recommended, but necessary to ensure the well-being of laboratory personnel.

Core Directive: Personal Protective Equipment (PPE) for 2,5-Dimethylpyrimidin-4-ol

The selection and proper use of PPE is the most immediate and critical line of defense against chemical exposure. The following is a detailed breakdown of the required PPE when handling 2,5-Dimethylpyrimidin-4-ol.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Rationale: The risk of serious eye irritation or damage necessitates robust eye and face protection.[4]

  • Minimum Requirement: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard (or equivalent) must be worn.[5]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required.[5]

Hand Protection: Selecting the Right Barrier

Rationale: The potential for skin irritation and the risk of dermal toxicity demand careful glove selection.[4]

  • Glove Type: Disposable nitrile gloves are a suitable choice for providing protection against incidental contact.[5] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times.

  • Double Gloving: For handling larger quantities or during procedures with a higher risk of contamination, wearing two pairs of gloves is a recommended best practice.[6] The outer glove should be removed immediately after the task is complete.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately if they become contaminated.[6]

Body Protection: Shielding Against Contamination

Rationale: A lab coat is essential to protect the skin and personal clothing from spills and contamination.

  • Lab Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.[5]

  • Material: For handling this specific chemical, a lab coat made of a chemically resistant material is advisable.

  • Additional Protection: In situations involving significant quantities or a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: A Precautionary Measure

Rationale: To mitigate the risk of inhaling dust or aerosols, which can cause respiratory irritation.[2][3]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or within a chemical fume hood.[5]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator may be necessary.[5][7] The type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area and ensure it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid 2,5-Dimethylpyrimidin-4-ol within a chemical fume hood to minimize the risk of inhalation.

  • During the Experiment: Always wear the appropriate PPE throughout the entire experimental procedure. Avoid touching your face, eyes, or personal belongings with gloved hands.

  • Post-Experiment: After handling is complete, remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[6]

Compliant Disposal Plan

Rationale: Improper disposal of chemical waste can have serious environmental and regulatory consequences.

  • Waste Segregation: All waste contaminated with 2,5-Dimethylpyrimidin-4-ol, including empty containers, used gloves, and other disposable materials, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[8]

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8][9] Never dispose of 2,5-Dimethylpyrimidin-4-ol down the drain or in the regular trash.

Quick Reference: PPE Summary Table

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z.87.1 or equivalent). Face shield over goggles for high-risk tasks.Protects against serious eye irritation and damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving for high-risk tasks.Prevents skin irritation and potential dermal toxicity.[4]
Body Protection Long-sleeved laboratory coat. Chemically resistant apron for added protection.Shields skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. NIOSH-approved respirator if required by risk assessment.Prevents respiratory tract irritation from dust or aerosols.[3]

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Handling 2,5-Dimethylpyrimidin-4-ol AssessRisk Assess Risk of Splash/Aerosol Start->AssessRisk LowRisk Low Risk (e.g., small quantity, contained system) AssessRisk->LowRisk Low HighRisk High Risk (e.g., large quantity, open transfer) AssessRisk->HighRisk High Goggles Chemical Splash Goggles LowRisk->Goggles Gloves Nitrile Gloves LowRisk->Gloves LabCoat Lab Coat LowRisk->LabCoat FaceShield Face Shield + Goggles HighRisk->FaceShield DoubleGloves Double Nitrile Gloves HighRisk->DoubleGloves HighRisk->LabCoat Apron Chemically Resistant Apron HighRisk->Apron FumeHood Work in Fume Hood Goggles->FumeHood FaceShield->FumeHood Gloves->FumeHood DoubleGloves->FumeHood LabCoat->FumeHood Apron->FumeHood

Caption: PPE selection workflow for handling 2,5-Dimethylpyrimidin-4-ol.

References

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). United States Department of Labor. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Oakwood Chemical. (2021). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

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